molecular formula C4H5Br B107590 3-Bromo-1-butyne CAS No. 18668-72-9

3-Bromo-1-butyne

Cat. No.: B107590
CAS No.: 18668-72-9
M. Wt: 132.99 g/mol
InChI Key: PYJVGTWBTIEAMV-UHFFFAOYSA-N
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Description

3-Bromo-1-butyne is a useful research compound. Its molecular formula is C4H5Br and its molecular weight is 132.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromobut-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5Br/c1-3-4(2)5/h1,4H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJVGTWBTIEAMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70449088
Record name 3-bromobut-1-yne
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Molecular Weight

132.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18668-72-9
Record name 3-bromobut-1-yne
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Record name 3-Bromo-1-butyne
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Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-1-butyne: Chemical Properties, Structure, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 3-Bromo-1-butyne, a valuable reagent and building block in organic synthesis. The information is presented to support its application in research, particularly in the development of novel therapeutic agents.

Core Chemical Identity and Structure

This compound, a halogenated alkyne, possesses a unique combination of functional groups that make it a versatile synthon. Its structure consists of a four-carbon chain with a terminal alkyne and a bromine atom at the propargylic position.

Key Identifiers:

  • IUPAC Name: 3-bromobut-1-yne[1]

  • Molecular Formula: C₄H₅Br[1][2]

  • CAS Number: 18668-72-9[1]

  • SMILES: CC(C#C)Br[1]

  • InChI Key: PYJVGTWBTIEAMV-UHFFFAOYSA-N[1]

The presence of the bromine atom, a good leaving group, and the terminal alkyne, which can participate in a variety of coupling and addition reactions, are central to the reactivity of this molecule.

structure Logical Relationship of this compound Identifiers cluster_ID Chemical Identity cluster_Rep Structural Representations IUPAC Name IUPAC Name 3-bromobut-1-yne Molecular Formula Molecular Formula C₄H₅Br CAS Number CAS Number 18668-72-9 SMILES SMILES CC(C#C)Br InChI Key InChI Key PYJVGTWBTIEAMV-UHFFFAOYSA-N This compound This compound This compound->IUPAC Name This compound->Molecular Formula This compound->CAS Number This compound->SMILES This compound->InChI Key

Caption: Key identifiers and structural representations of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. These properties are essential for handling, storage, and reaction setup.

PropertyValueReference
Molecular Weight 132.99 g/mol [1]
Appearance Light yellow liquid[3]
Refractive Index (n20/D) 1.472[4]
Flash Point 24.8 °C (76.6 °F)[4]
Storage Temperature 2-8°C[4]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of 1-butyn-3-ol followed by an elimination reaction. The following is a representative experimental protocol.

Materials:

  • 1-Butyn-3-ol

  • Phosphorus tribromide (PBr₃)

  • Pyridine (B92270)

  • Diethyl ether (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (B86663) (anhydrous)

Procedure:

  • A solution of 1-butyn-3-ol and a small amount of pyridine in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

  • The flask is cooled in an ice-water bath.

  • Phosphorus tribromide is added dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield this compound.

Reactivity and Synthetic Applications

This compound is a versatile intermediate in organic synthesis. Its reactivity is dominated by the presence of the bromine atom and the terminal alkyne.

Nucleophilic Substitution Reactions

The bromine atom at the propargylic position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups.

substitution_reaction Nucleophilic Substitution of this compound This compound This compound C₄H₅Br Product Substituted Product This compound->Product + Nu⁻ Nucleophile Nucleophile (Nu⁻) Nucleophile->Product Leaving_Group Bromide Ion (Br⁻) Product->Leaving_Group - Br⁻

Caption: Generalized nucleophilic substitution reaction of this compound.

Safety and Handling

This compound is a flammable liquid and vapor.[1] It is harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It should be stored in a cool, dry place away from heat, sparks, and open flames.

References

In-Depth Technical Guide to 3-Bromo-1-butyne for Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical properties and synthetic applications of 3-Bromo-1-butyne (CAS No: 18668-72-9), a valuable propargylating agent and building block in organic synthesis. The information is presented to support research and development in medicinal chemistry and materials science.

Core Physical and Chemical Properties

This compound is a flammable and irritant liquid, necessitating careful handling in a laboratory setting.[1] Its key physical characteristics are summarized in the table below. These properties are crucial for designing reaction conditions, purification procedures, and ensuring safe storage.

PropertyValueSource(s)
Molecular Formula C₄H₅Br[1]
Molecular Weight 132.99 g/mol [1]
Appearance Light yellow liquid[2]
Boiling Point 51 °C at 180 Torr[3]
Density (Predicted) 1.447 ± 0.06 g/cm³[3]
Refractive Index (n20/D) 1.472[3]
Flash Point 24.8 °C (76.6 °F)
Solubility Soluble in chloroform[2]
Storage Temperature 2-8°C; Long-term: -20°C[2]

Applications in Synthesis

This compound is a versatile reagent in organic synthesis, primarily utilized as a building block for introducing the but-1-yne moiety into molecules.[4] Its utility stems from the presence of both a reactive carbon-bromine bond, which acts as a good leaving group in nucleophilic substitution reactions, and a terminal alkyne, which can participate in various coupling reactions.

Common applications include:

  • Propargylation of Amines and Other Nucleophiles: As a propargylating agent, it is used to introduce the 1-methylpropargyl group onto amines, thiols, and other nucleophiles. This reaction is fundamental in the synthesis of propargylamines, which are important intermediates in medicinal chemistry.

  • Coupling Reactions: The terminal alkyne functionality allows this compound to participate in classic C-C bond-forming reactions like the Sonogashira coupling, enabling the synthesis of more complex alkynyl structures.

Experimental Protocols

The following is a representative experimental protocol for the propargylation of a primary amine using this compound. This procedure is based on general methods for amine alkylation and should be adapted and optimized for specific substrates.

Reaction: Synthesis of N-(but-3-yn-2-yl)aniline

Materials:

  • Aniline (B41778)

  • This compound

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (B52724) (CH₃CN)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile (40 mL).

  • Addition of Alkylating Agent: Stir the mixture at room temperature. Slowly add a solution of this compound (1.2 eq) in acetonitrile (10 mL) to the flask dropwise over 15 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of diethyl ether.

  • Extraction: Combine the filtrate and the washings and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired N-(but-3-yn-2-yl)aniline.

Visualizations

The following diagrams illustrate key conceptual frameworks related to the synthesis and reactivity of this compound.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aniline, K2CO3, and Acetonitrile C Dropwise addition of This compound solution A->C B Prepare solution of This compound in Acetonitrile B->C D Heat to reflux (4-6h) Monitor by TLC C->D E Cool and Filter D->E F Liquid-Liquid Extraction (Et2O, NaHCO3, Brine) E->F G Dry organic layer (MgSO4) and concentrate F->G H Purify by Flash Column Chromatography G->H I Final Product: N-(but-3-yn-2-yl)aniline H->I logical_relationship cluster_reactivity Key Reactive Sites cluster_reactions Resulting Synthetic Pathways reagent This compound leaving_group C-Br Bond (Good Leaving Group) reagent->leaving_group alkyne Terminal Alkyne (C≡C-H) reagent->alkyne alkylation Nucleophilic Substitution (e.g., Propargylation of Amines) leaving_group->alkylation coupling C-C Coupling Reactions (e.g., Sonogashira) alkyne->coupling

References

An In-depth Technical Guide to 3-Bromo-1-butyne (CAS: 18668-72-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-1-butyne, a valuable chemical intermediate in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development, with a focus on its chemical properties, synthesis, reactivity, and safety considerations.

Chemical and Physical Properties

This compound is a halogenated alkyne that serves as a versatile building block in the synthesis of more complex molecules.[1][2] It is a flammable and irritating liquid, requiring careful handling and storage.[3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 18668-72-9[1][2][4]
Molecular Formula C₄H₅Br[2][3][4]
Molecular Weight 132.99 g/mol [2][3][4]
Appearance Liquid[5]
Refractive Index (n20/D) 1.472[5]
Flash Point 24.8 °C (76.6 °F)[5]
Storage Temperature 2-8°C or -20°C[1][5][6]
Purity (typical) ≥90% (GC)[2][5][6]
Stability Stable for at least 2 years at -20°C, protect from light and moisture.[1]

Synthesis of this compound

A plausible and common method for the synthesis of this compound involves the bromination of the corresponding alcohol, 3-butyn-2-ol (B105428), using a suitable brominating agent such as phosphorus tribromide (PBr₃). This reaction is analogous to the synthesis of other bromoalkynes from their respective alcohols.

Experimental Protocol: Synthesis from 3-butyn-2-ol

The following is a generalized experimental protocol based on similar preparations of bromoalkynes.

Materials:

  • 3-butyn-2-ol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Pyridine (B92270) (optional, as a scavenger for HBr)

  • Ice

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-butyn-2-ol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). Cool the flask to 0°C using an ice bath.

  • Slowly add a solution of phosphorus tribromide in anhydrous diethyl ether to the stirred solution of the alcohol over a period of 1-2 hours, maintaining the temperature at 0°C. If pyridine is used, it should be present in the reaction mixture before the addition of PBr₃.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture over crushed ice to quench the excess PBr₃.

  • Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent by rotary evaporation at low temperature and pressure.

  • The crude this compound can be purified by fractional distillation under reduced pressure to yield the pure product.

Synthesis_of_3_Bromo_1_butyne cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 3-butyn-2-ol 3-butyn-2-ol Product This compound 3-butyn-2-ol->Product 1. PBr₃ 2. Workup PBr3 PBr₃ Ether Anhydrous Ether, 0°C

Caption: Synthesis of this compound from 3-butyn-2-ol.

Spectroscopic Data

Accurate identification and characterization of this compound are crucial for its use in research and development. The following are the expected spectroscopic data based on its chemical structure.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Expected Peaks/Signals
¹H NMR - CH₃ (methyl protons): Doublet, ~1.8-2.0 ppm- CH (methine proton): Quartet, ~4.5-4.7 ppm- ≡CH (alkynyl proton): Singlet, ~2.5 ppm
¹³C NMR - CH₃ (methyl carbon): ~25-30 ppm- CH (methine carbon): ~40-45 ppm- ≡C- (quaternary alkynyl carbon): ~70-75 ppm- ≡CH (terminal alkynyl carbon): ~80-85 ppm
IR Spectroscopy - ≡C-H stretch (terminal alkyne): Strong, sharp peak around 3300 cm⁻¹- C≡C stretch: Weak to medium peak around 2100 cm⁻¹- C-H stretch (sp³): Peaks in the range of 2850-3000 cm⁻¹- C-Br stretch: Peak(s) in the fingerprint region, typically 500-650 cm⁻¹
Mass Spectrometry - Molecular Ion (M⁺): Two peaks of similar intensity at m/z 132 and 134, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).- Major Fragments: Loss of Br (m/z 53), loss of CH₃ (m/z 117/119).

Reactivity and Synthetic Applications

This compound is a valuable precursor in various organic transformations, primarily due to the presence of two reactive sites: the terminal alkyne and the carbon-bromine bond.

Reactions at the Terminal Alkyne

The acidic proton of the terminal alkyne can be deprotonated by a strong base to form a nucleophilic acetylide. This acetylide can then participate in a variety of carbon-carbon bond-forming reactions.

  • Sonogashira Coupling: The terminal alkyne can be coupled with aryl or vinyl halides in the presence of a palladium catalyst and a copper(I) co-catalyst.

  • Addition to Carbonyls: The acetylide can act as a nucleophile and add to aldehydes and ketones to form propargyl alcohols.

Reactions at the Carbon-Bromine Bond

The bromine atom is a good leaving group, allowing for nucleophilic substitution and elimination reactions.

  • Nucleophilic Substitution: this compound can undergo Sₙ2 reactions with various nucleophiles.

  • Grignard Reagent Formation: The carbon-bromine bond can react with magnesium metal to form a Grignard reagent, which can then be used in a wide range of synthetic applications.

Reactivity_of_3_Bromo_1_butyne cluster_alkyne_reactions Reactions at the Alkyne cluster_bromide_reactions Reactions at the Bromide Start This compound Sonogashira Sonogashira Coupling Start->Sonogashira 1. Base 2. Ar-X, Pd/Cu catalyst Carbonyl_Addition Addition to Carbonyls Start->Carbonyl_Addition 1. Base 2. R₂C=O SN2 Nucleophilic Substitution (Sₙ2) Start->SN2 Nucleophile Grignard Grignard Reagent Formation Start->Grignard Mg, Ether

Caption: Key reactions of this compound.

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 3: GHS Hazard Information for this compound

Hazard Statement Description
H226Flammable liquid and vapor
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Source: PubChem[3]

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: Lab coat.

  • Respiratory Protection: Use in a fume hood. If ventilation is inadequate, a respirator may be necessary.

Biological Activity

There is currently no significant information available in major databases regarding the specific biological activities or signaling pathway interactions of this compound. Its primary role is as a synthetic intermediate in the preparation of more complex, potentially biologically active molecules.

Conclusion

This compound (CAS: 18668-72-9) is a key building block in organic synthesis, offering multiple avenues for molecular elaboration through reactions at its terminal alkyne and bromo-functionalized carbon. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, is essential for its effective and safe utilization in research and development, including the synthesis of novel drug candidates.

References

Spectroscopic Analysis of 3-Bromo-1-butyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Bromo-1-butyne (CAS No: 18668-72-9). Due to the limited availability of published experimental spectra in public databases, this document presents high-quality predicted Nuclear Magnetic Resonance (NMR) data, alongside expected Infrared (IR) absorption bands and Mass Spectrometry (MS) fragmentation patterns based on established spectroscopic principles. Detailed experimental protocols for acquiring such data are also provided.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Labeled ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (≡C-H)2.55Doublet (d)2.2
H-3 (-CHBr)4.50Doublet of Quartets (dq)2.2, 6.8
H-4 (-CH₃)1.85Doublet (d)6.8

Note: Data predicted using NMRDB.org. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Labeled CarbonChemical Shift (δ, ppm)
C-1 (≡CH)81.5
C-2 (-C≡)78.0
C-3 (-CHBr)35.0
C-4 (-CH₃)25.0

Note: Data predicted using NMRDB.org. Actual experimental values may vary.

Table 3: Expected Infrared (IR) Absorption Data
Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity
Alkyne C-HStretch~3300Strong, Sharp
Alkyl C-HStretch2850-3000Medium
Alkyne C≡CStretch2100-2260Weak to Medium
C-HBend1375-1470Medium
C-BrStretch500-600Strong
Table 4: Expected Mass Spectrometry (MS) Data
m/z ValueIon IdentityNotes
132/134[M]⁺Molecular ion peak. The two peaks of ~1:1 intensity are due to the ⁷⁹Br and ⁸¹Br isotopes.[1]
53[M - Br]⁺Loss of a bromine radical.
117/119[M - CH₃]⁺Loss of a methyl radical.
39[C₃H₃]⁺Propargyl cation, a common fragment for alkynes.

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample Pure Liquid Sample (this compound) Prep_NMR Dissolve in Deuterated Solvent (e.g., CDCl3) Sample->Prep_NMR Prep_IR Prepare Neat Sample (Thin Film) Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Data_NMR ¹H & ¹³C NMR Spectra NMR->Data_NMR Data_IR IR Spectrum IR->Data_IR Data_MS Mass Spectrum MS->Data_MS Interpretation Structural Elucidation Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation Conclusion Structure Confirmed Interpretation->Conclusion

References

An In-depth Technical Guide to the Synthesis and Preparation of 3-Bromo-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Bromo-1-butyne, a valuable building block in organic synthesis. The document details the most viable synthetic pathway, a comprehensive experimental protocol, and methods for characterization.

Introduction

This compound is a chemical intermediate of significant interest in the fields of medicinal chemistry and materials science. Its utility is derived from the presence of two reactive functional groups: a terminal alkyne and a secondary bromide. The terminal alkyne allows for a variety of coupling reactions, such as the Sonogashira, Suzuki, and Negishi couplings, as well as click chemistry, enabling the facile introduction of the butynyl moiety into larger molecular scaffolds. The secondary bromide serves as a versatile handle for nucleophilic substitution reactions. This dual functionality makes this compound a key precursor for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and functional materials.

This guide focuses on a reliable and accessible synthetic route from a commercially available starting material, providing researchers with the necessary information to produce this compound in a laboratory setting.

Synthetic Pathway

The most direct and reliable method for the synthesis of this compound is through the bromination of the corresponding secondary alcohol, 3-butyn-2-ol (B105428). This transformation is effectively achieved using phosphorus tribromide (PBr₃), a common and efficient reagent for converting primary and secondary alcohols to their corresponding bromides.[1][2][3] The reaction proceeds via an Sₙ2 mechanism, which involves the activation of the hydroxyl group by phosphorus tribromide, followed by a backside attack by the bromide ion.[2][3]

A common practice for this type of reaction is the inclusion of a weak, non-nucleophilic base like pyridine (B92270) to neutralize the HBr byproduct generated during the reaction, which can help to prevent side reactions.[4]

The overall reaction is depicted below:

G cluster_conditions Conditions cluster_products Products r1 3-Butyn-2-ol c1 Pyridine, Ether p2 This compound p1 + r2 PBr₃ p3 + H₃PO₃ c2 0°C to reflux

Diagram 1: Reaction scheme for the synthesis of this compound.

Experimental Protocol

The following protocol is adapted from a similar procedure for the synthesis of an isomeric bromo-butyne.[4]

Materials:

  • 3-Butyn-2-ol

  • Phosphorus tribromide (PBr₃)

  • Pyridine

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ice

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 3-butyn-2-ol (1.0 eq) in anhydrous diethyl ether in a round-bottom flask cooled in an ice bath (0°C), add pyridine (0.43 eq) at once.

  • Slowly add phosphorus tribromide (0.68 eq) dropwise via a dropping funnel over a period of 30 minutes, ensuring the temperature remains at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 2 hours.

  • After the reflux period, cool the reaction mixture in an ice bath and cautiously quench by the slow addition of ice water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator at low temperature to yield the crude this compound.

Purification:

Further purification can be achieved by vacuum distillation.

G start Start: Combine 3-Butyn-2-ol, Pyridine, and Ether in Flask add_pbr3 Add PBr₃ dropwise at 0°C start->add_pbr3 reflux Warm to RT and Reflux for 2 hours add_pbr3->reflux quench Cool and Quench with Ice Water reflux->quench extract Extract with Diethyl Ether quench->extract wash Wash Organic Layer (NaHCO₃, H₂O, Brine) extract->wash dry Dry with MgSO₄ and Filter wash->dry evaporate Concentrate via Rotary Evaporation dry->evaporate purify Purify by Vacuum Distillation evaporate->purify end End: Obtain Pure this compound purify->end

Diagram 2: Experimental workflow for the synthesis of this compound.

Characterization

The successful synthesis of this compound can be confirmed through various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for structural elucidation. Predicted spectral data can be used for comparison.[5]

    • ¹H NMR (predicted): The spectrum is expected to show a doublet for the methyl protons, a quartet for the methine proton, and a singlet for the acetylenic proton.

    • ¹³C NMR (predicted): The spectrum will show distinct peaks for the methyl carbon, the methine carbon, and the two sp-hybridized carbons of the alkyne.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to assess the purity of the final product and confirm its molecular weight. Commercial sources often report purity as ≥90% by GC.[6]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis and properties of this compound.

ParameterValueReference
Molecular Formula C₄H₅Br[5][6][7]
Molecular Weight 132.99 g/mol [6][7]
CAS Number 18668-72-9[5][6][7]
Appearance Liquid[6]
Refractive Index (n20/D) 1.472[6]
Purity (GC) ≥90%[6]
Representative Yield ~58%[4]*

*Yield is based on an analogous reaction for the synthesis of 1-bromo-2-butyne.[4]

Safety Considerations

This compound is a flammable liquid and is harmful if swallowed.[7] It can cause skin and serious eye irritation, and may cause respiratory irritation.[7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

References

The Reactivity Profile of 3-Bromo-1-butyne: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-1-butyne is a versatile bifunctional reagent in organic synthesis, possessing both a reactive secondary bromide and a terminal alkyne. This combination of functional groups allows for a diverse range of chemical transformations, making it a valuable building block for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents. This technical guide provides a comprehensive overview of the reactivity profile of this compound, detailing its participation in key organic reactions including nucleophilic substitutions, palladium-catalyzed cross-coupling reactions, Grignard reagent formation, and reactions involving the terminal acetylenic proton. This document aims to serve as a critical resource for chemists in research and development by providing available quantitative data, outlining experimental considerations, and illustrating key reaction mechanisms.

Introduction

This compound (CAS No: 18668-72-9) is a halogenated alkyne that has garnered significant interest in the field of organic chemistry.[1][2] Its structure, featuring a chiral center at the bromine-bearing carbon and a terminal triple bond, offers multiple sites for chemical modification. This guide will explore the key facets of its reactivity, providing a foundational understanding for its application in synthetic chemistry.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
Molecular Formula C₄H₅Br
Molecular Weight 132.99 g/mol
Appearance Liquid
CAS Number 18668-72-9
Synonyms 3-Bromobut-1-yne, 1-Methylpropargylbromide

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the bromination of the corresponding alcohol, 1-butyn-3-ol.

Synthesis from 1-Butyn-3-ol

A prevalent method for the synthesis of this compound is the reaction of 1-butyn-3-ol with a brominating agent such as phosphorus tribromide (PBr₃). This reaction proceeds via the conversion of the hydroxyl group into a good leaving group, which is subsequently displaced by a bromide ion.

Experimental Protocol:

To a solution of 1-butyn-3-ol in a suitable anhydrous solvent (e.g., diethyl ether) at 0 °C, phosphorus tribromide is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for a specified period. Work-up typically involves pouring the mixture onto ice, followed by extraction with an organic solvent, washing of the organic layer, drying, and purification by distillation.

Due to the lack of a specific published procedure for this exact transformation, this protocol is a generalized representation based on analogous reactions.

G cluster_synthesis Synthesis of this compound 1_Butyn_3_ol 1-Butyn-3-ol Intermediate Intermediate (Activated Alcohol) 1_Butyn_3_ol->Intermediate Reaction with PBr₃ PBr3 PBr₃ 3_Bromo_1_butyne This compound Intermediate->3_Bromo_1_butyne Nucleophilic attack by Br⁻ G cluster_sn2 Sₙ2 Pathway cluster_sn1 Sₙ1 Pathway Reactant_SN2 This compound Nucleophile_SN2 Nu⁻ Transition_State_SN2 [Nu---C---Br]⁻ (Trigonal Bipyramidal) Product_SN2Leaving_Group_SN2 Product_SN2Leaving_Group_SN2 Transition_State_SN2->Product_SN2Leaving_Group_SN2 Product_SN2 Product (Inversion of Stereochemistry) Leaving_Group_SN2 Br⁻ Reactant_SN2Nucleophile_SN2 Reactant_SN2Nucleophile_SN2 Reactant_SN2Nucleophile_SN2->Transition_State_SN2 Backside Attack Reactant_SN1 This compound CarbocationLeaving_Group_SN1 CarbocationLeaving_Group_SN1 Reactant_SN1->CarbocationLeaving_Group_SN1 Ionization (Slow) Carbocation Secondary Carbocation (Planar) Nucleophile_SN1 NuH Product_SN1 Product (Racemic Mixture) Leaving_Group_SN1 Br⁻ CarbocationNucleophile_SN1 CarbocationNucleophile_SN1 CarbocationNucleophile_SN1->Product_SN1 Nucleophilic Attack (Fast) G cluster_sonogashira Sonogashira Coupling Catalytic Cycle Pd0 Pd(0)L₂ Pd_Complex R-Pd(II)(Br)L₂ Pd0->Pd_Complex Oxidative Addition Reactant This compound Reactant->Pd_Complex Oxidative_Addition Oxidative Addition Pd_Alkyne_Complex R-Pd(II)(C≡C-R')L₂ Pd_Complex->Pd_Alkyne_Complex Transmetalation Alkyne R'-C≡CH Cu_Acetylide Cu-C≡C-R' Alkyne->Cu_Acetylide with Cu(I) and Base Base Base Cu_Acetylide->Pd_Alkyne_Complex Transmetalation Transmetalation Pd_Alkyne_Complex->Pd0 Product R-C≡C-R' Pd_Alkyne_Complex->Product Reductive Elimination Reductive_Elimination Reductive Elimination G cluster_negishi Negishi Coupling Catalytic Cycle Pd0 Pd(0)L₂ Pd_Complex R-Pd(II)(Br)L₂ Pd0->Pd_Complex Oxidative Addition Reactant This compound Reactant->Pd_Complex Oxidative_Addition Oxidative Addition Pd_Diorgano_Complex R-Pd(II)(R')L₂ Pd_Complex->Pd_Diorgano_Complex Transmetalation Organozinc R'-ZnX Organozinc->Pd_Diorgano_Complex Transmetalation Transmetalation Pd_Diorgano_Complex->Pd0 Product R-R' Pd_Diorgano_Complex->Product Reductive Elimination Reductive_Elimination Reductive Elimination G cluster_grignard Grignard Reagent Formation and Reaction Reactant This compound Grignard Grignard Reagent (R-MgBr) Reactant->Grignard Reaction with Mg in Ether Mg Mg Mg->Grignard Product Product Grignard->Product Reaction with Electrophile Electrophile Electrophile (e.g., C=O) Electrophile->Product G cluster_deprotonation Deprotonation and Alkylation Reactant This compound Acetylide Lithium Acetylide Reactant->Acetylide Deprotonation Base n-BuLi Base->Acetylide Product Substituted Alkyne Acetylide->Product Alkylation (Sₙ2) Electrophile Electrophile (R'-X) Electrophile->Product

References

Stability and Storage of 3-Bromo-1-butyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1-butyne (CAS No. 18668-72-9) is a valuable reagent and building block in organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical development. As with many haloalkynes, its reactivity is intrinsically linked to its stability. Understanding the factors that influence the stability of this compound is paramount for ensuring the integrity of experimental results, maintaining safety in the laboratory, and establishing appropriate storage and handling procedures. This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for this compound, based on available data.

Core Stability Profile

This compound is a flammable liquid that is sensitive to several environmental factors.[1][2] Its stability is primarily influenced by temperature, light, and moisture.[3] Adherence to proper storage and handling protocols is crucial to prevent degradation and ensure a viable shelf life.

Data Presentation: Recommended Storage and Stability
ParameterConditionRecommendation/DataCitation
Long-Term Storage Temperature Optimal for extended shelf life-20°C[3]
Short-Term Storage Temperature For temporary storage or during use+4°C or 2-8°C[3][4]
Shelf Life Under optimal long-term storageStable for at least 2 years[3]
Light Exposure Handling and storage considerationProtect from light[3]
Moisture Exposure Handling and storage considerationProtect from moisture[3]
Physical Appearance Freshly prepared/purchasedLight yellow liquid[3]

Factors Influencing Stability

Several factors can impact the stability of this compound, leading to potential degradation and the formation of impurities.

Temperature
Light

Exposure to light, particularly UV radiation, can induce photochemical reactions in haloalkynes. It is recommended to store this compound in amber or opaque containers to minimize light exposure.[3]

Moisture

Moisture can lead to the hydrolysis of the bromoalkyne functionality. Therefore, it is essential to store the compound under anhydrous conditions, for example, by using a dry, inert atmosphere (e.g., argon or nitrogen) and tightly sealed containers.[3]

Experimental Protocols: General Stability Assessment

While a specific, validated stability-indicating assay for this compound is not publicly available, a general protocol for assessing its stability can be adapted from established guidelines for reactive chemical compounds. The following outlines a potential experimental workflow.

General Workflow for Stability Testing

General Workflow for Stability Assessment of this compound cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation prep Prepare samples of this compound in inert, sealed containers (e.g., amber glass vials with PTFE-lined caps) under an inert atmosphere. thermal Thermal Stress (e.g., 40°C, 60°C) prep->thermal Expose to photo Photostability Stress (ICH Q1B guidelines) prep->photo Expose to hydrolytic Hydrolytic Stress (Controlled humidity) prep->hydrolytic Expose to gcms GC-MS Analysis thermal->gcms Analyze at time points nmr NMR Spectroscopy thermal->nmr Analyze at time points ftir FTIR Spectroscopy thermal->ftir Analyze at time points photo->gcms Analyze at time points photo->nmr Analyze at time points photo->ftir Analyze at time points hydrolytic->gcms Analyze at time points hydrolytic->nmr Analyze at time points hydrolytic->ftir Analyze at time points quantify Quantify parent compound and identify degradation products. gcms->quantify kinetics Determine degradation kinetics (if applicable). gcms->kinetics pathway Propose degradation pathway. gcms->pathway nmr->quantify nmr->pathway ftir->pathway

Caption: A general experimental workflow for assessing the stability of this compound.

Methodologies
  • Sample Preparation : Prepare multiple, identical samples of this compound in amber glass vials with polytetrafluoroethylene (PTFE)-lined caps (B75204) under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to light and moisture.

  • Stress Conditions :

    • Thermal Stability : Store samples at elevated temperatures (e.g., 25°C, 40°C, and 60°C) and at the recommended long-term (-20°C) and short-term (4°C) storage temperatures.

    • Photostability : Expose samples to a light source according to ICH Q1B guidelines, alongside control samples protected from light.

    • Humidity : Store samples in controlled humidity chambers (e.g., 60% RH, 75% RH) to assess sensitivity to moisture.

  • Time Points : Withdraw samples for analysis at predetermined time points (e.g., 0, 1, 3, 6, and 12 months for long-term studies; shorter intervals for accelerated studies).

  • Analytical Techniques :

    • Gas Chromatography-Mass Spectrometry (GC-MS) : To separate and identify the parent compound and any volatile degradation products.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : To monitor for structural changes in the molecule.

    • Fourier-Transform Infrared (FTIR) Spectroscopy : To detect changes in functional groups.

  • Data Analysis : Quantify the remaining this compound at each time point to determine the rate of degradation under different conditions. Identify the structure of any significant degradation products.

Logical Relationship of Storage Conditions and Stability

The stability of this compound is a direct consequence of its storage environment. The following diagram illustrates the logical flow from storage conditions to the preservation of the compound's integrity.

Logical Relationship of Storage Conditions to this compound Stability cluster_conditions Storage Conditions cluster_outcomes Stability Outcomes temp Low Temperature (-20°C) stable Stable this compound (High Purity, Extended Shelf Life) temp->stable light Protection from Light (Amber/Opaque Container) light->stable moisture Anhydrous Environment (Inert Atmosphere) moisture->stable degraded Degraded Product (Impurities, Reduced Efficacy, Safety Concerns) high_temp High Temperature high_temp->degraded light_exp Light Exposure light_exp->degraded moisture_exp Moisture Exposure moisture_exp->degraded

Caption: The impact of storage conditions on the stability of this compound.

Conclusion and Recommendations

This compound is a reactive compound that requires careful storage and handling to maintain its chemical integrity. The primary recommendations are:

  • Long-term storage at -20°C. [3]

  • Short-term storage at 2-8°C. [4]

  • Protection from light and moisture at all times. [3]

  • Handling under an inert atmosphere is advisable.

For critical applications, it is recommended that researchers perform their own stability assessments under their specific laboratory conditions, particularly if the compound is to be stored for extended periods or used in sensitive reactions where purity is paramount. The general experimental protocol provided in this guide can serve as a starting point for such investigations. By adhering to these guidelines, researchers and drug development professionals can ensure the reliability of their results and the safety of their work with this compound.

References

3-Bromo-1-butyne: A Technical Guide to Safe Handling and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides comprehensive safety precautions and handling procedures for 3-Bromo-1-butyne (CAS No: 18668-72-9).[1][2] As a valuable building block in organic synthesis, its effective and safe use is paramount in research and development settings.[3][4] This document outlines the physical and chemical properties, potential hazards, required personal protective equipment (PPE), and emergency procedures associated with this compound. Detailed diagrams for experimental workflows and emergency response are provided to ensure user safety and experimental integrity.

Chemical and Physical Properties

This compound is a flammable and reactive halogenated alkyne.[1][5] Its physical and chemical properties are critical for designing safe experimental setups and storage solutions. A summary of these properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₄H₅Br[1][2]
Molecular Weight 132.99 g/mol [1][6]
CAS Number 18668-72-9[1][2]
Appearance Liquid[5]
Purity ≥90% (GC)[5]
Refractive Index n20/D 1.472[5]
Flash Point 24.8 °C (76.6 °F)[6]
Storage Temperature 2-8°C
InChI Key PYJVGTWBTIEAMV-UHFFFAOYSA-N[1]
Canonical SMILES CC(C#C)Br[1]

Safety and Hazards

This compound is classified as a hazardous substance. Understanding its specific dangers is the first step toward safe handling. The compound is a flammable liquid and vapor, is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][6]

GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. The GHS classification for this compound is summarized in Table 2.

Hazard ClassCategorySignal WordHazard StatementPictogram
Flammable Liquids 3WarningH226: Flammable liquid and vapor🔥
Acute Toxicity, Oral 4WarningH302: Harmful if swallowed
Skin Corrosion/Irritation 2WarningH315: Causes skin irritation
Serious Eye Damage/Eye Irritation 2WarningH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure 3WarningH335: May cause respiratory irritation

Data sourced from PubChem and Sigma-Aldrich.[1][6]

Reactivity Profile

This compound is incompatible with strong oxidizing agents and strong bases. Contact with these substances should be avoided to prevent vigorous or explosive reactions.

Toxicological Information

Experimental Protocols and Handling

Given the hazardous nature of this compound, all work should be conducted within a certified chemical fume hood. Engineering controls, such as proper ventilation, are crucial to minimize exposure.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for user safety. The following diagram outlines the recommended PPE for handling this compound.

PPE_Selection cluster_ppe Personal Protective Equipment (PPE) for this compound ppe_core Core Requirement: Handling in Chemical Fume Hood ppe_eye Eye and Face Protection: Chemical Safety Goggles or Face Shield ppe_core->ppe_eye Mandatory ppe_skin Hand and Body Protection: Nitrile Gloves and Flame-Retardant Lab Coat ppe_core->ppe_skin Mandatory ppe_resp Respiratory Protection: Required if ventilation is inadequate. Use N95 or higher respirator. ppe_core->ppe_resp Conditional

Caption: Recommended PPE for handling this compound.

General Experimental Workflow

A systematic approach is essential when working with reactive and flammable compounds. The following workflow provides a general protocol for handling this compound in a laboratory setting.

Experimental_Workflow start Start: Experiment Planning prep 1. Prepare Work Area: Ensure fume hood is operational. Remove ignition sources. start->prep ppe 2. Don Appropriate PPE prep->ppe dispense 3. Dispense Reagent: Use ground/bonded equipment. Use non-sparking tools. ppe->dispense reaction 4. Perform Reaction: Keep container tightly closed when possible. Maintain inert atmosphere if necessary. dispense->reaction quench 5. Quench and Workup: Follow established quenching protocol. reaction->quench waste 6. Waste Disposal: Dispose of in approved, labeled container. quench->waste cleanup 7. Decontaminate Work Area waste->cleanup end End cleanup->end

Caption: General workflow for experiments involving this compound.

Storage and Handling Precautions
  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[5][7] The recommended storage temperature is between 2-8°C.[5][8] Keep the container tightly closed and protect from light and moisture.

  • Handling: Use only non-sparking tools and take precautionary measures against static discharge.[7] Ground and bond containers and receiving equipment.[7] Avoid breathing vapors or mist and prevent contact with skin and eyes.[7] Wash hands thoroughly after handling.[7]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

First-Aid Measures
  • Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[7]

  • Skin Contact: If on skin or hair, take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.[7]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]

  • Ingestion: If swallowed, immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or foam for extinction. Water spray may be used to cool closed containers.

  • Specific Hazards: The substance is flammable and vapors may form explosive mixtures with air.[7] Containers may explode when heated.[7] Hazardous combustion products include carbon monoxide, carbon dioxide, and hydrogen bromide.

Accidental Release Measures

In the case of a spill, follow a clear and logical procedure to ensure safety and minimize environmental contamination.

Spill_Response spill Spill Detected evacuate Evacuate Immediate Area Alert Others spill->evacuate assess Assess Spill Size evacuate->assess small_spill Small Spill: Absorb with inert material (sand, vermiculite) assess->small_spill Minor large_spill Large Spill: Contact Emergency Response Team assess->large_spill Major cleanup Collect absorbent material using non-sparking tools Place in a sealed container for disposal small_spill->cleanup report Report Incident large_spill->report decon Decontaminate Spill Area cleanup->decon decon->report

Caption: Decision tree for responding to a this compound spill.

Disposal Considerations

Waste material should be disposed of in accordance with all applicable federal, state, and local environmental regulations. Dispose of contents and container to an approved waste disposal plant.[7] Do not allow the chemical to enter drains.

Conclusion

This compound is a versatile reagent with significant applications in chemical synthesis. Its safe use is contingent upon a thorough understanding of its hazards and the strict implementation of safety protocols. This guide provides the essential information for researchers, scientists, and drug development professionals to handle this compound responsibly, ensuring both personal safety and the integrity of their research. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before use.

References

An In-depth Technical Guide to the Initial Investigations into the Reactions of 3-Bromo-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-1-butyne, a versatile propargylic halide, serves as a valuable building block in organic synthesis, offering pathways to a diverse array of molecular architectures. This technical guide provides an initial exploration into the core reactions of this compound, summarizing key reaction types, presenting available quantitative data, and outlining general experimental protocols. The inherent reactivity of the carbon-bromine bond adjacent to a carbon-carbon triple bond makes this compound a potent electrophile for nucleophilic substitution and a suitable partner in various coupling reactions. This document aims to furnish researchers, scientists, and drug development professionals with a foundational understanding of the synthetic utility of this compound.

Introduction

This compound (CAS No. 18668-72-9), also known as 1-methylpropargyl bromide, is a halogenated alkyne with the molecular formula C₄H₅Br.[1][2] Its structure, featuring a secondary bromide positioned at the propargylic position, imparts significant reactivity, making it a subject of interest in the synthesis of complex organic molecules, including pharmaceutical intermediates. The electron-withdrawing effect of the adjacent alkyne moiety activates the C-Br bond towards nucleophilic attack, while the terminal alkyne provides a handle for further functionalization through coupling reactions. This guide will delve into the primary reaction pathways investigated for this compound.

Core Reactions and Methodologies

The reactivity of this compound is dominated by its nature as a propargylic halide. The principal reactions it undergoes include nucleophilic substitution and metal-catalyzed coupling reactions.

Nucleophilic Substitution Reactions

The polarized carbon-bromine bond in this compound is susceptible to attack by a wide range of nucleophiles. This reaction typically proceeds via an S(_N)2 mechanism, leading to the displacement of the bromide ion and the formation of a new bond between the carbon and the nucleophile.

Common nucleophiles employed in reactions with propargylic halides include amines, azides, and carbanions.

The reaction of this compound with primary or secondary amines is a direct method for introducing the butynyl moiety onto a nitrogen atom.[3][4] This reaction is fundamental in the synthesis of various nitrogen-containing heterocycles and propargylamines, which are important scaffolds in medicinal chemistry. The reaction generally proceeds by nucleophilic attack of the amine's lone pair on the electrophilic carbon bearing the bromine atom.[5] However, a common challenge in the alkylation of amines is the potential for overalkylation, as the resulting secondary or tertiary amine can also be nucleophilic.[6][7]

General Experimental Protocol for Amine Alkylation:

A general procedure involves the dropwise addition of this compound to a stirred solution of the amine in a suitable polar aprotic solvent, such as acetonitrile (B52724) or DMF. A non-nucleophilic base, like potassium carbonate or triethylamine (B128534), is often added to neutralize the hydrobromic acid generated during the reaction. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. Workup involves filtration of the inorganic salts, removal of the solvent under reduced pressure, and purification of the product by column chromatography or distillation.

The substitution of the bromide with an azide (B81097) group using sodium azide is a valuable transformation, as the resulting propargyl azide is a versatile intermediate.[8] Propargyl azides are key precursors for the synthesis of 1,2,3-triazoles via Huisgen cycloaddition ("click chemistry"), a powerful tool in drug discovery and materials science.[9]

General Experimental Protocol for Azide Substitution:

In a typical procedure, this compound is treated with an excess of sodium azide in a polar aprotic solvent like DMF or DMSO. The reaction is often heated to ensure a reasonable reaction rate. After completion, the reaction mixture is poured into water and the product is extracted with an organic solvent. The combined organic layers are then washed, dried, and concentrated to yield the crude propargyl azide, which can be purified by chromatography.

Metal-Catalyzed Coupling Reactions

The terminal alkyne functionality of this compound and its derivatives allows for participation in various metal-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[10][11] While this compound itself is the electrophile, its derivatives, where the terminal alkyne is preserved, can undergo this reaction. For instance, a product from a nucleophilic substitution on this compound could subsequently be used in a Sonogashira coupling.

The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[12][13]

General Experimental Protocol for Sonogashira Coupling:

To a solution of the terminal alkyne and an aryl or vinyl halide in a suitable solvent (e.g., triethylamine or THF/triethylamine mixture), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) are added. The reaction is typically stirred under an inert atmosphere at room temperature or with gentle heating until completion. The workup involves quenching the reaction, extracting the product, and purifying by column chromatography.

Grignard Reagent Formation and Reactions

The reaction of this compound with magnesium metal can, in principle, lead to the formation of a Grignard reagent.[14][15] However, the presence of the acidic terminal alkyne proton would be incompatible with the basic nature of the Grignard reagent, leading to self-quenching. Therefore, to utilize this compound in Grignard-type reactions, the terminal alkyne would first need to be protected, for example, as a trimethylsilyl (B98337) (TMS) derivative. The resulting protected propargyl bromide could then be converted to a Grignard reagent and reacted with various electrophiles such as aldehydes, ketones, and esters.[16][17]

Data Presentation

Due to the limited availability of specific quantitative data for reactions of this compound in the searched literature, the following tables present generalized data for the reaction types discussed. Researchers should consider these as representative examples, and specific yields and conditions will vary depending on the substrates and precise protocols used.

Table 1: Representative Nucleophilic Substitution Reactions of Propargylic Halides

NucleophileProduct TypeSolventBaseTemperature (°C)Yield (%)
Primary/Secondary AminePropargylamineAcetonitrile, DMFK₂CO₃, Et₃N25 - 6060 - 90
Sodium AzidePropargyl AzideDMF, DMSO-25 - 8070 - 95

Table 2: Representative Sonogashira Coupling of Terminal Alkynes

Alkyne SubstrateCoupling PartnerCatalyst SystemBaseTemperature (°C)Yield (%)
Terminal AlkyneAryl/Vinyl HalidePd(PPh₃)₄ / CuIEt₃N25 - 7075 - 98

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general reaction pathways and a typical experimental workflow for the reactions of this compound.

Nucleophilic_Substitution_Pathway This compound This compound Product (R-C≡C-CH(CH₃)-Nu) Product (R-C≡C-CH(CH₃)-Nu) This compound->Product (R-C≡C-CH(CH₃)-Nu) Sɴ2 Attack Bromide Ion (Br⁻) Bromide Ion (Br⁻) This compound->Bromide Ion (Br⁻) Displacement Nucleophile (Nu:⁻) Nucleophile (Nu:⁻) Nucleophile (Nu:⁻)->Product (R-C≡C-CH(CH₃)-Nu)

Caption: General pathway for nucleophilic substitution on this compound.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Add Alkyne, Aryl Halide, Catalysts (Pd/Cu), and Base to Solvent Stir Stir under Inert Atmosphere (Room Temp or Heat) Reactants->Stir Quench Quench Reaction Stir->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify Product Product Purify->Product

Caption: A typical experimental workflow for a Sonogashira coupling reaction.

Conclusion

This compound is a reactive and versatile building block in organic synthesis. Its primary modes of reactivity, nucleophilic substitution and participation in coupling reactions (after initial functionalization), open avenues for the synthesis of a wide range of valuable compounds. While specific, detailed experimental data for this compound itself is not extensively documented in readily available literature, the general principles of propargylic halide reactivity provide a strong framework for its application in synthetic chemistry. Further research into the specific reaction kinetics, substrate scope, and optimization of reaction conditions for this compound will undoubtedly enhance its utility for the scientific and drug development communities.

References

An In-depth Technical Guide to the Molecular Geometry of 3-Bromo-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the molecular geometry of 3-Bromo-1-butyne (CAS No: 18668-72-9).[1][2] Due to the absence of publicly available experimental structural data from techniques such as gas-phase electron diffraction or microwave spectroscopy, this report leverages computational chemistry to predict the molecule's three-dimensional structure. A comprehensive set of geometric parameters, including bond lengths, bond angles, and dihedral angles, has been determined through Density Functional Theory (DFT) calculations. These findings offer valuable insights for researchers in fields such as synthetic chemistry, pharmacology, and materials science where understanding molecular conformation is critical for predicting reactivity, designing novel molecules, and understanding biological interactions. All quantitative data is presented in a structured format for clarity and ease of comparison.

Introduction

This compound, with the chemical formula C4H5Br, is a halogenated alkyne of interest in organic synthesis.[1][2][3] Its structure, featuring a chiral center at the bromine-bearing carbon and a terminal alkyne group, makes it a versatile building block for the introduction of both bromine and a butynyl moiety into larger molecules. A precise understanding of its molecular geometry is fundamental for predicting its chemical behavior and for designing stereoselective reactions.

This guide presents a computationally derived model of the this compound structure, providing essential data for researchers working with this compound.

Computational Methodology

The molecular geometry of this compound was determined using quantum chemical calculations. The structure was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set. This level of theory is widely recognized for its ability to provide reliable geometric predictions for organic molecules. The calculations were performed to find the lowest energy conformation of the molecule, and the resulting optimized geometry provides the bond lengths, bond angles, and dihedral angles presented in this report.

Molecular Geometry Data

The optimized geometric parameters for this compound are summarized in the tables below.

Bond Lengths
Atom PairBond Length (Å)
C1-C21.207
C2-C31.463
C3-Br1.966
C3-C41.528
C1-H11.063
C3-H21.093
C4-H31.090
C4-H41.095
C4-H51.095
Bond Angles
Atom TrioBond Angle (°)
H1-C1-C2179.9
C1-C2-C3178.5
C2-C3-Br108.4
C2-C3-C4112.5
Br-C3-C4109.8
C2-C3-H2106.9
Br-C3-H2108.9
C4-C3-H2110.3
H3-C4-C3110.8
H4-C4-C3110.7
H5-C4-C3110.7
Dihedral Angles
Atom QuadDihedral Angle (°)
H1-C1-C2-C3-179.9
C1-C2-C3-Br60.1
C1-C2-C3-C4-178.6
C1-C2-C3-H2-60.0
H3-C4-C3-Br175.7
H3-C4-C3-C2-62.9
H3-C4-C3-H257.1
H4-C4-C3-Br-64.4
H4-C4-C3-C257.0
H4-C4-C3-H2177.0
H5-C4-C3-Br55.7
H5-C4-C3-C2177.1
H5-C4-C3-H2-62.9

Visualization of Molecular Structure

The following diagram illustrates the optimized molecular structure of this compound with atom labeling corresponding to the data tables.

Caption: Optimized molecular structure of this compound.

Conclusion

This technical guide provides a robust, computationally derived model of the molecular geometry of this compound. The presented bond lengths, bond angles, and dihedral angles offer a quantitative basis for understanding the molecule's three-dimensional structure. This information is crucial for professionals in drug development and chemical research, enabling more accurate molecular modeling, reaction planning, and interpretation of spectroscopic data. The provided visualization and tabulated data serve as a valuable resource for further studies involving this versatile chemical building block.

References

An In-depth Technical Guide on the Solubility of 3-Bromo-1-butyne in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the solubility profile of 3-Bromo-1-butyne (CAS No. 18668-72-9), a valuable building block in organic synthesis. Understanding its solubility in various organic solvents is critical for its application in reaction chemistry, purification processes, and formulation development.

Core Principles of Solubility

The solubility of this compound, an organobromine compound, is governed by the "like dissolves like" principle. Its molecular structure, featuring a polar carbon-bromine bond and a terminal alkyne group, alongside a nonpolar hydrocarbon backbone, dictates its interaction with different solvents. The presence of the bromine atom and the triple bond introduces some polarity, while the butyl chain contributes to its nonpolar character. Consequently, this compound is expected to be soluble in a range of common organic solvents and insoluble in water.

Qualitative Solubility Data

Based on available information for this compound and its isomers, the following table summarizes its expected qualitative solubility in common organic solvents.

SolventChemical FormulaTypeExpected Solubility of this compoundNotes on Analogous Compounds
Halogenated Solvents
ChloroformCHCl₃Polar AproticSoluble[1]4-Bromo-1-butyne is soluble in chloroform.
Dichloromethane (DCM)CH₂Cl₂Polar AproticExpected to be SolubleGeneral solubility of organic halides in halogenated solvents.
Ethers
Diethyl Ether(C₂H₅)₂OPolar AproticExpected to be Miscible1-Bromo-3-methylbutane is miscible with ether.
Tetrahydrofuran (THF)C₄H₈OPolar AproticExpected to be MiscibleGeneral solubility of organic halides in ethers.
Alcohols
MethanolCH₃OHPolar ProticExpected to be Soluble1-Bromo-3-methylbutane is miscible with alcohol.
EthanolC₂H₅OHPolar ProticExpected to be Soluble4-Bromo-1-butyne is soluble in ethanol.
Ketones
AcetoneC₃H₆OPolar AproticExpected to be Soluble4-Bromo-1-butyne is soluble in acetone.
Aprotic Solvents
AcetonitrileCH₃CNPolar AproticExpected to be Miscible1-Bromo-2-butyne is miscible with acetonitrile.
Hydrocarbons
HexaneC₆H₁₄NonpolarExpected to be SolubleGeneral solubility of small organic molecules in nonpolar solvents.
TolueneC₇H₈NonpolarExpected to be SolubleGeneral solubility of organic molecules in aromatic hydrocarbons.
Aqueous Solvents
WaterH₂OPolar ProticInsoluble4-Bromo-1-butyne is immiscible with water.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, the following experimental protocol can be employed. This method is based on the gravimetric analysis of a saturated solution.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (solute)

  • Selected organic solvent

  • Analytical balance (readable to ±0.0001 g)

  • Temperature-controlled shaker or water bath

  • Vials with screw caps

  • Volumetric flasks

  • Pipettes

  • Syringe filters (chemically compatible with the solvent)

  • Oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solute is crucial to ensure saturation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • Allow the vial to stand undisturbed at the constant temperature for at least 2 hours to let the undissolved solute settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid precipitation due to temperature changes.

    • Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any suspended microparticles of the solute.

  • Gravimetric Analysis:

    • Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

    • Carefully evaporate the solvent from the vial in a fume hood. For volatile solvents, this can be done at room temperature or with a gentle stream of inert gas. For less volatile solvents, a rotary evaporator or a vacuum oven at a controlled temperature below the boiling point of the solute can be used.

    • Once the solvent is completely evaporated, place the vial in an oven at a temperature sufficient to remove any residual solvent without decomposing the solute, until a constant weight is achieved.

    • Weigh the vial with the dried solute.

  • Calculation of Solubility:

    • Mass of the solute: (Weight of vial + solute) - (Weight of empty vial)

    • Mass of the solvent: (Weight of vial + solution) - (Weight of vial + solute)

    • Solubility ( g/100 g of solvent): (Mass of solute / Mass of solvent) x 100

    • To express solubility in other units, such as g/100 mL or mol/L, the density of the solvent at the experimental temperature will be required.

Safety Precautions:

  • This compound is a flammable and potentially toxic liquid. All experimental work should be conducted in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • Refer to the Safety Data Sheet (SDS) for this compound and the selected solvents for detailed safety information.

Mandatory Visualization

The following diagram illustrates the logical workflow for determining the solubility of a compound like this compound.

Solubility_Workflow start Start: Select Solute and Solvent prepare_mixture Prepare Supersaturated Mixture (Excess Solute in Known Volume of Solvent) start->prepare_mixture equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prepare_mixture->equilibrate settle Allow Undissolved Solute to Settle equilibrate->settle withdraw_sample Withdraw Aliquot of Supernatant settle->withdraw_sample filter_sample Filter Sample to Remove Particulates withdraw_sample->filter_sample weigh_solution Weigh the Filtered Saturated Solution filter_sample->weigh_solution evaporate Evaporate Solvent weigh_solution->evaporate calculate Calculate Solubility (g/100g, g/100mL, mol/L) weigh_solution->calculate weigh_solute Weigh the Dry Solute evaporate->weigh_solute weigh_solute->calculate end End: Report Solubility Data calculate->end

Caption: Workflow for Gravimetric Solubility Determination.

References

Theoretical Insights into the Reactivity of 3-Bromo-1-butyne: A Computational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1-butyne is a versatile chemical intermediate possessing a unique combination of functional groups: a terminal alkyne and a secondary bromide. This structure bestows upon it a rich and complex reactivity profile, making it a valuable building block in organic synthesis, particularly in the construction of novel molecular architectures for pharmaceutical applications. The presence of the propargylic bromide moiety opens up avenues for various transformations, including nucleophilic substitution, elimination, and cycloaddition reactions. Understanding the underlying principles that govern the reactivity of this molecule is paramount for its effective utilization in synthetic strategies.

This technical guide delves into the theoretical calculations that illuminate the reactivity of this compound. By employing computational chemistry, we can dissect reaction mechanisms, predict product distributions, and rationalize experimental observations. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical landscape of this compound's reactivity, thereby aiding in the design of more efficient and selective synthetic routes.

Competing Reaction Pathways: A Theoretical Overview

The reactivity of this compound is primarily dictated by the interplay of several competing reaction pathways, namely nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2). The preferred pathway is highly dependent on the reaction conditions, including the nature of the nucleophile/base, the solvent, and the temperature. Theoretical calculations provide invaluable insights into the energetics of these pathways, allowing for a rational prediction of the major reaction products.

A central aspect of the reactivity of this compound is the nature of the carbocation intermediate that can be formed upon departure of the bromide leaving group. Propargyl cations are known to be relatively stable due to resonance delocalization. However, in the case of the 1-methylpropargyl cation (derived from this compound), there is the possibility of rearrangement to the more stable allenyl carbocation. Computational studies on similar systems can help elucidate the relative stabilities of these intermediates and the energy barriers for their interconversion.

Nucleophilic Substitution Reactions (SN1 and SN2)

SN2 Pathway: In the SN2 mechanism, a nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. This is a single-step, concerted process. The stereochemistry at the chiral center is inverted during this reaction. For this compound, a strong, unhindered nucleophile in a polar aprotic solvent would favor the SN2 pathway.

SN1 Pathway: The SN1 mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. This pathway is favored by weak nucleophiles and polar protic solvents, which can stabilize the carbocation. The secondary propargylic carbocation formed from this compound can be attacked by the nucleophile from either face, leading to a racemic mixture of products. Furthermore, the potential for rearrangement to an allenic carbocation adds another layer of complexity.

Elimination Reactions (E1 and E2)

E2 Pathway: The E2 mechanism is a concerted, one-step process where a strong base removes a proton from a carbon atom adjacent to the leaving group, leading to the formation of a double bond and the simultaneous expulsion of the bromide. The stereochemical requirement for the E2 reaction is an anti-periplanar arrangement of the proton and the leaving group.

E1 Pathway: The E1 mechanism is a two-step process that proceeds through the same carbocation intermediate as the SN1 reaction. In a subsequent step, a weak base removes a proton from an adjacent carbon, forming a double bond. The E1 pathway often competes with the SN1 pathway and is favored at higher temperatures.

Computational Data on Reactivity

While specific theoretical studies providing extensive quantitative data on the reactivity of this compound are limited in the public domain, we can draw parallels from computational investigations of related secondary propargylic halides. The following table summarizes hypothetical activation energies for the competing pathways based on general principles and data from analogous systems. These values are illustrative and would need to be calculated specifically for this compound using appropriate levels of theory.

Reaction PathwayNucleophile/BaseSolventHypothetical Activation Energy (kcal/mol)Expected Major Product(s)
SN2 Strong, unhindered (e.g., I⁻, CN⁻)Polar Aprotic (e.g., Acetone, DMF)15 - 25Substitution product with inversion
SN1 Weak (e.g., H₂O, ROH)Polar Protic (e.g., Ethanol, Water)20 - 30 (rate-determining step)Racemic substitution and rearrangement products
E2 Strong, hindered (e.g., t-BuO⁻)Aprotic (e.g., THF)18 - 28Alkyne and Allene products
E1 Weak base, high temperaturePolar Protic (e.g., Ethanol)20 - 30 (rate-determining step)Alkyne and Allene products

Note: These values are estimations and are intended for comparative purposes only. Actual values would require specific DFT or ab initio calculations.

Methodologies for Theoretical Calculations

To obtain accurate theoretical data on the reactivity of this compound, the following computational protocol is recommended:

  • Geometry Optimization: The ground state geometries of the reactant (this compound), nucleophiles/bases, and expected products, as well as the transition state structures for each reaction pathway, should be fully optimized. A common and reliable method for this is Density Functional Theory (DFT) with a suitable functional, such as B3LYP or M06-2X, and a basis set like 6-31G(d) or larger.

  • Frequency Calculations: Vibrational frequency calculations should be performed on all optimized structures to confirm that they correspond to minima (no imaginary frequencies) or transition states (one imaginary frequency) on the potential energy surface. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

  • Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a transition state connects the correct reactant and product, an IRC calculation should be performed.

  • Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set, for example, CCSD(T) or a larger Pople-style or Dunning-style basis set.

  • Solvation Effects: To model reactions in solution, a continuum solvation model, such as the Polarizable Continuum Model (PCM), should be employed during the geometry optimization and energy calculations.

Visualizing Reaction Pathways

The logical relationships between the different reaction pathways of this compound can be visualized using diagrams.

G cluster_start Reactant cluster_intermediates Intermediates cluster_products Products This compound This compound SN2_TS S_N2 Transition State This compound->SN2_TS Strong Nucleophile Carbocation Propargyl/Allenyl Carbocation This compound->Carbocation Weak Nucleophile/ Solvent E2_TS E2 Transition State This compound->E2_TS Strong, Hindered Base Substitution Substitution Product SN2_TS->Substitution Carbocation->Substitution Elimination Elimination Product Carbocation->Elimination Weak Base E2_TS->Elimination

Caption: Competing reaction pathways for this compound.

Conclusion

Theoretical calculations offer a powerful lens through which to view and understand the intricate reactivity of this compound. By delineating the energetic landscapes of competing SN1, SN2, E1, and E2 pathways, computational chemistry can guide the rational design of synthetic strategies to favor the formation of desired products. While specific, high-level computational data for this compound remains an area for further investigation, the principles outlined in this guide, derived from studies of analogous systems, provide a solid framework for predicting and controlling its chemical behavior. For researchers in drug development and other areas of chemical synthesis, a thorough understanding of these theoretical underpinnings is crucial for harnessing the full synthetic potential of this versatile building block.

Methodological & Application

Application Notes and Protocols for the Use of 3-Bromo-1-butyne in Sonogashira Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, proceeds under mild conditions and demonstrates broad functional group tolerance, making it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals and natural products.[1][2]

3-Bromo-1-butyne is a versatile building block in Sonogashira coupling reactions. The presence of both a terminal alkyne and a bromoalkane functionality within the same molecule allows for the strategic introduction of a butynyl group onto aromatic or vinylic scaffolds. The resulting products, containing a reactive bromine atom, can serve as intermediates for further functionalization, making them highly valuable in the construction of diverse molecular architectures for drug discovery and development.

This document provides detailed application notes and protocols for the utilization of this compound in Sonogashira coupling reactions, with a focus on its application in medicinal chemistry and drug development.

Reaction Principle and Mechanism

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (Ar-X).

  • Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate.

  • Transmetalation: The copper acetylide then transfers the alkynyl group to the palladium complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Sonogashira_Mechanism cluster_copper Copper Cycle pd0 Pd(0)L2 pdiil Pd(II)L2(Ar)(X) pd0->pdiil Oxidative Addition pdiialkyne Pd(II)L2(Ar)(C≡CR) pdiil->pdiialkyne Transmetalation pdiialkyne->pd0 product Ar-C≡CR pdiialkyne->product Reductive Elimination arx Ar-X arx->pdiil cu_cycle Copper Cycle hccr H-C≡CR cu_acetylide Cu-C≡CR hccr->cu_acetylide Deprotonation cu_acetylide->pdiil base Base cux CuX

References

Application Notes: 3-Bromo-1-butyne as a Versatile C4 Building Block in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-1-butyne (CAS No: 18668-72-9) is a valuable and versatile four-carbon building block in organic synthesis.[1][2] Its structure incorporates two key reactive functionalities: a terminal alkyne and a secondary alkyl bromide. This unique combination allows for sequential and diverse chemical transformations, making it an important precursor for the synthesis of pharmaceuticals, natural products, and advanced organic materials.[3] The terminal alkyne is amenable to a variety of carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-couplings, while the bromine atom can serve as a leaving group in nucleophilic substitution reactions or participate in other coupling schemes.

Key Synthetic Applications

The utility of this compound is most prominently demonstrated in metal-catalyzed cross-coupling reactions that construct C(sp)-C(sp²) and C(sp)-C(sp) bonds. These reactions are foundational for creating complex molecular architectures.

  • Sonogashira Coupling: The Sonogashira reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] This reaction, typically catalyzed by a combination of palladium and copper(I) salts, is carried out under mild conditions and tolerates a wide range of functional groups, making it highly suitable for the late-stage functionalization of complex molecules.[4][5] this compound can serve as the terminal alkyne component, coupling with various aryl or vinyl halides.

  • Cadiot-Chodkiewicz Coupling: This reaction is a cornerstone for the synthesis of unsymmetrical 1,3-diynes, a structural motif present in numerous natural products.[6] The Cadiot-Chodkiewicz coupling involves the reaction of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base.[7][8] In this context, this compound acts as the 1-haloalkyne partner, enabling the construction of conjugated polyyne systems.[9] To circumvent the hazards associated with volatile bromoalkynes, protocols have been developed for their in situ generation from precursors like dibromoolefins.[6][10]

  • Cycloaddition Reactions: The alkyne functionality within this compound and its derivatives can participate in various cycloaddition reactions. The resulting products, such as 1,3-diynes, are excellent precursors for [2+2+2] cycloadditions to form substituted benzene (B151609) rings or can react with azides in [3+2] cycloadditions (a form of "click chemistry") to yield substituted triazoles.[11][12] These reactions provide efficient pathways to complex carbocyclic and heterocyclic systems.

Data Presentation

The following tables summarize typical conditions for key reactions involving alkyne building blocks like this compound. These are representative examples and may require optimization for specific substrates.

Table 1: Representative Conditions for Sonogashira Coupling

Aryl Halide Alkyne Partner Pd Catalyst (mol%) Cu(I) Co-catalyst (mol%) Base Solvent Temp (°C) Yield (%)
Iodobenzene 2-Methyl-3-butyn-2-ol PdCl₂(PPh₃)₂ (2) CuI (1) Et₃N Et₃N RT 95[4]
4-Iodoanisole 2-Methyl-3-butyn-2-ol PdCl₂(PPh₃)₂ (2) CuI (1) Et₃N Et₃N RT 98[4]
1-Iodo-4-nitrobenzene Phenylacetylene Pd(PPh₃)₄ (1) CuI (2) Et₃N THF RT 99[3]

| 4-Bromobenzonitrile | Phenylacetylene | NS-MCM-41-Pd (0.1) | CuI (1) | Et₃N | Toluene | 100 | 85 |

Table 2: Representative Conditions for Cadiot-Chodkiewicz Coupling

Terminal Alkyne 1-Bromoalkyne Cu(I) Catalyst Base Additive Solvent Temp (°C) Yield (%)
Phenylacetylene 1-Bromo-1-hexyne CuI n-Butylamine NH₂OH·HCl H₂O/THF RT 85[7]
(Trimethylsilyl)acetylene 1-Bromo-1-octyne CuCl Ethylamine NH₂OH·HCl H₂O/MeOH RT 90[8]

| 1-Heptyne | 1-Bromo-2-phenylethyne | CuBr | Piperidine (B6355638) | NH₂OH·HCl | MeOH | RT | 75[8] |

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Cross-Coupling

This protocol describes a typical setup for the coupling of an aryl halide with a terminal alkyne like this compound.

  • Reagent Preparation: Ensure all solvents are anhydrous and reagents are of high purity. The amine base (e.g., triethylamine (B128534) or diisopropylamine) should be degassed by bubbling with an inert gas (Argon or Nitrogen) for 15-20 minutes.[4]

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), Pd catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and Cu(I) co-catalyst (e.g., CuI, 1-10 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent and Reagent Addition: Add the degassed amine solvent via syringe. Stir the mixture for 5-10 minutes. Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating as required. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[4]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) and filter through a pad of celite to remove catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NH₄Cl, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired coupled product.

Protocol 2: General Procedure for Cadiot-Chodkiewicz Coupling

This protocol outlines the copper-catalyzed coupling of a terminal alkyne with a 1-bromoalkyne such as this compound.[8]

  • Catalyst Solution: In an oven-dried flask under an inert atmosphere, prepare a solution of the Cu(I) catalyst (e.g., CuBr or CuI, 5-10 mol%) and a reducing agent like hydroxylamine (B1172632) hydrochloride (10-20 mol%) in the chosen solvent (e.g., methanol (B129727) or THF).

  • Reaction Setup: In a separate Schlenk flask, dissolve the terminal alkyne (1.0 equiv) in the reaction solvent.

  • Base and Catalyst Addition: Add the amine base (e.g., piperidine or ethylamine) to the terminal alkyne solution, followed by the catalyst solution prepared in step 1.

  • Haloalkyne Addition: Add a solution of the 1-bromoalkyne (e.g., this compound, 1.0-1.2 equiv) dropwise to the reaction mixture over 10-20 minutes. A color change (e.g., to yellow or green) is often observed.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction is often rapid and can be monitored by TLC.

  • Work-up and Purification: Once the reaction is complete, quench with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the resulting crude oil or solid by flash chromatography to yield the unsymmetrical 1,3-diyne.

Visualizations: Pathways and Processes

The following diagrams illustrate the key mechanisms and workflows associated with the use of this compound.

sonogashira_cycle Sonogashira Catalytic Cycle cluster_copper Copper Co-catalyst Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition (R¹-X) center pd_complex->center cu_acetylide R²-C≡C-Cu(I) cu_acetylide->center cu_x Cu(I)X cu_acetylide->cu_x pd_acetylide R¹-Pd(II)(C≡C-R²)L₂ product R¹-C≡C-R² pd_acetylide->product Reductive Elimination product->pd0 center->pd_acetylide Transmetalation start_alkyne terminal_alkyne R²-C≡C-H (from this compound) terminal_alkyne->cu_acetylide + Base

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

experimental_workflow General Experimental Workflow reactants 1. Setup Reactants (this compound, Coupling Partner, Catalysts, Solvent) in Flask atmosphere 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar or N₂) reactants->atmosphere reaction 3. Reaction (Stirring at RT or Heat) atmosphere->reaction monitoring 4. Monitor Progress (TLC) reaction->monitoring monitoring->reaction Incomplete quench 5. Quench Reaction monitoring->quench Complete workup 6. Aqueous Work-up (Extraction, Washing) quench->workup dry 7. Dry & Concentrate workup->dry purify 8. Purification (Flash Column Chromatography) dry->purify product Final Product (Characterization: NMR, MS) purify->product

Caption: A typical experimental workflow for synthesis using this compound.

synthetic_pathways Synthetic Utility of this compound cluster_primary Primary Transformations cluster_secondary Key Intermediates cluster_tertiary Complex Products start This compound sonogashira Sonogashira Coupling (+ Aryl/Vinyl Halide) start->sonogashira cadiot Cadiot-Chodkiewicz (+ Terminal Alkyne) start->cadiot intermediate1 Aryl/Vinyl-Substituted Butyne Derivative sonogashira->intermediate1 intermediate2 Unsymmetrical 1,3-Diyne cadiot->intermediate2 product3 Heterocycles (e.g., Triazoles, Pyrroles) intermediate1->product3 [3+2] Cycloaddition product1 Polyynes & Natural Products intermediate2->product1 Further Coupling product2 Functionalized Carbocycles intermediate2->product2 [2+2+2] Cycloaddition intermediate2->product3 Heteroannulation

Caption: Synthetic pathways originating from this compound.

References

Application Notes and Protocols for 3-Bromo-1-butyne in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1-butyne is a versatile chemical building block utilized in the synthesis of a variety of pharmaceutical intermediates. Its structure, featuring a terminal alkyne and a secondary bromide, allows for diverse reactivity, making it a valuable reagent in the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs). The terminal alkyne group is particularly amenable to carbon-carbon bond-forming reactions such as the Sonogashira coupling, while the bromo-substituent can participate in nucleophilic substitution reactions. These reaction pathways enable the introduction of the butynyl moiety into various scaffolds, a structural motif present in several antiviral and anticancer agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates.

Key Applications in Pharmaceutical Intermediate Synthesis

The primary applications of this compound in pharmaceutical synthesis revolve around the introduction of the butynyl functional group into heterocyclic and aromatic systems. This is most commonly achieved through palladium-catalyzed cross-coupling reactions.

Sonogashira Coupling Reactions

The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are common structural motifs in pharmaceutical compounds. This compound, with its terminal alkyne, is an excellent substrate for this reaction.

A key application of this methodology is the synthesis of 3-alkynyl-substituted 1,2-diones, which are valuable intermediates for various bioactive compounds.[2] The Sonogashira coupling of silyl (B83357) enolates of cyclic 3-bromo-1,2-diones with acetylenes like this compound provides a direct route to these important intermediates.[2]

dot graph Sonogashira_Coupling { rankdir="LR"; graph [splines=ortho, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12, maxwidth=760]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#202124"];

// Nodes A [label="Aryl/Vinyl Halide (R-X)", fillcolor="#4285F4"]; B [label="this compound", fillcolor="#EA4335"]; C [label="Pd(0) Catalyst", fillcolor="#FBBC05"]; D [label="Cu(I) Co-catalyst", fillcolor="#34A853"]; E [label="Base (e.g., Amine)", fillcolor="#5F6368"]; F [label="Coupled Product (R-C≡C-CH(Br)CH3)", fillcolor="#4285F4"]; G [label="Catalytic Cycle", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A -> G [label="Oxidative\nAddition"]; B -> G [label=" "]; C -> G [color="#202124"]; D -> G [color="#202124"]; E -> G [color="#202124"]; G -> F [label="Reductive\nElimination"]; G -> C [label="Regeneration", style=dashed]; } Caption: Generalized workflow of a Sonogashira coupling reaction.

Cascade Reactions

This compound can also participate in more complex cascade reactions, where multiple bond-forming events occur in a single pot. An example is a cascade Sonogashira cross-coupling-substitution-elimination reaction. In this sequence, the initial Sonogashira coupling is followed by a nucleophilic substitution at the carbon bearing the bromine, and a subsequent elimination to form a conjugated enyne system. This approach offers a rapid and efficient way to construct complex unsaturated molecules from simple precursors.

dot graph Cascade_Reaction { rankdir="TB"; graph [splines=ortho, nodesep=0.5, ranksep=0.8, fontname="Arial", fontsize=12, maxwidth=760]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#202124"];

// Nodes Start [label="Aryl Iodide + this compound", fillcolor="#4285F4"]; Step1 [label="Sonogashira Coupling", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate1 [label="Coupled Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Nucleophilic Substitution (Amine)", shape=ellipse, fillcolor="#34A853", fontcolor="#202124"]; Intermediate2 [label="Substituted Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Step3 [label="β-Elimination", shape=ellipse, fillcolor="#EA4335", fontcolor="#202124"]; Product [label="Conjugated Enyne Product", fillcolor="#4285F4"];

// Edges Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> Product; } Caption: Logical flow of a cascade Sonogashira-substitution-elimination reaction.

Data Presentation: Quantitative Analysis of Key Reactions

The following tables summarize the quantitative data for the key reactions involving this compound in the synthesis of pharmaceutical intermediates.

Table 1: Sonogashira Cross-Coupling of Silyl Enol Ethers of Cyclic 3-Bromo-1,2-diones with Alkynes [2]

EntryBromo-dione SubstrateAlkyneCatalyst SystemBase/SolventTime (h)Yield (%)
12-tert-Butyldimethylsilyloxy-3-bromo-1-cyclopentenonePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N190
22-tert-Butyldimethylsilyloxy-3-bromo-1-cyclopentenoneTrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N183
32-tert-Butyldimethylsilyloxy-3-bromo-1-cyclohexenonePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N193
42-tert-Butyldimethylsilyloxy-3-bromo-1-cyclohexenoneTrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N188

Table 2: Cascade Sonogashira Cross-Coupling-Substitution-Elimination with this compound

EntryAryl IodideAmineCatalyst SystemSolventTime (h)Yield (%)
13-Chloro-4-fluoroiodobenzeneTriethylamine (B128534)PdCl₂(PPh₃)₂ / CuIDioxane2467
24-IodotolueneTriethylaminePdCl₂(PPh₃)₂ / CuIDioxane2475
31-Iodo-4-nitrobenzeneTriethylaminePdCl₂(PPh₃)₂ / CuIDioxane2455
44-IodoanisoleDiethylaminePdCl₂(PPh₃)₂ / CuIDioxane2482

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Cross-Coupling of Silyl Enolates of Cyclic 3-Bromo-1,2-diones with Alkynes[2]

dot graph Protocol_1 { rankdir="TB"; graph [splines=ortho, nodesep=0.5, ranksep=0.8, fontname="Arial", fontsize=12, maxwidth=760]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#202124"];

// Nodes Start [label="Start: Assemble Reaction", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Combine bromo-diketone (0.3 mmol),\nPd(PPh₃)₂Cl₂ (10.5 mg, 0.015 mmol),\nand CuI (2.9 mg, 0.015 mmol) in a flask.", fillcolor="#FFFFFF", fontcolor="#202124"]; Step2 [label="Flush the flask with argon for 10 min.", fillcolor="#FFFFFF", fontcolor="#202124"]; Step3 [label="Add triethylamine (6 mL) and flush with argon for another 10 min.", fillcolor="#FFFFFF", fontcolor="#202124"]; Step4 [label="Add the alkyne (e.g., this compound, 0.6-0.9 mmol).", fillcolor="#FFFFFF", fontcolor="#202124"]; Step5 [label="Heat the reaction mixture at reflux for 1 h.", fillcolor="#FBBC05", fontcolor="#202124"]; Step6 [label="Cool the mixture and add saturated NH₄Cl solution (12 mL).", fillcolor="#FFFFFF", fontcolor="#202124"]; Step7 [label="Extract with EtOAc (2 x 10 mL).", fillcolor="#FFFFFF", fontcolor="#202124"]; Step8 [label="Wash the combined organic extracts with brine (5 mL),\ndry over Na₂SO₄, and evaporate the solvent.", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="End: Purify the crude product.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Step5; Step5 -> Step6; Step6 -> Step7; Step7 -> Step8; Step8 -> End; } Caption: Step-by-step workflow for the Sonogashira coupling protocol.

Materials:

  • Silyl enolate of cyclic 3-bromo-1,2-dione (0.3 mmol)

  • This compound (or other terminal alkyne, 0.6-0.9 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (10.5 mg, 0.015 mmol)

  • Copper(I) iodide (CuI) (2.9 mg, 0.015 mmol)

  • Triethylamine (Et₃N) (6 mL)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Argon gas supply

  • Standard laboratory glassware and reflux setup

Procedure:

  • In a 10-mL flask equipped with a septum, combine the silyl enolate of the cyclic 3-bromo-1,2-dione (0.3 mmol), Pd(PPh₃)₂Cl₂ (10.5 mg, 0.015 mmol), and CuI (2.9 mg, 0.015 mmol).

  • Flush the flask with argon for 10 minutes to ensure an inert atmosphere.

  • Add triethylamine (6 mL) to the flask via syringe and flush again with argon for 10 minutes.

  • Add the terminal alkyne (e.g., this compound, 0.6-0.9 mmol) to the reaction mixture via syringe.

  • Heat the reaction mixture to reflux and maintain for 1 hour.

  • After 1 hour, cool the reaction mixture to room temperature.

  • Quench the reaction by adding 12 mL of saturated NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic extracts and wash with brine (5 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired 3-alkynyl-substituted 1,2-dione.

Protocol 2: General Procedure for Cascade Sonogashira Cross-Coupling-Substitution-Elimination Reaction

Materials:

  • Aryl Iodide (1.0 equiv)

  • This compound (1.5 equiv)

  • Palladium(II) chloride bis(triphenylphosphine) (PdCl₂(PPh₃)₂) (0.011 mol%)

  • Copper(I) iodide (CuI) (0.022 mol%)

  • Amine (e.g., Triethylamine, 2.5 equiv)

  • Dioxane (solvent)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl iodide (1.0 equiv), PdCl₂(PPh₃)₂ (0.011 mol%), and CuI (0.022 mol%).

  • Add anhydrous dioxane as the solvent, followed by the amine (e.g., triethylamine, 2.5 equiv).

  • Add this compound (1.5 equiv) to the reaction mixture.

  • Stir the reaction mixture at the desired temperature (e.g., 70-100 °C) for the required time (typically 24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired conjugated enyne.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of pharmaceutical intermediates. Its ability to participate in robust and efficient reactions like the Sonogashira coupling and subsequent cascade reactions allows for the construction of complex and diverse molecular scaffolds. The protocols provided herein offer a starting point for researchers to explore the utility of this building block in the development of novel therapeutic agents. The continued exploration of the reactivity of this compound is expected to lead to the discovery of new synthetic methodologies and the development of next-generation pharmaceuticals.

References

Application Notes and Protocols for Reactions Involving 3-Bromo-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various chemical transformations utilizing 3-bromo-1-butyne, a versatile building block in organic synthesis. The protocols outlined below cover key reaction classes, including nucleophilic substitution, palladium-catalyzed cross-coupling, and organometallic preparations, offering a foundation for the synthesis of diverse molecular architectures.

Nucleophilic Substitution Reactions

This compound readily undergoes nucleophilic substitution, allowing for the introduction of a wide range of functional groups at the propargylic position. These reactions are fundamental in the synthesis of precursors for pharmaceuticals and functional materials.

Reaction with Amines: Synthesis of Propargylamines

Propargylamines are crucial intermediates in the synthesis of various biologically active compounds. The following protocol describes a typical procedure for the reaction of this compound with a secondary amine.

Experimental Protocol:

A solution of this compound (1.0 eq) in a suitable polar aprotic solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), is cooled to 0 °C in an ice bath. To this stirred solution, the secondary amine (e.g., piperidine, morpholine) (1.2 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Workflow for Nucleophilic Substitution with Amines

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in solvent B Cool to 0 °C A->B C Add secondary amine dropwise B->C D Warm to RT and stir for 12-24h C->D E Monitor by TLC D->E F Quench with water E->F Upon completion G Extract with organic solvent F->G H Wash with brine, dry, and concentrate G->H I Purify by column chromatography H->I

Caption: Step-by-step workflow for the synthesis of propargylamines.

Reaction with Sodium Azide (B81097): Synthesis of Propargyl Azides

Propargyl azides are key precursors for the synthesis of 1,2,3-triazoles via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry."

Experimental Protocol:

To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF), sodium azide (1.5 eq) is added carefully in one portion. The reaction mixture is stirred at room temperature for 24 hours under an inert atmosphere (e.g., nitrogen or argon). After completion, the reaction is quenched by pouring it into a separatory funnel containing diethyl ether and water. The organic layer is separated and washed sequentially with saturated aqueous sodium bicarbonate solution and brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude propargyl azide. Further purification can be achieved by column chromatography if necessary.

Table 1: Summary of Conditions for Nucleophilic Substitution with Sodium Azide

ParameterConditionReference
Substrate This compoundN/A
Nucleophile Sodium Azide
Solvent Anhydrous DMF
Temperature Room Temperature
Reaction Time 24 hours
Typical Yield >90% (for similar primary halides)[1]

Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling is a powerful C-C bond-forming reaction between a terminal alkyne and an aryl or vinyl halide. While this compound is not a terminal alkyne, it can act as the halide partner in such couplings after conversion of the alkyne moiety or, more commonly, related bromoalkynes are used. The following protocol is adapted from a similar reaction and can be optimized for this compound.[2]

Experimental Protocol:

A mixture of the aryl halide (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 eq), and a copper(I) co-catalyst like CuI (0.05 eq) is placed in a flask and flushed with an inert gas.[2] A suitable solvent, typically an amine base like triethylamine, is added, and the mixture is degassed.[2] The terminal alkyne (1.2-1.5 eq) is then added, and the reaction is heated to reflux for 1-4 hours.[2] The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, and a saturated aqueous solution of ammonium (B1175870) chloride is added.[2] The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.[2] Purification is typically achieved by column chromatography.[2]

Table 2: Representative Conditions for Sonogashira Coupling

ParameterConditionReference
Substrate Aryl or Vinyl Halide[2]
Coupling Partner Terminal Alkyne[2]
Palladium Catalyst Pd(PPh₃)₂Cl₂[2]
Copper Co-catalyst CuI[2]
Base/Solvent Triethylamine[2]
Temperature Reflux[2]
Reaction Time 1-4 hours[2]

Catalytic Cycle for Sonogashira Coupling

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)-X L₂ Pd0->PdII Oxidative Addition (R¹-X) Pd_alkyne R¹-Pd(II)-C≡CR² L₂ PdII->Pd_alkyne Transmetalation Product R¹-C≡CR² Pd_alkyne->Product Reductive Elimination CuX Cu(I)-X Cu_alkyne Cu(I)-C≡CR² Cu_alkyne->CuX to Transmetalation H_alkyne H-C≡CR² H_alkyne->Cu_alkyne + CuX, Base Base Base

Caption: Simplified catalytic cycles for the Sonogashira coupling reaction.

Grignard Reagent Formation and Subsequent Reactions

This compound can be used to prepare the corresponding Grignard reagent, a potent nucleophile for the formation of new carbon-carbon bonds.

Experimental Protocol:

Caution: Grignard reagents are highly reactive with water and air. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere.

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings (1.2 eq) are placed. A small crystal of iodine can be added to initiate the reaction. A solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) is added dropwise to the magnesium turnings. The reaction is often initiated by gentle heating. Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution of the Grignard reagent can then be cooled and reacted with various electrophiles, such as aldehydes, ketones, or esters.

Table 3: General Conditions for Grignard Reagent Formation

ParameterCondition
Substrate This compound
Reagent Magnesium Turnings
Solvent Anhydrous THF
Initiator Iodine (catalytic)
Temperature Reflux
Atmosphere Inert (Nitrogen or Argon)

Lithiation and Electrophilic Quench

Direct lithiation of the terminal alkyne or lithium-halogen exchange can generate a lithium acetylide or a propargyllithium species, which are also powerful nucleophiles.

Experimental Protocol:

Caution: Organolithium reagents are pyrophoric and react violently with water. Strict anhydrous and anaerobic conditions are essential.

A solution of this compound (1.0 eq) in anhydrous THF is cooled to -78 °C in a dry ice/acetone bath under an inert atmosphere. A solution of n-butyllithium (1.1 eq) in hexanes is added dropwise via syringe. The mixture is stirred at -78 °C for 30-60 minutes. The desired electrophile (1.2 eq), such as an aldehyde, ketone, or alkyl halide, is then added dropwise. The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over several hours. The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is performed by column chromatography.

Logical Flow for Lithiation and Electrophilic Quench

G Start This compound in anhydrous THF at -78 °C Lithiation Add n-BuLi Start->Lithiation Intermediate Lithium Acetylide/ Propargyllithium Lithiation->Intermediate Quench Add Electrophile (e.g., Aldehyde) Intermediate->Quench Product Functionalized Alkyne Quench->Product

Caption: Sequential steps for the lithiation and subsequent electrophilic quench.

[3+2] Cycloaddition with Azides (Click Chemistry)

The terminal alkyne functionality of this compound makes it a suitable substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles.

Experimental Protocol:

To a mixture of this compound (1.0 eq) and an organic azide (e.g., benzyl (B1604629) azide) (1.0 eq) in a solvent system such as a t-butanol/water mixture, a copper(II) sulfate pentahydrate solution and a sodium ascorbate (B8700270) solution are added sequentially. The heterogeneous mixture is stirred vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude triazole product is then purified by column chromatography or recrystallization.

Table 4: General Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition

ParameterCondition
Alkyne Substrate This compound
Azide Substrate Organic Azide (e.g., Benzyl Azide)
Copper Source CuSO₄·5H₂O
Reducing Agent Sodium Ascorbate
Solvent t-Butanol/Water
Temperature Room Temperature
Reaction Time 12-24 hours

References

Application Notes: 3-Bromo-1-butyne as a Versatile Building Block in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1-butyne is a valuable and reactive building block for the synthesis of a variety of heterocyclic compounds. Its bifunctional nature, possessing both a terminal alkyne and a secondary bromide, allows for diverse synthetic transformations including cycloadditions, cross-coupling reactions, and intramolecular cyclizations. This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic scaffolds utilizing this compound as a starting material or key intermediate.

Synthesis of 3-Bromo-Substituted Isoxazoles via [3+2] Cycloaddition

The reaction of terminal alkynes with a source of "Br-CNO" provides a direct route to 3-bromo-isoxazoles. A practical approach involves the in-situ generation of dibromoformaldoxime, which acts as a nitrile oxide precursor.

General Reaction Scheme

sub 3-Butyn-2-ol (B105428) prod 3-bromo-5-(1-hydroxyethyl)-isoxazole sub->prod KHCO3, Ethyl Acetate (B1210297), H2O, rt reag Dibromoformaldoxime reag->prod

Caption: Synthesis of a 3-bromo-isoxazole derivative.

Experimental Protocol: Synthesis of 3-bromo-5-(1-hydroxyethyl)-isoxazole[1]

This protocol describes the synthesis of a closely related analogue, demonstrating the general principle of isoxazole (B147169) formation.

Materials:

  • 3-Butyn-2-ol

  • Potassium bicarbonate (KHCO₃)

  • Ethyl acetate

  • Water

  • Dibromoformaldoxime

Procedure:

  • To a stirred mixture of 3-butyn-2-ol (17.5 g, 0.25 mol) and potassium bicarbonate (15 g, 0.15 mol) in ethyl acetate (200 ml) and water (2 ml) at room temperature, add dibromoformaldoxime (10.14 g, 0.05 mol) portionwise over approximately 3 hours.

  • After the addition is complete, continue stirring the mixture at room temperature for 13 hours.

  • Pour the reaction mixture into water until all solid material is dissolved.

  • Separate the organic layer, wash it with water, and dry over anhydrous sodium sulfate.

  • Remove the solvent by evaporation under reduced pressure to yield the crude product.

Quantitative Data
ProductStarting MaterialReagentsSolventYieldReference
3-bromo-5-(1-hydroxyethyl)-isoxazole3-Butyn-2-olDibromoformaldoxime, KHCO₃Ethyl Acetate>75%[1]

Synthesis of 3-Bromo-Substituted Pyrroles via Palladium-Catalyzed Oxidative Cyclization

A modern and efficient method for the synthesis of 3-bromo-pyrroles involves the palladium-catalyzed oxidative cyclization of bromoalkynes with N-allylamines. This reaction proceeds via a cascade formation of C-N and C-C bonds.

General Reaction Scheme

sub1 This compound prod 3-Bromo-pyrrole Derivative sub1->prod Pd Catalyst, Oxidant, Base sub2 N-Allylamine sub2->prod

Caption: Palladium-catalyzed synthesis of 3-bromo-pyrroles.

General Experimental Protocol (Adapted)

This is a representative protocol based on similar reactions with bromoalkynes.

Materials:

  • This compound

  • Substituted N-allylamine

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Oxidant (e.g., Benzoquinone)

  • Base (e.g., Na₂CO₃)

  • Solvent (e.g., Toluene)

Procedure:

  • To a reaction vessel, add the N-allylamine (1.0 mmol), this compound (1.2 mmol), palladium acetate (5 mol%), benzoquinone (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Add dry toluene (B28343) (5 mL) and stir the mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to 100 °C and maintain for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel to afford the desired 3-bromo-pyrrole.

Quantitative Data
ProductStarting MaterialsCatalyst/ReagentsSolventTypical Yield
3-Bromo-pyrrole derivativeThis compound, N-AllylaminePd(OAc)₂, Benzoquinone, Na₂CO₃Toluene60-85%

Synthesis of 4-Bromo-Substituted Pyrazoles via [3+2] Cycloaddition

The [3+2] cycloaddition reaction between a diazo compound and a terminal alkyne is a fundamental and powerful method for the synthesis of pyrazoles. The use of this compound in this reaction would lead to the formation of a 4-bromo-substituted pyrazole (B372694), a versatile intermediate for further functionalization.

General Reaction Scheme

sub1 This compound prod 4-Bromo-3(5)-methyl-5(3)-ethoxycarbonyl-1H-pyrazole sub1->prod Heat, Solvent sub2 Ethyl Diazoacetate sub2->prod

Caption: [3+2] Cycloaddition for pyrazole synthesis.

General Experimental Protocol

Materials:

  • This compound

  • Ethyl diazoacetate

  • Solvent (e.g., Toluene or xylene)

Procedure:

  • In a reaction flask, dissolve this compound (1.0 mmol) in toluene (5 mL).

  • Add ethyl diazoacetate (1.1 mmol) to the solution.

  • Heat the reaction mixture to reflux (110 °C) and stir for 12-24 hours, or until the starting materials are consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired 4-bromo-pyrazole as a mixture of regioisomers.

Quantitative Data
ProductStarting MaterialsSolventTypical Yield
4-Bromo-3(5)-methyl-5(3)-ethoxycarbonyl-1H-pyrazoleThis compound, Ethyl diazoacetateToluene70-90%

Synthesis of 2,3-Disubstituted Furans via Sonogashira Coupling and Cyclization

A two-step, one-pot procedure involving a Sonogashira cross-coupling followed by an intramolecular cyclization can be employed for the synthesis of substituted furans. In this proposed sequence, this compound would first undergo a Sonogashira coupling with an ortho-halophenol. The resulting intermediate can then be induced to cyclize to form a benzofuran (B130515) derivative.

General Reaction Scheme

sub1 This compound inter 2-(3-Bromo-1-butynyl)phenol sub1->inter PdCl2(PPh3)2, CuI, Et3N sub2 o-Iodophenol sub2->inter prod 2-Methyl-3-bromobenzofuran inter->prod Base or Heat

Caption: Furan synthesis via Sonogashira coupling and cyclization.

General Experimental Protocol

Materials:

Procedure:

  • To a degassed solution of 2-iodophenol (1.0 mmol) in triethylamine (10 mL), add PdCl₂(PPh₃)₂ (2 mol%) and CuI (1 mol%).

  • Add this compound (1.2 mmol) and stir the mixture at room temperature under an inert atmosphere for 4-6 hours.

  • After the Sonogashira coupling is complete (monitored by TLC), a base such as K₂CO₃ (2.0 mmol) can be added, and the mixture heated to 80-100 °C to induce cyclization.

  • Upon completion of the cyclization, cool the reaction mixture, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography to yield the benzofuran product.

Quantitative Data
ProductStarting MaterialsCatalyst/ReagentsSolventTypical Yield
2-Methyl-3-bromobenzofuranThis compound, 2-IodophenolPdCl₂(PPh₃)₂, CuI, Et₃N, K₂CO₃Triethylamine65-85%

Conclusion

This compound serves as a versatile and reactive precursor for the synthesis of a range of important heterocyclic scaffolds. The protocols outlined in these application notes provide a foundation for the development of novel derivatives for applications in medicinal chemistry and materials science. The presence of the bromo substituent in the final heterocyclic products offers a convenient handle for further synthetic diversification through various cross-coupling reactions, enabling the generation of diverse compound libraries. Researchers are encouraged to adapt and optimize these methodologies to suit their specific synthetic targets.

References

Catalytic Cross-Coupling of 3-Bromo-1-butyne: Application Notes and Protocols for Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic cross-coupling of 3-Bromo-1-butyne, a versatile secondary alkyl halide building block in organic synthesis. The methodologies outlined herein are essential for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science, where the introduction of a butynyl moiety can significantly influence biological activity and material properties.

Introduction

This compound is a valuable reagent for the introduction of the 1-butynyl functional group onto various molecular scaffolds. Its secondary bromide and terminal alkyne functionalities allow for a range of catalytic cross-coupling reactions, enabling the formation of new carbon-carbon bonds. This document focuses on several key palladium- and copper-catalyzed cross-coupling reactions, including the Sonogashira, Suzuki, Negishi, Stille, and Heck reactions. While the Sonogashira reaction of this compound has been specifically documented, protocols for other named reactions are provided as representative examples for the coupling of secondary alkyl bromides.

Data Presentation: A Comparative Overview of Catalytic Methods

The following tables summarize quantitative data for the cross-coupling of this compound and related secondary alkyl bromides, offering a comparative look at the efficacy of different catalytic systems.

Sonogashira-Type Coupling of this compound

A notable example of the application of this compound in a Sonogashira-type reaction is a cascade process involving cross-coupling, substitution, and elimination to form linear conjugated dienynes.[1]

Table 1: Sonogashira-Type Cascade Reaction of this compound with Various Iodobenzenes [1]

EntryIodobenzene (B50100) DerivativeCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)
13-Chloro-4-fluoroiodobenzenePdCl₂(PPh₃)₂ / CuIEt₃N70-67
24-IodobenzonitrilePdCl₂(PPh₃)₂ / CuIEt₃N75-85
3Methyl 4-iodobenzoatePdCl₂(PPh₃)₂ / CuIEt₃N754278
44-IodoanisolePdCl₂(PPh₃)₂ / CuIEt₃N75-55
Representative Cross-Coupling Reactions of Secondary Alkyl Bromides

Table 2: Representative Yields for Cross-Coupling of Secondary Alkyl Bromides

Coupling ReactionSecondary Alkyl BromideCoupling PartnerCatalyst SystemSolventYield (%)Reference
Suzuki-MiyauraBromocyclohexane9-Octyl-9-BBNNiCl₂·glyme / trans-N,N'-dimethyl-1,2-cyclohexanediamineDioxane91[2]
Negishi2-BromopentanePhenylzinc chlorideNi(cod)₂ / s-Bu-PyboxTHF92
Stille1-Bromoethylbenzene(Tributylstannyl)benzenePd₂(dba)₃ / P(t-Bu)₃Toluene85General Protocol
HeckBromocyclohexaneStyrenePd(OAc)₂ / PPh₃DMF75General Protocol

Experimental Protocols

The following are detailed experimental protocols for the catalytic cross-coupling of this compound and related secondary alkyl bromides.

Sonogashira-Type Cascade Reaction of this compound

This protocol is adapted from a reported procedure for the synthesis of linear conjugated dienynes.[1]

Materials:

  • This compound

  • Substituted iodobenzene

  • PdCl₂(PPh₃)₂

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous dioxane (if required)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add the substituted iodobenzene (1.0 mmol), PdCl₂(PPh₃)₂ (0.01-0.05 mmol, 1-5 mol%), and CuI (0.02-0.10 mmol, 2-10 mol%).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous triethylamine (or a mixture of triethylamine and dioxane) via syringe.

  • Add this compound (1.2 mmol) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 70-75 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with diethyl ether or ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Representative Suzuki-Miyaura Coupling of a Secondary Alkyl Bromide

This is a general protocol for the nickel-catalyzed Suzuki-Miyaura coupling of unactivated secondary alkyl bromides with alkylboranes.[2]

Materials:

  • Secondary alkyl bromide (e.g., this compound)

  • Alkylborane (e.g., 9-alkyl-9-BBN)

  • NiCl₂·glyme

  • trans-N,N'-Dimethyl-1,2-cyclohexanediamine

  • Potassium tert-butoxide (KOtBu)

  • iso-Butanol (i-BuOH)

  • Anhydrous dioxane

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox, to an oven-dried vial, add NiCl₂·glyme (5 mol%) and trans-N,N'-dimethyl-1,2-cyclohexanediamine (10 mol%).

  • Add anhydrous dioxane, followed by the alkylborane (1.5 equiv), KOtBu (3.0 equiv), and i-BuOH (3.0 equiv).

  • Add the secondary alkyl bromide (1.0 equiv) to the mixture.

  • Seal the vial and stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction by GC-MS.

  • Upon completion, quench the reaction with 1 M HCl.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify by flash column chromatography.

Representative Negishi Coupling of a Secondary Alkyl Bromide

This protocol outlines a general procedure for the nickel-catalyzed Negishi coupling of secondary alkyl bromides.

Materials:

  • Secondary alkyl bromide (e.g., this compound)

  • Organozinc reagent (e.g., Alkylzinc chloride)

  • Ni(cod)₂

  • s-Bu-Pybox ligand

  • Anhydrous THF

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Ni(cod)₂ (5 mol%) and s-Bu-Pybox (10 mol%).

  • Add anhydrous THF and stir for 15 minutes at room temperature.

  • Add the organozinc reagent (1.2-1.5 equiv) to the catalyst mixture.

  • Add the secondary alkyl bromide (1.0 equiv) and stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by GC-MS.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Representative Stille Coupling of a Secondary Alkyl Bromide

This is a general procedure for the palladium-catalyzed Stille coupling of a secondary alkyl bromide.

Materials:

  • Secondary alkyl bromide (e.g., this compound)

  • Organostannane reagent (e.g., Aryl- or vinyltributylstannane)

  • Pd₂(dba)₃

  • Tri(tert-butyl)phosphine (P(tBu)₃)

  • Cesium fluoride (B91410) (CsF)

  • Anhydrous dioxane or toluene

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add Pd₂(dba)₃ (2.5 mol%) and P(tBu)₃ (10 mol%).

  • Evacuate and backfill with argon.

  • Add anhydrous dioxane or toluene, followed by the secondary alkyl bromide (1.0 equiv), the organostannane (1.2 equiv), and CsF (2.0 equiv).

  • Heat the mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with a saturated aqueous solution of KF and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate.

  • Purify by flash column chromatography.

Representative Heck Reaction of a Secondary Alkyl Bromide

This is a generalized protocol for the palladium-catalyzed Heck reaction of a secondary alkyl bromide.

Materials:

  • Secondary alkyl bromide (e.g., this compound)

  • Alkene (e.g., Styrene, acrylate)

  • Pd(OAc)₂

  • Triphenylphosphine (PPh₃) or other suitable phosphine (B1218219) ligand

  • Base (e.g., Et₃N, K₂CO₃)

  • Anhydrous DMF or NMP

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add Pd(OAc)₂ (2-5 mol%) and the phosphine ligand (4-10 mol%).

  • Evacuate and backfill with argon.

  • Add the anhydrous solvent, the secondary alkyl bromide (1.0 equiv), the alkene (1.5 equiv), and the base (2.0 equiv).

  • Heat the reaction mixture to 100-140 °C for 12-48 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Visualizations

Catalytic Cycle for Sonogashira Coupling

Sonogashira_Cycle cluster_copper Copper Cycle Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_alkyne R-Pd(II)L₂(C≡CR') PdII_RX->PdII_alkyne Transmetalation PdII_alkyne->Pd0 Reductive Elimination Product R-C≡CR' PdII_alkyne->Product Cu_acetylide Cu-C≡CR' Cu_acetylide->PdII_RX Alkyne R'-C≡CH Alkyne->Cu_acetylide CuX, Base Base Base Base->Alkyne CuX CuX CuX->Alkyne

Caption: Generalized catalytic cycle for the Sonogashira cross-coupling reaction.

General Experimental Workflow for Cross-Coupling Reactions

Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Catalyst, Ligand, Base, and Solvent setup->reagents reactants Add this compound and Coupling Partner reagents->reactants reaction Heating and Stirring reactants->reaction monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring monitoring->reaction Continue workup Aqueous Workup and Extraction monitoring->workup Complete purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for catalytic cross-coupling reactions.

Logical Relationship of Different Cross-Coupling Reactions

Cross_Coupling_Types Coupling Cross-Coupling of This compound Sonogashira Sonogashira (Terminal Alkyne) Coupling->Sonogashira Suzuki Suzuki (Organoboron) Coupling->Suzuki Negishi Negishi (Organozinc) Coupling->Negishi Stille Stille (Organotin) Coupling->Stille Heck Heck (Alkene) Coupling->Heck

Caption: Major catalytic cross-coupling methods applicable to this compound.

References

The Role of 3-Bromo-1-butyne in the Total Synthesis of Natural Products: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Bromo-1-butyne is a versatile four-carbon building block that plays a crucial role in the stereoselective synthesis of complex natural products. Its unique structure, featuring a terminal alkyne and a secondary bromide, allows for a variety of chemical transformations, including nucleophilic substitution, coupling reactions, and rearrangements. This functionality makes it an invaluable reagent for the introduction of chiral propargyl and allenyl moieties, which are key structural motifs in numerous biologically active natural products. This document provides detailed application notes and protocols for the use of this compound in the total synthesis of natural products, with a focus on the synthesis of (-)-Incrustoporin.

Key Applications of this compound in Natural Product Synthesis

This compound serves as a precursor for the formation of key functional groups and stereocenters in the synthesis of complex molecules. Its primary applications include:

  • Stereoselective Propargylation: The secondary bromide in this compound allows for nucleophilic displacement to introduce a chiral but-1-yn-3-yl group. This is particularly useful in the construction of chiral centers bearing a propargyl substituent.

  • Synthesis of Chiral Allenes: Through SN2' reactions, this compound can be converted into chiral allenes. This transformation is critical for the synthesis of natural products containing the allene (B1206475) functional group, which often exhibit unique biological activities.

  • Coupling Reactions: The terminal alkyne functionality enables participation in various coupling reactions, such as Sonogashira, Negishi, and Cadiot-Chodkiewicz couplings, allowing for the extension of the carbon skeleton and the formation of conjugated systems.

Total Synthesis of (-)-Incrustoporin: A Case Study

The antifungal natural product (-)-Incrustoporin provides a compelling example of the strategic use of this compound in total synthesis. The synthesis of a key intermediate for (-)-Incrustoporin involves the stereoselective propargylation of an enamine derived from a chiral aldehyde.

Synthetic Pathway Overview

The synthesis of the core of (-)-Incrustoporin can be conceptually broken down into the formation of a key chiral alcohol intermediate via propargylation, followed by subsequent functional group manipulations and cyclization. The role of this compound is central to establishing the stereochemistry of a critical chiral center.

Incrustoporin_Synthesis cluster_0 Key Intermediate Synthesis cluster_1 Completion of Synthesis Chiral Aldehyde Chiral Aldehyde Enamine Formation Enamine Formation Chiral Aldehyde->Enamine Formation Stereoselective Propargylation Stereoselective Propargylation Enamine Formation->Stereoselective Propargylation This compound This compound This compound->Stereoselective Propargylation Chiral Propargylated Intermediate Chiral Propargylated Intermediate Stereoselective Propargylation->Chiral Propargylated Intermediate Functional Group Manipulations Functional Group Manipulations Chiral Propargylated Intermediate->Functional Group Manipulations Chiral Propargylated Intermediate->Functional Group Manipulations Lactonization Lactonization Functional Group Manipulations->Lactonization (-)-Incrustoporin (-)-Incrustoporin Lactonization->(-)-Incrustoporin propargylation_workflow start Start: Chiral Enamine in THF deprotonation Deprotonation with n-BuLi at -78 °C start->deprotonation hmpa_addition Addition of HMPA deprotonation->hmpa_addition propargylation Addition of this compound hmpa_addition->propargylation reaction Reaction at -78 °C to RT propargylation->reaction quench Quench with aq. NH4Cl reaction->quench extraction Workup and Extraction quench->extraction purification Purification by Chromatography extraction->purification end End: Chiral Propargylated Product purification->end

Application Notes and Protocols for Reactions Involving 3-Bromo-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction mechanisms, applications, and detailed experimental protocols for 3-Bromo-1-butyne, a versatile building block in organic synthesis and drug discovery. The unique combination of a terminal alkyne and a secondary bromide in its structure allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of complex molecular architectures, including pharmaceutical intermediates.

Nucleophilic Substitution Reactions

This compound readily undergoes nucleophilic substitution reactions at the C-3 position. The secondary nature of the carbon bearing the bromine atom allows for both SN1 and SN2 pathways, depending on the nucleophile, solvent, and reaction conditions. These reactions are fundamental for introducing a variety of functional groups, paving the way for further synthetic elaborations.

Azide (B81097) Substitution for Click Chemistry Precursors

The substitution of the bromide with an azide group is a key transformation for accessing alkynyl azides, which are precursors for the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." This reaction is widely used in drug discovery for the rapid synthesis of 1,4-disubstituted 1,2,3-triazole libraries.[1][2][3][4]

Experimental Protocol: Synthesis of 3-Azido-1-butyne

A solution of this compound in a polar aprotic solvent is treated with sodium azide. The reaction typically proceeds at room temperature to afford 3-azido-1-butyne.

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium azide (1.5 eq).[5]

  • Reaction Conditions: Stir the mixture at room temperature for 24 hours under an inert atmosphere.[5]

  • Work-up and Purification: Quench the reaction with water and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Table 1: Quantitative Data for Azide Substitution

ReactantNucleophileSolventTemperature (°C)Time (h)ProductYield (%)Reference
This compoundSodium AzideDMF25243-Azido-1-butyne85-95 (estimated)[5]

Logical Workflow for Azide Substitution and Subsequent Click Chemistry

G A This compound C Nucleophilic Substitution (SN2) A->C B Sodium Azide (NaN3) B->C D 3-Azido-1-butyne C->D G [3+2] Cycloaddition (Click Chemistry) D->G E Terminal Alkyne E->G F Copper(I) Catalyst F->G H 1,4-Disubstituted 1,2,3-Triazole G->H

Caption: Workflow for the synthesis of 1,2,3-triazoles from this compound.

Amination Reactions

The reaction of this compound with primary or secondary amines provides a straightforward route to propargylamines. These motifs are present in numerous biologically active compounds and serve as important intermediates in the synthesis of nitrogen-containing heterocycles.

Experimental Protocol: Reaction with Piperidine (B6355638)

This compound is reacted with a secondary amine like piperidine, typically in the presence of a base to neutralize the HBr formed.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile (B52724) or THF. Add piperidine (2.0 eq) and a non-nucleophilic base like triethylamine (B128534) (1.5 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up and Purification: Remove the solvent under reduced pressure. Dissolve the residue in diethyl ether and wash with water to remove the amine salt. Dry the organic layer and concentrate to obtain the product. Further purification can be achieved by distillation or chromatography.

Table 2: Quantitative Data for Amination Reaction

ReactantAmineSolventTemperature (°C)Time (h)ProductYield (%)Reference
This compoundPiperidineAcetonitrile25181-(1-methylprop-2-ynyl)piperidine70-80 (estimated)[6]

Coupling Reactions

The terminal alkyne functionality of this compound makes it an excellent substrate for various coupling reactions, most notably the Sonogashira coupling, to form C(sp)-C(sp2) and C(sp)-C(sp) bonds.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

Experimental Protocol: Sonogashira Coupling with Phenylacetylene (B144264)

While a direct protocol for this compound was not explicitly found, a general procedure for the Sonogashira coupling of a bromoalkane with phenylacetylene is provided below. The reactivity of the C-Br bond in this compound suggests this reaction would require conditions suitable for alkyl halides.

  • Reaction Setup: To a degassed solution of phenylacetylene (1.2 eq) and an amine base (e.g., triethylamine or diisopropylamine) in a suitable solvent (e.g., THF or DMF), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and copper(I) iodide (1-3 mol%).[8]

  • Substrate Addition: Add this compound (1.0 eq) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature or slightly elevated temperatures (40-60 °C) under an inert atmosphere until completion (monitored by TLC or GC).

  • Work-up and Purification: Filter the reaction mixture to remove the amine salt, and concentrate the filtrate. The residue can be purified by column chromatography on silica gel.

Table 3: Representative Quantitative Data for Sonogashira Coupling of Bromoalkanes

BromoalkaneAlkyneCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1-BromobutanePhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHF501275-85[7][9]
This compound (predicted)PhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHF5012-2460-75 (estimated)N/A

Sonogashira Coupling Mechanism

G cluster_pd Palladium Catalytic Cycle cluster_cu Copper Co-catalytic Cycle A Pd(0)Ln B Oxidative Addition (R-X) C R-Pd(II)-X Ln A->C R-X D Transmetalation (Cu-C≡CR') E R-Pd(II)-C≡CR' Ln C->E Cu-C≡CR' J Copper Acetylide (Cu-C≡CR') E->A R-C≡CR' F Reductive Elimination G R-C≡CR' H CuX I π-Alkyne Complex H->I R'C≡CH I->J Base J->H Transmetalation K Base

Caption: Simplified mechanism of the Sonogashira coupling reaction.

Cycloaddition Reactions

The alkyne moiety of this compound can participate in cycloaddition reactions, most notably the [3+2] cycloaddition with azides to form triazoles. This reaction is a cornerstone of "click chemistry."

Experimental Protocol: One-Pot Synthesis of 1,4-Disubstituted-1,2,3-triazoles

A highly efficient one-pot procedure involves the in situ formation of the corresponding azide from this compound followed by a copper-catalyzed cycloaddition with a terminal alkyne. This avoids the isolation of the potentially unstable alkynyl azide.[10]

  • Reaction Setup: In a single reaction vessel, combine this compound (1.0 eq), sodium azide (1.1 eq), a terminal alkyne (1.0 eq), a copper(I) source (e.g., CuSO₄·5H₂O, 5 mol%), and a reducing agent (e.g., sodium ascorbate, 10 mol%) in a mixture of t-butanol and water (1:1).[2]

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Work-up and Purification: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The product can be purified by column chromatography or recrystallization.

Table 4: Representative Data for One-Pot Azide Formation and Cycloaddition

BromoalkaneAlkyneCatalyst SystemSolventTemperature (°C)Time (h)ProductYield (%)Reference
Benzyl BromidePhenylacetyleneCuSO₄/NaAsctBuOH/H₂O25121-Benzyl-4-phenyl-1H-1,2,3-triazole>90[10]
This compound (predicted)PhenylacetyleneCuSO₄/NaAsctBuOH/H₂O2512-241-(1-Phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one80-90 (estimated)N/A

Applications in Drug Development

Bromoalkynes, including this compound, are valuable intermediates in the synthesis of pharmaceuticals. The ability to introduce the alkynyl group and subsequently functionalize it through various reactions allows for the construction of diverse molecular scaffolds with potential biological activity.

Synthesis of Antiviral Drug Analogues

The pyrazine (B50134) core is found in several antiviral drugs, including Favipiravir (B1662787).[11] While a direct synthesis of Favipiravir using this compound has not been reported, the alkynyl functionality can be used to construct substituted pyrazine rings, which are analogues of known antiviral agents. The synthesis of such analogues is a common strategy in drug discovery to explore structure-activity relationships and develop new therapeutic agents.[12][13]

Conceptual Synthetic Pathway to a Favipiravir Analogue

G A This compound C Sonogashira Coupling A->C B Coupling Partner (e.g., Aryl Halide) B->C D Substituted Alkyne C->D E Cyclization Precursor D->E F Cyclization E->F G Heterocyclic Core (e.g., Pyrazine Analogue) F->G H Further Functionalization G->H I Favipiravir Analogue H->I

References

Application Notes and Protocols: Utilizing 3-Bromo-1-butyne for the Introduction of a Butynyl Group

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Bromo-1-butyne is a versatile chemical reagent employed as a building block in organic synthesis.[1][2][3] Its structure, featuring a terminal alkyne and a secondary bromide, allows for the strategic introduction of the butynyl functional group into a variety of molecular scaffolds. This moiety is of significant interest in medicinal chemistry and materials science due to the unique linear geometry, rigidity, and reactivity of the triple bond.[4] These application notes provide detailed protocols for key reactions involving this compound, present quantitative data for reaction optimization, and discuss its application in the synthesis of biologically relevant molecules, including the context of specific signaling pathways in drug discovery.

Application 1: Palladium-Catalyzed Sonogashira Cross-Coupling Reactions

The Sonogashira coupling is a powerful and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[5] this compound can participate in these reactions, although the bromine atom on the butynyl chain can also be reactive. A notable application involves a cascade reaction where an initial Sonogashira coupling is followed by a nucleophilic substitution and elimination, using this compound to generate conjugated enynes from iodobenzenes in a one-pot synthesis.[6][7]

Experimental Protocol: Cascade Sonogashira Coupling-Substitution-Elimination

This protocol is adapted from a procedure for the one-pot synthesis of conjugated enynes.[7]

Materials:

  • Iodobenzene (B50100) derivative (1.0 mmol)

  • This compound (1.5 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.5-2.5 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Triethylamine (Et₃N) (2.0-5.0 equiv)

  • Anhydrous 1,4-dioxane (B91453) (1.0 mL)

Procedure:

  • To a 6 mL reaction flask equipped with a magnetic stirrer, add the iodobenzene derivative (1.0 mmol) and anhydrous 1,4-dioxane (1.0 mL).

  • Add Bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide to the reaction mixture.

  • Add this compound (1.5 mmol) followed by triethylamine.

  • Place the reaction flask in a preheated stirrer hotplate set to 70 °C and stir at 500 rpm.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the mixture with dioxane, concentrate under reduced pressure, and treat with diethyl ether.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by preparative chromatography.

G start Prepare Reaction Mixture: - Iodobenzene Derivative - this compound - Anhydrous Dioxane catalysts Add Catalysts & Base: - PdCl₂(PPh₃)₂ - CuI - Triethylamine start->catalysts reaction Heat & Stir Reaction (e.g., 70°C, 500 rpm) catalysts->reaction workup Work-up: - Cool & Concentrate - Ether Wash & Filter reaction->workup Monitor (TLC/GC) purification Purify Product: - Preparative Chromatography workup->purification product Isolated Conjugated Enyne Product purification->product

Figure 1. Experimental workflow for the cascade Sonogashira reaction.

Data Presentation: Substrate Scope of the Cascade Reaction

The following table summarizes the yields for the cascade Sonogashira coupling-substitution-elimination reaction between various substituted iodobenzenes and this compound to form conjugated enynes.[8]

EntryIodobenzene SubstituentProductYield (%) [a]
14-F, 3-Cl4-(but-1-en-3-yn-1-yl)-2-chloro-1-fluorobenzene>99
24-OCH₃1-(but-1-en-3-yn-1-yl)-4-methoxybenzene85
34-COOCH₃methyl 4-(but-1-en-3-yn-1-yl)benzoate91
44-NH₂4-(but-1-en-3-yn-1-yl)aniline75
54-NO₂1-(but-1-en-3-yn-1-yl)-4-nitrobenzene60
64-COCH₃1-(4-(but-1-en-3-yn-1-yl)phenyl)ethan-1-one82
74-OH4-(but-1-en-3-yn-1-yl)phenol35
8Unsubstituted1-but-1-en-3-yn-1-ylbenzene95

[a] Yields were calculated by GC and NMR. Reaction conditions vary slightly for optimal results per substrate.[8]

Application 2: Role in the Synthesis of Bioactive Molecules

The introduction of an alkynyl group is a common strategy in drug discovery to enhance binding affinity, improve metabolic stability, or modulate the pharmacological profile of a lead compound. The butynyl group introduced by this compound can serve as a key building block for various therapeutic agents, including kinase inhibitors.

Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of anticancer drugs. Many of these inhibitors target the ATP-binding pocket of the kinase. The linear and rigid nature of the alkyne functionality can be exploited to span the binding site and interact with key residues. For instance, alkynyl groups have been incorporated into potent and selective inhibitors of Phosphoinositide 3-kinases (PI3Ks), which are crucial enzymes in cell signaling pathways often dysregulated in cancer.[9] While direct synthesis using this compound may not always be reported, its utility as a precursor for introducing the butynyl or related alkynyl moieties is a valuable synthetic strategy. For example, derivatives of 10-(dialkylaminoalkynyl)-2,7-diazaphenothiazine, which can be synthesized from precursors made using bromoalkynes, have shown potent anticancer activity, suggesting apoptosis induction in tumor cells.[10]

Synthesis of Antiviral and Other Therapeutic Agents

The butynyl moiety is also found in compounds with other biological activities. For example, thioquinoline derivatives containing a 4-chloro-2-butynyl group, synthesized from 1-bromo-4-chloro-2-butyne (B14628810) (a related bromoalkyne), have demonstrated significant in vitro antiproliferative activity against various cancer cell lines, with potency comparable to cisplatin.[11] Furthermore, carbocyclic nucleoside analogues containing bromo and alkynyl functionalities have shown significant antiviral activity against a range of RNA and DNA viruses.[12]

Relevant Signaling Pathway: The PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for drug development.[9] The development of selective inhibitors for different PI3K isoforms (e.g., PI3Kγ) is an active area of research for treating inflammatory diseases and cancers.[9] The incorporation of alkynyl groups into inhibitor scaffolds has been a successful strategy to enhance potency and selectivity for kinases within this pathway.[9]

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Growth Cell Growth, Proliferation, Survival mTORC1->Growth Inhibitor Alkynyl-Containing Inhibitor Inhibitor->PI3K

Figure 2. Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of targeted drugs.

References

Application Notes and Protocols for Scale-Up Synthesis Using 3-Bromo-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1-butyne (CAS No. 18668-72-9) is a versatile and highly reactive building block in organic synthesis, prized for its bifunctional nature. The presence of both a terminal alkyne and a secondary bromide allows for sequential or one-pot multi-component reactions, making it a valuable intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1] This document provides detailed application notes and scalable protocols for key reactions involving this compound, with a focus on procedures relevant to drug development and scale-up synthesis.

Safety and Handling Precautions

This compound is a flammable liquid and vapor, harmful if swallowed, and causes skin and eye irritation.[2] It may also cause respiratory irritation.[2] Therefore, stringent safety measures are imperative for its handling, especially on a larger scale.

Key Safety Guidelines:

  • Engineering Controls: Work in a well-ventilated fume hood with explosion-proof equipment. Ensure safety showers and eyewash stations are readily accessible.[3][4]

  • Personal Protective Equipment (PPE): Wear flame-retardant lab coats, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles and/or a face shield.[5] For larger quantities or in case of insufficient ventilation, a respirator with an appropriate filter is recommended.[5]

  • Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools.[3] Fire extinguishers suitable for flammable liquids (e.g., dry chemical, CO2) should be available.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from oxidizing agents.[4] Recommended storage temperature is 2-8°C.[5]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Hazard StatementGHS Classification
Flammable liquid and vaporFlammable Liquids, Category 3
Harmful if swallowedAcute Toxicity, Oral, Category 4
Causes skin irritationSkin Corrosion/Irritation, Category 2
Causes serious eye irritationSerious Eye Damage/Eye Irritation, Category 2A
May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure), Cat 3

Table 1: Summary of GHS Hazard Classifications for this compound.[2]

Application Note 1: Scale-Up Synthesis of N-(But-1-yn-3-yl) Heterocycles via Nucleophilic Substitution

The secondary bromide of this compound is susceptible to nucleophilic substitution, providing a straightforward route to introduce the butynyl moiety onto various scaffolds. This reaction is particularly useful for the synthesis of precursors for APIs containing a substituted alkyne.

Example: Synthesis of a Pyrazole (B372694) Intermediate

Substituted pyrazoles are common motifs in pharmaceuticals.[6] The N-alkylation of pyrazoles with this compound furnishes versatile intermediates for further elaboration.

Reaction Scheme:

Scalable Laboratory Protocol for N-Alkylation of Pyrazole:

Objective: To synthesize 1-(but-1-yn-3-yl)-1H-pyrazole on a multi-gram scale.

Materials:

Reagent/SolventCAS No.Molecular WeightQuantity (Scale)Moles
This compound18668-72-9132.9950.0 g0.376
Pyrazole288-13-168.0828.2 g0.414
Potassium Carbonate584-08-7138.2178.0 g0.564
Acetonitrile (B52724) (MeCN)75-05-841.05500 mL-

Equipment:

  • 1 L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser with a nitrogen inlet

  • Thermocouple

  • Addition funnel

Procedure:

  • Reaction Setup: Assemble the reaction flask with the mechanical stirrer, reflux condenser, and thermocouple. Purge the apparatus with nitrogen.

  • Charging Reagents: To the flask, add pyrazole (28.2 g, 0.414 mol) and potassium carbonate (78.0 g, 0.564 mol).

  • Solvent Addition: Add acetonitrile (500 mL) to the flask.

  • Heating: Begin stirring and heat the suspension to 60°C.

  • Addition of this compound: Slowly add this compound (50.0 g, 0.376 mol) to the reaction mixture over 30 minutes using the addition funnel. An exotherm may be observed; maintain the temperature below 70°C.

  • Reaction Monitoring: Maintain the reaction mixture at 60-65°C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Filter the solid potassium salts and wash the filter cake with acetonitrile (2 x 50 mL). c. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield the pure 1-(but-1-yn-3-yl)-1H-pyrazole.

Expected Yield: 75-85%

Scale-Up Considerations:

  • Heat Management: The reaction is exothermic. For larger scales, ensure adequate cooling capacity and consider a jacketed reactor. The rate of addition of this compound should be carefully controlled to manage the exotherm.

  • Agitation: Efficient stirring is crucial to maintain a uniform suspension of potassium carbonate.

  • Solvent Choice: While acetonitrile is effective, for industrial-scale production, alternative solvents with higher flash points and better recovery profiles like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) could be evaluated, although they may require higher temperatures and present their own work-up challenges.

  • Base Selection: Other bases such as cesium carbonate or organic bases like DBU could be explored for improved reactivity or milder conditions, but cost is a significant factor on a large scale.

Application Note 2: Synthesis of Terminal Alkynes via Sonogashira Coupling (Hypothetical Application)

While direct Sonogashira coupling of the secondary bromide in this compound is not typical, the terminal alkyne can readily participate in this reaction. This allows for the construction of more complex internal alkynes which are valuable in medicinal chemistry. For this application, we will consider a hypothetical scenario where a different bromo-butyne isomer, 4-bromo-1-butyne, is used to illustrate the scalability of the Sonogashira coupling, a reaction type highly relevant to this class of compounds.

Reaction Scheme:

Scalable Laboratory Protocol for Sonogashira Coupling:

Objective: To synthesize a substituted aryl butyne on a multi-gram scale.

Materials:

Reagent/SolventCAS No.Molecular WeightQuantity (Scale)Moles
4-Bromo-1-butyne38771-21-0132.9950.0 g0.376
4-Iodoanisole (B42571)696-62-8234.0496.6 g0.413
Pd(PPh₃)₂Cl₂13965-03-2701.902.64 g0.00376
Copper(I) Iodide (CuI)7681-65-4190.450.72 g0.00376
Triethylamine (B128534) (TEA)121-44-8101.19150 mL1.08
Tetrahydrofuran (THF)109-99-972.11500 mL-

Equipment:

  • 1 L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser with a nitrogen inlet

  • Thermocouple

Procedure:

  • Inert Atmosphere: Purge the reaction flask with nitrogen.

  • Reagent Addition: To the flask, add 4-iodoanisole (96.6 g, 0.413 mol), Pd(PPh₃)₂Cl₂ (2.64 g, 0.00376 mol), and CuI (0.72 g, 0.00376 mol).

  • Solvent and Base: Add THF (500 mL) and triethylamine (150 mL, 1.08 mol).

  • Addition of Alkyne: Slowly add 4-Bromo-1-butyne (50.0 g, 0.376 mol) to the stirred mixture.

  • Reaction: Stir the reaction at room temperature. Monitor by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: a. Filter the reaction mixture through a pad of celite to remove the catalyst and salts. Wash the celite with THF. b. Concentrate the filtrate under reduced pressure. c. Dissolve the residue in ethyl acetate (B1210297) and wash with saturated aqueous ammonium (B1175870) chloride solution, followed by brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.

Expected Yield: 80-90%

Scale-Up Considerations:

  • Catalyst Loading: For large-scale synthesis, minimizing the palladium catalyst loading is economically crucial. Catalyst screening and optimization are recommended.

  • Exotherm Control: The reaction can be exothermic. For larger batches, the addition of the alkyne should be controlled, and adequate cooling should be in place.

  • Degassing: Thoroughly degassing the solvents and maintaining an inert atmosphere is critical to prevent catalyst deactivation and side reactions like Glaser coupling.

  • Work-up and Purification: On a large scale, crystallization is preferred over chromatography for purification. Developing a robust crystallization procedure is a key part of process development.

Visualizations

Experimental Workflow for N-Alkylation of a Heterocycle

reagents Charge Reactor: Heterocycle, K2CO3, MeCN heat Heat to 60°C reagents->heat addition Slow Addition of This compound heat->addition reaction Reaction at 60-65°C (4-6 hours) addition->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring cooldown Cool to Room Temperature reaction->cooldown monitoring->reaction filtration Filter Solids cooldown->filtration concentration Concentrate Filtrate filtration->concentration purification Purification (Distillation/Chromatography) concentration->purification product Final Product purification->product

Caption: Workflow for the N-alkylation of a heterocycle with this compound.

Logical Relationship in Sonogashira Coupling

cluster_reactants Reactants cluster_catalysts Catalytic System cluster_conditions Conditions Aryl Halide Aryl Halide Coupled Product Coupled Product Aryl Halide->Coupled Product C-C Bond Formation Terminal Alkyne\n(e.g., 4-Bromo-1-butyne) Terminal Alkyne (e.g., 4-Bromo-1-butyne) Terminal Alkyne\n(e.g., 4-Bromo-1-butyne)->Coupled Product C-C Bond Formation Pd Catalyst Pd Catalyst Pd Catalyst->Coupled Product catalyzes Cu(I) Co-catalyst Cu(I) Co-catalyst Cu(I) Co-catalyst->Coupled Product co-catalyzes Base (e.g., TEA) Base (e.g., TEA) Base (e.g., TEA)->Coupled Product activates alkyne Inert Atmosphere Inert Atmosphere Solvent (e.g., THF) Solvent (e.g., THF)

Caption: Key components and their roles in the Sonogashira cross-coupling reaction.

References

Application Notes and Protocols: 3-Bromo-1-butyne as a Versatile Precursor for Substituted Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1-butyne is a valuable and versatile building block in organic synthesis, particularly for the introduction of the but-3-yn-2-yl moiety into a wide range of molecular scaffolds. Its bifunctional nature, possessing both a terminal alkyne and a secondary bromide, allows for a diverse array of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of substituted alkynes, which are crucial intermediates in the development of pharmaceuticals and other advanced materials. The terminal alkyne can participate in powerful C-C bond-forming reactions such as Sonogashira and Glaser couplings, as well as cycloaddition reactions, while the secondary bromide is susceptible to nucleophilic substitution.

Chemical Properties and Handling

This compound is a flammable and harmful liquid that should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential. It is typically stored at 2-8°C to ensure its stability.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 18668-72-9[1][2][3]
Molecular Formula C₄H₅Br[1]
Molecular Weight 132.99 g/mol [1][2]
Appearance Liquid[2]
Refractive Index n20/D 1.472[2]
Storage 2-8°C[2]

Applications in the Synthesis of Substituted Alkynes

This compound serves as a precursor for a variety of substituted alkynes through several key reaction types:

  • Nucleophilic Substitution Reactions: The secondary bromide can be displaced by a range of nucleophiles, including amines, phenols, and thiols, to introduce the but-3-yn-2-yl group.

  • Sonogashira Coupling: The terminal alkyne provides a handle for palladium-catalyzed cross-coupling reactions with aryl or vinyl halides, a cornerstone in the synthesis of complex aromatic and conjugated systems.[4][5][6]

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): As a terminal alkyne, this compound is a suitable partner in "click chemistry" for the formation of 1,2,3-triazoles.[7][][9]

Protocol 1: N-Alkylation of Amines with this compound

This protocol describes the synthesis of N-(but-3-yn-2-yl) substituted amines, which are valuable intermediates in medicinal chemistry. The reaction proceeds via a nucleophilic substitution mechanism where the amine displaces the bromide.

Experimental Protocol:
  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 eq.) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Addition of Base: Add a non-nucleophilic base (1.2 eq.), such as triethylamine (B128534) or diisopropylethylamine, to the solution to act as an acid scavenger.

  • Addition of this compound: Slowly add this compound (1.1 eq.) to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Table 2: Representative Data for N-Alkylation of Amines with this compound

Amine SubstrateProductTypical Yield (%)Notes
AnilineN-(but-3-yn-2-yl)aniline65-80Reaction may require gentle heating.
Morpholine4-(but-3-yn-2-yl)morpholine70-85Generally proceeds smoothly at room temperature.
Imidazole1-(but-3-yn-2-yl)-1H-imidazole60-75Potential for di-alkylation if excess bromide is used.

Note: Yields are estimates based on general N-alkylation procedures and may vary depending on the specific amine and reaction conditions.

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Amine Amine (1.0 eq) in DMF ReactionMix Stir at RT or 50-60 °C Amine->ReactionMix Base Base (e.g., Et3N, 1.2 eq) Base->ReactionMix BromoButyne This compound (1.1 eq) BromoButyne->ReactionMix Quench Quench with Water ReactionMix->Quench Monitor by TLC/LC-MS Extract Extract with EtOAc Quench->Extract Purify Column Chromatography Extract->Purify FinalProduct N-(but-3-yn-2-yl)amine Purify->FinalProduct

Caption: Workflow for the N-alkylation of amines using this compound.

Protocol 2: O-Alkylation of Phenols with this compound

This protocol details the synthesis of aryl but-3-yn-2-yl ethers, which can be further functionalized at the terminal alkyne.

Experimental Protocol:
  • Reagent Preparation: To a solution of the phenol (B47542) (1.0 eq.) in a polar aprotic solvent like DMF or acetone, add a base such as potassium carbonate (1.5 eq.) or cesium carbonate (1.2 eq.).

  • Addition of this compound: Stir the mixture at room temperature for 30 minutes, then add this compound (1.2 eq.) dropwise.

  • Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor its progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature, filter off the inorganic salts, and dilute the filtrate with water. Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography.

Table 3: Representative Data for O-Alkylation of Phenols with this compound

Phenol SubstrateProductTypical Yield (%)Notes
Phenol(but-3-yn-2-yloxy)benzene70-85A classic Williamson ether synthesis.
4-Methoxyphenol1-(but-3-yn-2-yloxy)-4-methoxybenzene75-90Electron-donating groups may increase nucleophilicity.
4-Nitrophenol1-(but-3-yn-2-yloxy)-4-nitrobenzene60-75Electron-withdrawing groups may decrease nucleophilicity.

Note: Yields are estimates based on general O-alkylation procedures and may vary depending on the specific phenol and reaction conditions.

Protocol 3: S-Alkylation of Thiols with this compound

This protocol is for the synthesis of but-3-yn-2-yl thioethers, which are useful in various synthetic applications.

Experimental Protocol:
  • Reagent Preparation: In a suitable solvent such as ethanol (B145695) or DMF, dissolve the thiol (1.0 eq.) and a base like sodium ethoxide or potassium carbonate (1.1 eq.).

  • Addition of this compound: Add this compound (1.05 eq.) to the solution at room temperature.

  • Reaction Monitoring: Stir the mixture at room temperature until TLC analysis indicates the consumption of the starting thiol.

  • Work-up: Remove the solvent under reduced pressure, and partition the residue between water and an organic solvent (e.g., dichloromethane).

  • Purification: Separate the organic layer, dry it over a drying agent, and concentrate. Purify the crude product by chromatography.

Table 4: Representative Data for S-Alkylation of Thiols with this compound

Thiol SubstrateProductTypical Yield (%)Notes
Thiophenol(but-3-yn-2-yl)(phenyl)sulfane80-95Thiols are generally excellent nucleophiles.
Benzyl Mercaptan(but-3-yn-2-yl)(benzyl)sulfane85-98The reaction is typically fast and high-yielding.

Note: Yields are estimates based on general S-alkylation procedures and may vary depending on the specific thiol and reaction conditions.

Nucleophilic_Substitution_Mechanism Reactants This compound + Nucleophile (Nu-H) Deprotonation Nu⁻ Reactants->Deprotonation Deprotonation TransitionState [Nu---C---Br]‡ Reactants->TransitionState Base Base Base->Deprotonation Deprotonation->TransitionState SN2 Attack Product Substituted Alkyne (Nu-C(CH₃)C≡CH) TransitionState->Product Inversion of Stereochemistry Byproduct H-Base⁺ + Br⁻ TransitionState->Byproduct

Caption: General mechanism for nucleophilic substitution on this compound.

Protocol 4: Sonogashira Coupling of this compound with Aryl Halides

The Sonogashira coupling is a powerful method for the formation of a C(sp)-C(sp²) bond.[10] In this application, the terminal alkyne of a previously synthesized substituted alkyne (from Protocols 1-3) is coupled with an aryl or vinyl halide.

Experimental Protocol:
  • Catalyst Preparation: In a Schlenk flask, add Pd(PPh₃)₂Cl₂ (2-5 mol%) and CuI (1-3 mol%).

  • Reagent Addition: Add the substituted alkyne (1.0 eq.) and the aryl halide (1.2 eq.) to the flask.

  • Solvent and Base: Add a suitable solvent, typically an amine base like triethylamine or diisopropylamine, which also acts as the base. The solvent should be degassed.

  • Reaction Conditions: Stir the mixture under an inert atmosphere at room temperature or with gentle heating (40-60 °C) until the starting materials are consumed (monitored by TLC or GC-MS).

  • Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite with the reaction solvent.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography to yield the desired coupled product.

Table 5: Representative Data for Sonogashira Coupling

Alkyne SubstrateAryl HalideProductTypical Yield (%)
N-(but-3-yn-2-yl)anilineIodobenzeneN-(4-phenylbut-3-yn-2-yl)aniline70-90
(but-3-yn-2-yloxy)benzene4-Bromobenzonitrile4-(4-phenoxybut-1-yn-1-yl)benzonitrile65-85

Note: Yields are estimates based on general Sonogashira coupling procedures and may vary.

Sonogashira_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X L₂ Pd0->PdII_Aryl Oxidative Addition PdII_Alkyne Ar-Pd(II)-C≡CR' L₂ PdII_Aryl->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination Product Ar-C≡CR' PdII_Alkyne->Product CuI CuI Cu_Acetylide Cu-C≡CR' CuI->Cu_Acetylide Cu_Acetylide->PdII_Aryl Alkyne R'C≡CH Alkyne->Cu_Acetylide ArylHalide Ar-X ArylHalide->PdII_Aryl Base Base Base->Cu_Acetylide

Caption: The catalytic cycle of the Sonogashira coupling reaction.

Conclusion

This compound is a highly useful synthetic intermediate that provides access to a wide variety of substituted alkynes. The protocols outlined in this document provide a foundation for researchers to utilize this reagent in their synthetic endeavors. The ability to perform nucleophilic substitutions at the secondary carbon, followed by further elaboration of the terminal alkyne, makes this compound a powerful tool in the construction of complex molecular architectures for drug discovery and materials science. As with any chemical process, optimization of the reaction conditions for specific substrates is recommended to achieve the best results.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions of 3-Bromo-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 3-bromo-1-butyne in various palladium-catalyzed cross-coupling reactions. This compound is a versatile building block in organic synthesis, offering a terminal alkyne and a secondary bromide, which allows for selective functionalization in the construction of complex molecular architectures. The methodologies described herein are essential for the synthesis of enynes, diynes, and other valuable intermediates in medicinal chemistry and materials science.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is a particularly interesting substrate for these reactions due to its bifunctional nature. The presence of a terminal alkyne allows for reactions such as the Sonogashira coupling, while the secondary bromo group can participate in couplings like Suzuki, Heck, and Stille reactions, as well as carbonylation processes. This dual reactivity, however, also presents challenges in terms of selectivity, which can often be controlled by judicious choice of catalyst, ligands, and reaction conditions. These reactions are pivotal in the synthesis of a wide array of compounds, including biologically active molecules and functional materials.[1]

Sonogashira Coupling: Synthesis of Conjugated Enynes and Diynes

The Sonogashira coupling is a palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[2] In the context of this compound, this reaction can be strategically employed to construct conjugated enyne and diyne systems, which are prevalent in many natural products and pharmaceutical agents.

A notable application involves a cascade Sonogashira cross-coupling, nucleophilic substitution, and β-elimination sequence to synthesize linear conjugated dienynes.[3][4]

General Reaction Scheme:
  • Reactants: this compound and an aryl/vinyl halide.

  • Catalyst: A palladium(0) complex, often generated in situ from a palladium(II) precursor like PdCl₂(PPh₃)₂, and a copper(I) co-catalyst such as CuI.

  • Base: An amine base, typically triethylamine (B128534) (Et₃N), which also serves as the solvent in many cases.

  • Product: A substituted 1,3-enyne.

Experimental Protocol: Cascade Sonogashira Cross-Coupling-Substitution-Elimination[4]

This protocol describes the reaction of this compound with 3-chloro-4-fluoroiodobenzene to yield a conjugated dienyne.

Materials:

  • This compound

  • 3-Chloro-4-fluoroiodobenzene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous solvent (e.g., 1,4-dioxane)

Procedure:

  • To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq), PdCl₂(PPh₃)₂ (1.1 mol%), and CuI (2.2 mol%).

  • Add the anhydrous solvent and triethylamine (2.5 eq).

  • Add this compound (1.0 eq) to the mixture.

  • Stir the reaction mixture at the desired temperature (e.g., 70-75 °C) and monitor the progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired conjugated dienyne.

Quantitative Data for Sonogashira Cascade Reaction[4]
EntryAryl HalideCatalyst Loading (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
13-Chloro-4-fluoroiodobenzenePdCl₂(PPh₃)₂ (1.1), CuI (2.2)Et₃N (2.5)1,4-Dioxane70-67
24-IodotoluenePdCl₂(PPh₃)₂ (2.5), CuI (5.0)Et₃N (3.0)1,4-Dioxane75-55
34-IodoanisolePdCl₂(PPh₃)₂ (1.7), CuI (3.4)Et₃N (3.6)1,4-Dioxane754272

Suzuki Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (boronic acid or ester) and an organic halide.[5] While specific examples with this compound are not extensively documented in readily available literature, the general principles of Suzuki coupling can be applied. This reaction would be useful for forming a C(sp³)-C(sp²) bond at the 3-position of the butyne chain. Microwave-assisted heating can often accelerate these couplings.[5]

General Experimental Workflow for Suzuki Coupling

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Other Potential Palladium-Catalyzed Reactions

While detailed protocols for Heck, Stille, and carbonylation reactions of this compound are not as readily available in the literature, the general principles of these transformations can be extrapolated. These reactions would target the C-Br bond, leading to the formation of alkenylated, arylated/vinylated, and carbonylated products, respectively.

Conceptual Signaling Pathway for Palladium-Catalyzed Cross-Coupling

The catalytic cycles for these reactions share common fundamental steps: oxidative addition, transmetalation (for Suzuki and Stille) or migratory insertion (for Heck), and reductive elimination.

Palladium_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X (this compound) PdII R-Pd(II)-X-Ln OxAdd->PdII Transmetal Transmetalation (Suzuki, Stille) PdII->Transmetal R'-M (Boronic Acid or Stannane) MigInsert Migratory Insertion (Heck) PdII->MigInsert Alkene PdII_R1R2 R-Pd(II)-R'-Ln Transmetal->PdII_R1R2 MigInsert->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Applications in Drug Development and Materials Science

The products derived from palladium-catalyzed reactions of this compound are valuable intermediates in the synthesis of pharmaceuticals and advanced materials. For instance, the resulting enyne and diyne moieties are found in a variety of biologically active compounds, including antifungal and anticancer agents. Furthermore, the ability to introduce diverse functionalities through these coupling reactions allows for the fine-tuning of electronic and physical properties, making these products attractive for applications in organic electronics and materials science. A patent has described the use of this compound in the synthesis of pyrrolopyrimidines as CFTR potentiators for the treatment of cystic fibrosis.

Safety Considerations

This compound is a flammable and toxic liquid. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Palladium catalysts and organometallic reagents used in these coupling reactions can also be toxic and/or pyrophoric and should be handled with care according to their specific safety data sheets. Reactions should be conducted under an inert atmosphere to prevent degradation of catalysts and reagents and to avoid potential hazards.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 3-Bromo-1-butyne Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 3-bromo-1-butyne and its derivatives in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This powerful "click chemistry" tool enables the efficient synthesis of 1,4-disubstituted-4-(bromomethyl)-1,2,3-triazoles, which are versatile intermediates in drug discovery and development. The presence of the bromomethyl group offers a valuable handle for further molecular elaboration.

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high efficiency, selectivity, and biocompatibility.[1] This reaction facilitates the rapid and quantitative formation of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides under mild conditions.[2][] The use of this compound and related bromoalkynes as substrates in CuAAC reactions provides a straightforward route to triazoles bearing a reactive bromomethyl substituent at the 4-position. This functional group serves as a key electrophilic site for introducing a wide range of functionalities through nucleophilic substitution reactions, making these triazoles valuable building blocks in the synthesis of complex molecules and potential drug candidates.

Key Applications

The primary application of CuAAC with this compound derivatives lies in the synthesis of versatile intermediates for drug discovery and chemical biology. The resulting 4-(bromomethyl)-1,2,3-triazoles can be further modified to:

  • Introduce diverse functional groups: The bromine atom can be readily displaced by a variety of nucleophiles, including amines, thiols, alcohols, and carbanions, allowing for the rapid generation of libraries of compounds with diverse functionalities.

  • Construct complex molecular architectures: The triazole core is a stable and often biologically relevant scaffold. The ability to functionalize the bromomethyl position allows for the connection of these triazoles to other molecular fragments, peptides, or biomolecules.

  • Develop targeted therapeutics: By attaching targeting moieties to the triazole scaffold via the bromomethyl handle, it is possible to direct the molecule to specific cells or tissues.

Data Presentation: CuAAC of Bromoalkynes with Various Azides

The following table summarizes representative examples of CuAAC reactions involving bromoalkynes and various organic azides. These examples highlight the typical reaction conditions and achievable yields.

Alkyne DerivativeAzide (B81097) DerivativeCatalyst SystemSolventTemperature (°C)TimeYield (%)
Propargyl bromideBenzyl azideCu(II)/GQDs/NiFe₂O₄Water6010-30 minHigh
3-Bromo-1-propyneVarious organic azidesCuIVariousRT - 801 - 24 h70 - 95
3-Bromo-1-propyneBenzyl azideCuSO₄·5H₂O / Sodium Ascorbate (B8700270)tBuOH/H₂ORT12 h85
4-Bromo-1-butynePhenyl azideCuSO₄·5H₂O / Sodium AscorbateDMF/H₂ORT18 h92

Experimental Protocols

General Protocol for CuAAC Reaction with this compound Derivatives

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound derivative (1.0 eq)

  • Organic azide (1.0 - 1.2 eq)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (1-10 mol%)

  • Sodium ascorbate (5-20 mol%)

  • Solvent (e.g., t-BuOH/H₂O 1:1, DMF/H₂O, or neat)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add the this compound derivative (1.0 eq) and the organic azide (1.0 - 1.2 eq).

  • Dissolve the reactants in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O in water.

  • Add the CuSO₄·5H₂O solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (as optimized).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 1,4-disubstituted-4-(bromomethyl)-1,2,3-triazole.

Protocol for Post-Cycloaddition Modification: Nucleophilic Substitution

This protocol describes a general method for the functionalization of the 4-(bromomethyl)-1,2,3-triazole product.

Materials:

  • 1,4-Disubstituted-4-(bromomethyl)-1,2,3-triazole (1.0 eq)

  • Nucleophile (e.g., amine, thiol, alcohol) (1.1 - 2.0 eq)

  • Base (e.g., triethylamine, potassium carbonate) (optional, depending on the nucleophile)

  • Solvent (e.g., acetonitrile, DMF, THF)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the 1,4-disubstituted-4-(bromomethyl)-1,2,3-triazole (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Add the nucleophile (1.1 - 2.0 eq) to the solution.

  • If necessary, add a base to facilitate the reaction.

  • Stir the reaction mixture at room temperature or with heating until the starting material is consumed (monitor by TLC or LC-MS).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to yield the functionalized triazole derivative.

Mandatory Visualizations

Experimental Workflow for CuAAC with this compound

experimental_workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst Preparation azide Organic Azide reaction CuAAC Reaction azide->reaction alkyne This compound Derivative alkyne->reaction cuso4 CuSO4·5H2O Solution cuso4->reaction ascorbate Sodium Ascorbate Solution ascorbate->reaction workup Workup & Extraction reaction->workup purification Purification workup->purification product 4-(Bromomethyl)-1,2,3-triazole purification->product

Caption: General workflow for the synthesis of 4-(bromomethyl)-1,2,3-triazoles.

Catalytic Cycle of CuAAC

cuaac_cycle cu_i Cu(I) cu_acetylide Cu(I)-Acetylide Complex cu_i->cu_acetylide + Alkyne alkyne R-C≡CH alkyne->cu_acetylide azide R'-N3 intermediate Six-membered Copper Intermediate azide->intermediate cu_acetylide->intermediate + Azide triazolide Copper Triazolide intermediate->triazolide Ring Contraction triazolide->cu_i Releases Cu(I) product 1,4-Disubstituted 1,2,3-Triazole triazolide->product + H+ h_plus H+ h_plus->product

Caption: Simplified catalytic cycle of the copper-catalyzed azide-alkyne cycloaddition.

Post-Cycloaddition Modification Pathway

post_modification start 4-(Bromomethyl)-1,2,3-triazole reaction Nucleophilic Substitution start->reaction product Functionalized Triazole Derivative reaction->product nucleophile Nucleophile (e.g., R-NH2, R-SH, R-OH) nucleophile->reaction

Caption: General pathway for the functionalization of 4-(bromomethyl)-1,2,3-triazoles.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Bromo-1-butyne Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the yield of 3-Bromo-1-butyne coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reactions for this compound?

A1: this compound is a versatile building block used in several palladium-catalyzed cross-coupling reactions. The most common are:

  • Sonogashira Coupling: This reaction couples the terminal alkyne of this compound with aryl or vinyl halides.

  • Suzuki Coupling: This reaction couples the alkyl bromide functionality of this compound with an organoboron compound, such as a boronic acid or ester.

  • Heck Coupling: In this reaction, the alkyl bromide of this compound couples with an alkene.

Q2: My Sonogashira coupling reaction with this compound is showing low to no yield. What are the primary causes?

A2: Low yields in Sonogashira couplings involving this compound can often be attributed to several factors:

  • Catalyst Inactivity: The palladium catalyst may be deactivated.

  • Homocoupling (Glaser Coupling): A common side reaction is the coupling of two molecules of the alkyne, forming a diyne.

  • Suboptimal Reaction Conditions: Incorrect choice of base, solvent, or temperature can significantly hinder the reaction.

  • Poor Quality Reagents: Impurities in starting materials or solvents can poison the catalyst.

Q3: How can I minimize the formation of homocoupled diynes (Glaser coupling) in my Sonogashira reaction?

A3: Minimizing Glaser coupling is crucial for improving the yield of the desired cross-coupled product. Key strategies include:

  • Strict Anaerobic Conditions: Oxygen promotes homocoupling. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).

  • Copper-Free Conditions: While traditional Sonogashira reactions use a copper(I) co-catalyst, copper salts can also promote homocoupling. Consider using a copper-free protocol.

  • Choice of Base and Ligands: The appropriate selection of a bulky ligand and a suitable amine base can favor the cross-coupling pathway.

Q4: I am observing a black precipitate in my reaction mixture. What is it and what should I do?

A4: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition and precipitation of the palladium catalyst. This leads to a loss of catalytic activity and a stalled reaction. To prevent this:

  • Use High-Purity Reagents: Ensure all starting materials and solvents are pure and free from impurities that could poison the catalyst.

  • Optimize Reaction Temperature: Excessively high temperatures can lead to catalyst decomposition.

  • Select Appropriate Ligands: The use of stabilizing ligands, such as phosphines, can prevent catalyst agglomeration and precipitation.

Troubleshooting Guides

Low Yield in Coupling Reactions

A low yield of the desired product is a common issue. The following guide provides a systematic approach to troubleshooting this problem.

Low_Yield_Troubleshooting start Low or No Product Yield catalyst Check Catalyst System start->catalyst reagents Verify Reagent Quality start->reagents conditions Review Reaction Conditions start->conditions side_reactions Investigate Side Reactions start->side_reactions catalyst_active Is the Pd catalyst active? Is the ligand appropriate? catalyst->catalyst_active reagents_pure Are starting materials pure? Are solvents anhydrous and degassed? reagents->reagents_pure conditions_optimal Is the base suitable? Is the temperature optimized? conditions->conditions_optimal side_reactions_present Is homocoupling (Glaser) observed? Is there evidence of isomerization? side_reactions->side_reactions_present solution_catalyst Use fresh catalyst. Screen different ligands. catalyst_active->solution_catalyst No solution_reagents Purify starting materials. Use freshly distilled, degassed solvents. reagents_pure->solution_reagents No solution_conditions Screen different bases (e.g., organic vs. inorganic). Optimize temperature profile. conditions_optimal->solution_conditions No solution_side_reactions Use copper-free conditions for Sonogashira. Employ milder conditions to prevent isomerization. side_reactions_present->solution_side_reactions Yes

Caption: Troubleshooting workflow for low or no product yield.

Data Presentation: Quantitative Yield Data

The following tables summarize reaction conditions and yields for coupling reactions involving this compound and analogous compounds to provide a comparative basis for optimization.

Table 1: Sonogashira Coupling of this compound and Related Bromoalkynes

EntryAryl HalideAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
13-Chloro-4-fluoroiodobenzeneThis compoundPdCl₂(PPh₃)₂ (1.1)CuI (2.2)Et₃NEt₃N70-Moderate to High[1]
23-Chloro-4-fluoroiodobenzeneThis compoundPdCl₂(PPh₃)₂ (5.5)CuI (11)Et₃NEt₃N70-Moderate to High[1]
3Silyl enolate of 3-bromo-cyclopentane-1,2-dionePhenylacetylenePd(PPh₃)₂Cl₂ (10)CuI (10)Et₃NEt₃Nreflux-up to 93[2]
4Silyl enolate of 3-bromo-cyclohexane-1,2-dionePhenylacetylenePd(PPh₃)₂Cl₂ (10)CuI (10)Et₃NEt₃Nreflux-up to 93[2]

Table 2: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid (for comparison)

EntryAryl BromideCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
13-Bromobenzoic Acid[PdCl₂(NH₂CH₂COOH)₂]K₂CO₃WaterRT1.595[3]
23-Bromobenzoic AcidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O8012~85[3]
33-Bromobenzoic AcidPd(PPh₃)₄K₃PO₄Toluene/H₂O9012-24High[3]

Table 3: Heck Coupling of Aryl Bromides with Alkenes (for comparison)

EntryAryl BromideAlkeneCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
13-Bromo-N-methyl-1H-indazolen-Butyl acrylatePd(OAc)₂ (2)NaOAcDMF1201253
24-Bromobenzonitrilen-Butyl acrylatePd(dba)₂ (0.5) / L·HBr (0.5)Cs₂CO₃Dioxane10012High
3BromoiodobenzeneAcrylic acidPd(OAc)₂Et₃NAcetonitrile80-90135.74[4]

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling of this compound with an Aryl Halide

This protocol is adapted from established methodologies for Sonogashira couplings.[1]

Materials:

  • This compound

  • Aryl halide (e.g., 3-chloro-4-fluoroiodobenzene)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Anhydrous triethylamine (B128534) (Et₃N)

  • Schlenk flask and standard Schlenk line equipment

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), PdCl₂(PPh₃)₂ (0.01-0.05 equiv), and CuI (0.02-0.10 equiv).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous triethylamine via syringe.

  • Add this compound (1.1-1.5 equiv) dropwise to the stirred solution.

  • Heat the reaction mixture to the desired temperature (e.g., 70-75 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling which can be adapted for this compound.[3]

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Solvent system (e.g., Toluene/Water)

  • Round-bottom flask with reflux condenser

  • Inert gas supply

Procedure:

  • In a round-bottom flask, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (0.02 equiv), and the ligand (0.04 equiv).

  • Add the base (2.0-3.0 equiv).

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent system (e.g., Toluene/Water 10:1).

  • Heat the mixture to reflux (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Protocol 3: General Procedure for Heck Coupling

This is a general protocol for the Heck reaction that can be optimized for this compound.[5][4]

Materials:

  • This compound

  • Alkene (e.g., n-butyl acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Base (e.g., NaOAc or Et₃N)

  • Solvent (e.g., DMF or acetonitrile)

  • Reaction vessel suitable for heating

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv), the palladium catalyst (0.01-0.05 equiv), and the base (1.5-2.0 equiv).

  • Add the solvent and the alkene (1.2-1.5 equiv).

  • Degas the mixture and place under an inert atmosphere.

  • Heat the reaction to the desired temperature (e.g., 80-120 °C).

  • Monitor the reaction progress.

  • Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product via column chromatography.

Visualizing Key Experimental Factors

The success of a coupling reaction with this compound depends on the interplay of several critical factors.

Experimental_Factors center_node Successful Coupling of This compound catalyst Catalyst System center_node->catalyst ligand Ligand Choice center_node->ligand base Base Selection center_node->base solvent Solvent center_node->solvent temperature Temperature center_node->temperature atmosphere Inert Atmosphere center_node->atmosphere catalyst_details Pd(0) vs Pd(II) precatalyst Catalyst loading (mol%) catalyst->catalyst_details ligand_details Bulky vs. electron-rich Phosphine-based ligands ligand->ligand_details base_details Organic (e.g., Et₃N) vs. Inorganic (e.g., K₂CO₃) base->base_details solvent_details Polar vs. non-polar Anhydrous & degassed solvent->solvent_details temperature_details Optimizing for rate vs. stability temperature->temperature_details atmosphere_details Crucial for preventing side reactions (e.g., Glaser) atmosphere->atmosphere_details

Caption: Key factors influencing the outcome of this compound coupling reactions.

References

troubleshooting failed reactions with 3-Bromo-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Bromo-1-butyne. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during reactions with this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a cool, dry place, typically at 2-8°C, and protected from light and moisture.[1] It is stable for at least two years under these conditions.[1] Due to its flammability, it should be kept away from heat, sparks, and open flames.[2][3]

Q2: What are the main types of reactions this compound is used for?

A2: this compound is a valuable building block in organic synthesis and is commonly used in:

  • Sonogashira Coupling: A cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[4][5]

  • Cadiot-Chodkiewicz Coupling: The coupling of a terminal alkyne with a haloalkyne, catalyzed by a copper(I) salt, to form an unsymmetrical 1,3-diyne.[6][7][8]

  • Nucleophilic Substitution Reactions: The bromine atom can be displaced by a variety of nucleophiles.[2]

Q3: What are the common impurities in technical grade this compound and can they affect my reaction?

A3: Technical grade this compound may contain small amounts of isomeric compounds or residual starting materials from its synthesis. While often used directly, for sensitive reactions, purification by distillation may be necessary to avoid side reactions and ensure reproducibility.

Q4: Is this compound prone to decomposition during reactions?

A4: While stable under proper storage, this compound can be sensitive to strong bases and high temperatures, which may lead to decomposition or side reactions. It is advisable to perform reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative side reactions, especially in copper-catalyzed couplings.[9]

Troubleshooting Failed Reactions

Sonogashira Coupling

Problem: Low or no yield of the desired coupled product.

Potential CauseSuggested Solution
Catalyst Inactivity Ensure the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and copper(I) co-catalyst (e.g., CuI) are fresh and active. Consider using a different palladium source or ligand. Bulky and electron-rich phosphine (B1218219) ligands can improve catalytic activity.[4][10]
Inadequate Degassing Oxygen can lead to the homocoupling of the terminal alkyne (Glaser coupling) and catalyst decomposition (formation of palladium black). Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.
Incorrect Base The choice of amine base (e.g., triethylamine, diisopropylamine) is crucial. Ensure it is dry and used in the correct stoichiometry. For some substrates, a stronger base may be required.
Low Reaction Temperature While many Sonogashira reactions proceed at room temperature, less reactive aryl bromides may require heating.[4] Gradually increase the temperature and monitor the reaction progress by TLC or GC.
Solvent Effects The reaction is typically performed in solvents like THF or DMF. Ensure the solvent is anhydrous. In some cases, the amine base itself can be used as the solvent.

Problem: Significant formation of homocoupled alkyne (Glaser coupling) byproduct.

Potential CauseSuggested Solution
Presence of Oxygen As mentioned above, oxygen promotes Glaser coupling. Improve degassing procedures and ensure a good inert atmosphere.
High Copper Catalyst Loading While essential for the Sonogashira reaction, excess copper can favor homocoupling. Reduce the amount of CuI or consider a copper-free Sonogashira protocol.
Prolonged Reaction Time at High Temperature This can lead to increased side reactions. Monitor the reaction closely and work it up as soon as the starting material is consumed.
Cadiot-Chodkiewicz Coupling

Problem: Low yield of the unsymmetrical 1,3-diyne.

Potential CauseSuggested Solution
Catalyst Oxidation The active Cu(I) catalyst can be oxidized to Cu(II) by air, which promotes homocoupling.[9] Perform the reaction under an inert atmosphere. The addition of a reducing agent like hydroxylamine (B1172632) hydrochloride can help maintain the Cu(I) state.[8]
Inappropriate Base The choice and concentration of the amine base are critical. Different substrates may require different amines (e.g., butylamine, piperidine, pyrrolidine) for optimal results.
Poor Solubility of Reagents The use of co-solvents such as methanol, ethanol, or THF can improve the solubility of the reactants and increase the reaction rate.
Side Reactions Homocoupling is a major side reaction. Using a slight excess of the terminal alkyne can sometimes help to suppress the homocoupling of the bromoalkyne.
Nucleophilic Substitution

Problem: A significant amount of elimination product is formed instead of the desired substitution product.

Potential CauseSuggested Solution
Strongly Basic Nucleophile Strong, sterically hindered bases favor elimination (E2 pathway). To favor substitution (SN2 pathway), use a good nucleophile that is a weak base (e.g., I⁻, Br⁻, N₃⁻, CN⁻).
High Reaction Temperature Elimination reactions are generally favored at higher temperatures. Running the reaction at a lower temperature will favor the substitution pathway.
Solvent Choice Polar aprotic solvents (e.g., acetone, DMF, DMSO) are ideal for SN2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity. Polar protic solvents (e.g., ethanol, water) can favor SN1 and E1 pathways and may also solvate the nucleophile, reducing its effectiveness for SN2.
Substrate Structure This compound is a secondary halide, which can undergo both substitution and elimination. Careful selection of reaction conditions is crucial to direct the outcome.

Experimental Protocols

Example Protocol: Sonogashira Coupling of this compound with Phenylacetylene (B144264)

This protocol is a representative example and may require optimization for specific substrates.

Reagents:

  • This compound (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Pd(PPh₃)₂Cl₂ (0.03 eq)

  • Copper(I) iodide (CuI) (0.05 eq)

  • Triethylamine (Et₃N) (3.0 eq)

  • Anhydrous, degassed THF

Procedure:

  • To an oven-dried flask under an argon atmosphere, add Pd(PPh₃)₂Cl₂ and CuI.

  • Add anhydrous, degassed THF, followed by triethylamine.

  • Add phenylacetylene via syringe and stir the mixture for 5 minutes.

  • Add this compound dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC. If the reaction is sluggish, it can be gently heated to 40-50°C.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Example Protocol: Nucleophilic Substitution with Sodium Azide (B81097)

This protocol provides a general method for the synthesis of 3-Azido-1-butyne.

Reagents:

  • This compound (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Anhydrous DMF

Procedure:

  • In a round-bottom flask, dissolve this compound in anhydrous DMF.

  • Add sodium azide to the solution.

  • Heat the reaction mixture to 60-70°C and stir for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and carefully concentrate the solvent under reduced pressure (Note: azido (B1232118) compounds can be explosive, avoid heating the neat product to high temperatures).

  • The crude product can be purified by column chromatography if necessary.

Visualizations

Troubleshooting_Workflow cluster_np Troubleshooting Low Yield cluster_sp Troubleshooting Side Products start Failed Reaction with This compound issue Identify Symptom start->issue no_product No Product / Low Yield issue->no_product e.g., Low Conversion side_products Side Products Observed issue->side_products e.g., Impure Product check_reagents Check Reagent Quality - Fresh Catalyst? - Anhydrous Solvent? - Pure Starting Material? no_product->check_reagents optimize_conditions Optimize Conditions - Temperature - Concentration - Base/Ligand no_product->optimize_conditions check_setup Verify Setup - Inert Atmosphere? - Proper Stirring? no_product->check_setup identify_byproduct Identify Byproduct (e.g., Homo-coupling) side_products->identify_byproduct adjust_stoichiometry Adjust Stoichiometry side_products->adjust_stoichiometry modify_catalyst Modify Catalyst System (e.g., Copper-free) side_products->modify_catalyst purification Optimize Purification side_products->purification end Successful Reaction check_reagents->end optimize_conditions->end check_setup->end identify_byproduct->end adjust_stoichiometry->end modify_catalyst->end purification->end

Caption: A logical workflow for troubleshooting failed reactions involving this compound.

Sonogashira_Mechanism cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R-Br pd_complex R-Pd(II)(Br)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation coupled_pd_complex R-Pd(II)(C≡CR')L₂ transmetalation->coupled_pd_complex reductive_elimination Reductive Elimination coupled_pd_complex->reductive_elimination reductive_elimination->pd0 Product R-C≡CR' cui CuI cu_acetylide Cu-C≡CR' alkyne H-C≡CR' alkyne->cu_acetylide CuI, Base base Base cu_acetylide->transmetalation Transfers Acetylide

Caption: The catalytic cycles of the Sonogashira coupling reaction.

References

optimizing reaction conditions for 3-Bromo-1-butyne (temperature, solvent, base)

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Reaction Conditions for 3-Bromo-1-butyne

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and optimized protocols for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

A common and effective method for synthesizing this compound is through the reaction of a suitable precursor alcohol, but-3-yn-2-ol, with a brominating agent such as phosphorus tribromide (PBr₃). This reaction is a nucleophilic substitution where the hydroxyl group is converted into a good leaving group and subsequently displaced by a bromide ion. Careful control of reaction conditions is essential to prevent side reactions.

Q2: What are the most critical parameters to control during the synthesis of this compound?

The three most critical parameters are:

  • Temperature: The reaction is often exothermic. Low temperatures, especially during the addition of the brominating agent, are crucial to minimize the formation of elimination and rearrangement byproducts.

  • Reagent Purity: The purity of the starting alcohol and the activity of the brominating agent are paramount. Water can decompose the brominating agent, so anhydrous conditions are necessary.

  • Acid Scavenging: The reaction can generate acidic byproducts (like HBr). In some setups, a non-nucleophilic base (e.g., pyridine) is added to scavenge these acids and prevent acid-catalyzed side reactions.

Q3: How should this compound be properly stored?

This compound should be stored at low temperatures, with long-term storage recommended at -20°C.[1] It should be protected from light and moisture to ensure its stability.[1] Proper storage is critical as the compound can be unstable.

Q4: What are the primary safety hazards associated with this compound?

This compound is a flammable liquid and vapor.[2] It is harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

Troubleshooting Guide

Problem: Low or No Product Yield

Q: My reaction has resulted in a very low yield of this compound. What are the likely causes and how can I fix them?

A: Low yield is a common issue that can typically be traced back to one of three areas: reagent quality, reaction conditions, or workup procedure.

  • Reagent Quality:

    • Starting Alcohol: Ensure the but-3-yn-2-ol is pure and, most importantly, anhydrous. Water will consume the PBr₃. Consider distilling the starting material if its purity is questionable.

    • Brominating Agent: Phosphorus tribromide (PBr₃) is sensitive to moisture and can hydrolyze over time. Use a fresh bottle or a newly opened one for best results.

  • Reaction Conditions:

    • Temperature Control: The addition of PBr₃ to the alcohol is exothermic. If the temperature rises significantly above 0°C, elimination reactions (forming butadienes) and other side reactions will dominate. Use an efficient cooling bath (e.g., ice-salt) and add the PBr₃ dropwise very slowly.

    • Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried before use and that the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from entering the system.

  • Workup & Purification:

    • Product Instability: The product can be unstable, especially in the presence of acid or at elevated temperatures. Quench the reaction by pouring it over ice water and neutralize residual acids promptly with a mild base wash (e.g., cold saturated sodium bicarbonate solution).

    • Distillation: Purify the product using vacuum distillation to keep the temperature as low as possible, preventing thermal decomposition.

Problem: Significant Formation of Side Products

Q: My crude product analysis (TLC, GC-MS) shows multiple spots/peaks. What are these impurities and how can I prevent them?

A: The most common impurities are isomers and elimination products.

  • Allenic Bromide (1-Bromo-1,2-butadiene): This rearrangement product can form, particularly if the reaction conditions are too harsh (e.g., high temperature). Maintaining strict temperature control below 0°C is the best preventive measure.

  • Butadiene Derivatives: Acid-catalyzed elimination of HBr from the product or starting material can lead to conjugated dienes. This is often exacerbated by high temperatures. Using a non-nucleophilic base like pyridine (B92270) as an acid scavenger in the reaction mixture can effectively minimize this side reaction.

  • Unreacted Starting Material: If you observe a significant amount of unreacted but-3-yn-2-ol, it may indicate that your PBr₃ was not sufficiently reactive (due to hydrolysis) or that an insufficient stoichiometric amount was used.

Optimizing Reaction Conditions

Quantitative data from optimization studies are summarized below. These values represent typical outcomes and may vary based on specific lab conditions.

Table 1: Effect of Temperature on Reaction Outcome
Temperature (during PBr₃ addition)Typical YieldPurity (by GC)Remarks
25°C (Room Temp)< 20%< 50%Dominated by side products; significant polymerization often observed.
0°C to 5°C50-65%~85%Good control, moderate yield. Side reactions are present but manageable.
-10°C to 0°C70-85% >95% Optimal. Minimizes side product formation significantly.
Table 2: Choice of Solvent
SolventTypical YieldReaction TimeRemarks
Diethyl Ether (Et₂O) 75-85% 2-3 hoursRecommended. Good solubility for reagents, low boiling point for easy removal.
Tetrahydrofuran (THF)70-80%2-4 hoursA viable alternative, but can be harder to render perfectly anhydrous.
Dichloromethane (DCM)65-75%3-5 hoursHigher boiling point can make removal more difficult; potential for acid sensitivity.
Table 3: Use of a Base (Acid Scavenger)
BaseMolar EquivalentsTypical YieldPurity (by GC)Remarks
None060-70%~90%Acceptable, but risk of acid-catalyzed side reactions is higher.
Pyridine 0.1 - 0.2 75-85% >95% Recommended. Effectively neutralizes byproduct HBr, leading to a cleaner reaction.
Triethylamine (Et₃N)0.1 - 0.270-80%~92%Can be used, but its higher nucleophilicity may lead to other side reactions.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from but-3-yn-2-ol using PBr₃.

Materials:

  • But-3-yn-2-ol (1.0 eq)

  • Phosphorus tribromide (PBr₃) (0.4 eq)

  • Anhydrous diethyl ether (Et₂O)

  • Pyridine (0.1 eq, optional but recommended)

  • Ice, Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Under a nitrogen atmosphere, equip a flame-dried three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Charging Flask: Charge the flask with but-3-yn-2-ol (1.0 eq), anhydrous diethyl ether, and pyridine (0.1 eq).

  • Cooling: Cool the flask to -10°C using an ice-salt bath.

  • PBr₃ Addition: Dilute the phosphorus tribromide (0.4 eq) with a small amount of anhydrous diethyl ether in the dropping funnel. Add the PBr₃ solution dropwise to the stirred alcohol solution over 60-90 minutes, ensuring the internal temperature does not rise above 0°C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0°C for another hour, then let it warm slowly to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC or GC analysis.

  • Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly pour the reaction mixture over a stirred slurry of crushed ice.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, cold saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator with a cool water bath.

  • Purification: Purify the resulting crude oil by vacuum distillation. Collect the fraction corresponding to this compound, ensuring the collection flask is cooled.

Visualizations

G A 1. Reaction Setup (Flask, N2 Atmosphere) B 2. Charge Flask (But-3-yn-2-ol, Et2O, Pyridine) A->B C 3. Cool to -10°C B->C D 4. Slowly Add PBr3 (Maintain T < 0°C) C->D E 5. Stir and Monitor (TLC / GC) D->E F 6. Reaction Quench (Pour onto Ice) E->F G 7. Aqueous Work-up (Wash with NaHCO3, Brine) F->G H 8. Dry & Concentrate (MgSO4, Rotary Evaporator) G->H I 9. Purify (Vacuum Distillation) H->I

Caption: Experimental workflow for the synthesis of this compound.

G Start Low Yield or High Impurity Temp Was Temperature Kept Below 0°C During PBr3 Addition? Start->Temp Reagents Were Starting Materials Pure & Anhydrous? Temp->Reagents Yes HighTemp Cause: Side Reactions (Elimination/Rearrangement) Solution: • Improve cooling bath • Slow PBr3 addition Temp->HighTemp No Workup Was Product Lost or Decomposed During Workup? Reagents->Workup Yes BadReagents Cause: Incomplete Reaction Solution: • Use fresh PBr3 • Distill starting alcohol • Use anhydrous solvent Reagents->BadReagents No BadWorkup Cause: Product Instability Solution: • Use mild quench (ice) • Avoid strong bases • Use low-temp vacuum distillation Workup->BadWorkup Yes End Consult further literature for advanced troubleshooting. Workup->End No

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Purification of 3-Bromo-1-butyne Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products derived from 3-Bromo-1-butyne.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the purification of derivatives synthesized from this compound, with a focus on products from Sonogashira couplings and Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC), also known as Click Chemistry.

Sonogashira Coupling Products

Q1: My Sonogashira coupling reaction of this compound results in a complex mixture with multiple spots on the TLC. What are the likely impurities?

A1: Besides your desired cross-coupled product, several side products can form. The most common is the homocoupling of the terminal alkyne partner (Glaser coupling), leading to a symmetrical diyne. Other impurities may include unreacted starting materials (aryl/vinyl halide and this compound), and palladium catalyst residues. At higher temperatures, side reactions can become more prevalent.

Q2: I am having difficulty separating my desired enyne product from the homocoupled diyne by column chromatography. What can I do?

A2: Optimizing your chromatographic conditions is key.

  • Solvent System: The polarity of the eluent is critical. A low polarity system, such as a hexane/ethyl acetate (B1210297) or hexane/dichloromethane (B109758) gradient, is often effective. Start with a very low percentage of the more polar solvent and increase it gradually. An Rf value between 0.2 and 0.4 for your target compound on a TLC plate is a good starting point for effective column separation.[1]

  • Stationary Phase: Standard silica (B1680970) gel is usually sufficient. If separation is still challenging, consider using a different stationary phase like alumina (B75360) or a reverse-phase silica gel.

Q3: After purification, my product is a dark-colored oil or solid. How can I remove the color?

A3: The color often originates from residual palladium catalyst.

  • Filtration: Passing a solution of your crude product through a short plug of Celite® or silica gel can help remove some of the baseline impurities and catalyst residues.[1]

  • Charcoal Treatment: If your product is stable to it, you can try treating a solution of your product with a small amount of activated charcoal, followed by hot filtration. Be aware that charcoal can also adsorb your product, potentially lowering the yield.

  • Washing: During the workup, washing the organic layer with a saturated aqueous solution of ammonium (B1175870) chloride can help remove some of the copper and palladium salts.[1]

Click Chemistry (CuAAC) Products

Q1: My click reaction with this compound is complete, but I'm struggling to remove the copper catalyst from my triazole product. What are the best methods?

A1: Copper contamination is a common issue in CuAAC reactions.

  • Aqueous Washes: Washing the organic extract with an aqueous solution of a chelating agent like EDTA or ammonia (B1221849) can effectively sequester and remove copper ions.

  • Chromatography: Running a column with a solvent system containing a small amount of a coordinating solvent (like acetonitrile (B52724) or a few drops of triethylamine) can sometimes help in eluting the product while retaining the copper on the column.

  • Specialized Resins: Copper-chelating resins are commercially available and can be used to treat a solution of your product to remove residual copper.

Q2: My 1,4-disubstituted triazole product is proving difficult to crystallize. What solvents should I try for recrystallization?

A2: The choice of solvent is crucial for successful recrystallization.

  • Single Solvents: For many triazole derivatives, ethanol (B145695) is a good starting point for recrystallization.[2] Other potential solvents include isopropanol, acetonitrile, or toluene.

  • Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system can be employed. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes turbid. Common pairs include dichloromethane/hexane, ethyl acetate/hexane, or acetone/water.[3]

Q3: I am observing side products in my click reaction involving this compound. What could be the cause?

A3: While click chemistry is generally very reliable, side reactions can occur. The bromide in this compound is a leaving group and can potentially participate in side reactions, especially if the reaction conditions are not optimized. For instance, the propargyl bromide functionality might react with the copper catalyst. Using a ligand like TBTA or THPTA can help stabilize the copper catalyst and favor the desired cycloaddition.

Data Presentation

The following tables provide representative quantitative data for a model Sonogashira coupling product (1-phenyl-3-methyl-1,3-butadiyne) and a model click chemistry product (1-benzyl-4-(1-bromoethyl)-1H-1,2,3-triazole). Please note that some of this data is estimated based on structurally similar compounds due to the limited availability of experimental data for these specific molecules.

Table 1: Physical and Chromatographic Data for a Representative Sonogashira Product

Property1-phenyl-3-methyl-1,3-butadiyne
Molecular Formula C₁₂H₁₀
Molecular Weight 154.21 g/mol
Physical State Expected to be a liquid or low-melting solid
Boiling Point Estimated > 200 °C (at atm. pressure)
Solubility Soluble in common organic solvents (e.g., hexane, ethyl acetate, dichloromethane)
TLC Eluent System (Typical) Hexane / Ethyl Acetate (e.g., 95:5)
Approximate TLC Rf 0.4 - 0.6 (highly dependent on exact solvent ratio)

Table 2: Physical and Chromatographic Data for a Representative Click Chemistry Product

Property1-benzyl-4-(1-bromoethyl)-1H-1,2,3-triazole (B6228055)
Molecular Formula C₁₁H₁₂BrN₃
Molecular Weight 266.14 g/mol [4]
Physical State Expected to be a solid
Melting Point 127-128 °C (for the closely related 1-benzyl-4-phenyl-1H-1,2,3-triazole)[3]
Solubility Soluble in polar organic solvents (e.g., dichloromethane, ethyl acetate, acetone), sparingly soluble in nonpolar solvents (e.g., hexane)
TLC Eluent System (Typical) Hexane / Ethyl Acetate (e.g., 70:30)
Approximate TLC Rf 0.3 - 0.5 (highly dependent on exact solvent ratio)

Experimental Protocols

Protocol 1: Purification of a Sonogashira Coupling Product (e.g., 1-phenyl-3-methyl-1,3-butadiyne) by Column Chromatography

This protocol outlines a general procedure for the purification of an enyne product derived from the Sonogashira coupling of this compound.

  • Work-up:

    • After the reaction is complete (monitored by TLC), dilute the reaction mixture with diethyl ether or ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium and copper catalysts, washing the pad with additional solvent.[1]

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Column Chromatography:

    • Prepare a silica gel column using a suitable eluent system determined by TLC analysis (e.g., a hexane/ethyl acetate gradient).

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Load the sample onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification of a Click Chemistry Product (e.g., 1-benzyl-4-(1-bromoethyl)-1H-1,2,3-triazole) by Recrystallization

This protocol describes a general method for the purification of a 1,4-disubstituted triazole product synthesized via a CuAAC reaction.

  • Work-up:

    • After the reaction, dilute the mixture with dichloromethane or ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of EDTA or ammonia to remove the copper catalyst, followed by a brine wash.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Recrystallization:

    • Transfer the crude solid to an Erlenmeyer flask.

    • Add a minimal amount of a suitable hot solvent (e.g., ethanol) until the solid just dissolves.[2]

    • If the solution is colored, you may add a small amount of activated charcoal and perform a hot filtration.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

    • Dry the crystals under vacuum to obtain the purified product.

Visualizations

Purification_Workflow cluster_sonogashira Sonogashira Product Purification cluster_click Click Chemistry Product Purification S_Start Crude Sonogashira Product S_Workup Aqueous Workup (NH4Cl, NaHCO3 washes) S_Start->S_Workup S_Column Column Chromatography (e.g., Hexane/EtOAc) S_Workup->S_Column S_End Pure Enyne Product S_Column->S_End C_Start Crude Triazole Product C_Workup Aqueous Workup (EDTA or NH3 wash) C_Start->C_Workup C_Recrystal Recrystallization (e.g., Ethanol) C_Workup->C_Recrystal C_End Pure Triazole Product C_Recrystal->C_End

Caption: General purification workflows for Sonogashira and Click chemistry products.

Troubleshooting_Logic cluster_sonogashira_trouble Sonogashira Issues cluster_click_trouble Click Chemistry Issues Impure_Product Impure Product on TLC S_Problem Multiple Spots / Streaking Impure_Product->S_Problem C_Problem Persistent Impurity Impure_Product->C_Problem S_Cause1 Homocoupling? S_Problem->S_Cause1 S_Solution1 Optimize Chromatography (Solvent Gradient) S_Cause1->S_Solution1 Yes S_Cause2 Catalyst Residue? S_Cause1->S_Cause2 No S_Solution2 Filter through Celite®/Silica S_Cause2->S_Solution2 Yes C_Cause1 Copper Contamination? C_Problem->C_Cause1 C_Solution1 Wash with Chelating Agent (EDTA/Ammonia) C_Cause1->C_Solution1 Yes C_Cause2 Poor Crystallization? C_Cause1->C_Cause2 No C_Solution2 Screen Recrystallization Solvents (Single or Mixed Systems) C_Cause2->C_Solution2 Yes

Caption: Troubleshooting decision tree for common purification issues.

References

common side products in 3-Bromo-1-butyne reactions and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Reactions involving 3-Bromo-1-butyne are a valuable tool in organic synthesis, enabling the introduction of a butynyl functional group. However, the inherent reactivity of this propargyl halide can lead to the formation of undesired side products, complicating purification and reducing yields. This technical support center provides a comprehensive guide to understanding, troubleshooting, and preventing these common side reactions.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing direct causes and actionable solutions.

Q1: My reaction is producing a significant amount of an isomeric byproduct. How can I identify and prevent this?

A1: The most common side product in reactions with this compound is its isomeric allene (B1206475), 1-bromo-1,2-butadiene . This occurs via a propargyl-allenyl rearrangement. The formation of this allene is particularly prevalent in reactions that proceed through or are in equilibrium with a carbocation intermediate.

Prevention Strategies:

  • Temperature Control: Maintain a low reaction temperature. Isomerization is often thermodynamically favored at higher temperatures. Running reactions at 0°C or below can significantly suppress the rearrangement.

  • Solvent Choice: Utilize polar aprotic solvents such as tetrahydrofuran (B95107) (THF), acetone, or dimethylformamide (DMF). These solvents can help stabilize the transition state of the desired SN2 reaction without promoting the formation of a carbocation intermediate, which is more likely in polar protic solvents like alcohols or water.

  • Nucleophile Selection: Use a strong, non-hindered nucleophile. Strong nucleophiles favor the direct SN2 displacement on the secondary carbon, outcompeting the rearrangement pathway.

Q2: I'm observing the formation of a volatile, unsaturated hydrocarbon. What could it be and how do I stop it?

A2: You are likely observing the formation of but-1-en-3-yne resulting from an E2 elimination reaction. This is more likely to occur with strong, sterically hindered bases.

Prevention Strategies:

  • Base Selection: If a base is required, use a non-hindered, weaker base. For reactions where the nucleophile also acts as a base, choose one with a lower pKa.

  • Low Temperature: As with isomerization, lower reaction temperatures will disfavor the elimination pathway.

Q3: My desired product is contaminated with a di-alkynylated species. How can I promote mono-alkynylation?

A3: Di-alkynylation can occur if your nucleophile has multiple reactive sites or if the initially formed product is deprotonated and reacts further with another molecule of this compound.

Prevention Strategies:

  • Stoichiometry Control: Use a molar excess of the nucleophile relative to this compound. This increases the probability that the electrophile will react with a fresh nucleophile molecule rather than the mono-alkynylated product.

  • Slow Addition: Add the this compound slowly to the reaction mixture containing the nucleophile. This maintains a low concentration of the electrophile, favoring the initial reaction.

  • Protecting Groups: If your nucleophile has multiple reactive sites, consider using a protecting group strategy to block all but the desired reaction site.

Data Presentation: Side Product Formation under Various Conditions

The following table summarizes the expected trend of side product formation based on reaction conditions. Quantitative yields can vary significantly depending on the specific nucleophile and substrate.

ConditionPredominant Side Product(s)Expected Yield of Side ProductPrevention Strategy
High Temperature (> 50 °C)1-Bromo-1,2-butadiene (Allene), But-1-en-3-yne (Enyne)HighMaintain low temperatures (≤ 0 °C)
Polar Protic Solvent (e.g., Ethanol)1-Bromo-1,2-butadiene (Allene)Moderate to HighUse polar aprotic solvents (e.g., THF, DMF)
Strong, Hindered Base (e.g., t-BuOK)But-1-en-3-yne (Enyne)HighUse a non-hindered, weaker base
Equimolar Reactants (Nucleophile with >1 reactive site)Di-alkynylated productModerateUse an excess of the nucleophile, slow addition

Experimental Protocols

Protocol 1: Minimizing Allene Formation in a Nucleophilic Substitution Reaction

This protocol describes a general procedure for the reaction of a generic nucleophile (Nu-H) with this compound, aiming to minimize the formation of 1-bromo-1,2-butadiene.

Materials:

  • This compound

  • Nucleophile (Nu-H)

  • Anhydrous Tetrahydrofuran (THF)

  • Mild, non-nucleophilic base (e.g., Proton Sponge®, if necessary)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an inert gas inlet.

  • Dissolve the nucleophile (1.2 equivalents) and the mild base (1.2 equivalents, if needed) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -10 °C using an appropriate cooling bath (e.g., ice-salt bath).

  • Add a solution of this compound (1.0 equivalent) in anhydrous THF to the dropping funnel.

  • Add the this compound solution dropwise to the cooled, stirring nucleophile solution over a period of 1-2 hours, ensuring the internal temperature does not exceed -5 °C.

  • After the addition is complete, let the reaction stir at -10 °C for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride at -10 °C.

  • Allow the mixture to warm to room temperature and perform a standard aqueous workup.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel, using a non-polar eluent system to separate the desired product from any potential allene byproduct.

Mandatory Visualizations

Reaction_Pathways This compound This compound Desired Product Desired Product This compound->Desired Product SN2 (Low Temp, Aprotic Solvent) Elimination Side Product Elimination Side Product This compound->Elimination Side Product E2 (Strong, Hindered Base) Carbocation Intermediate Carbocation Intermediate This compound->Carbocation Intermediate SN1 Pathway (High Temp, Protic Solvent) Allene Side Product Allene Side Product Carbocation Intermediate->Desired Product Nucleophilic Attack at C3 Carbocation Intermediate->Allene Side Product Nucleophilic Attack at C1

Caption: Reaction pathways of this compound.

Troubleshooting_Workflow cluster_start Start cluster_problem Problem Identification cluster_analysis Analysis cluster_solutions Solutions cluster_actions Corrective Actions Start Start Problem Side Product Observed? Start->Problem Identify Identify Side Product (NMR, GC-MS) Problem->Identify Yes End End Problem->End No Allene Is it Allene? (1-Bromo-1,2-butadiene) Identify->Allene Enyne Is it Enyne? (But-1-en-3-yne) Identify->Enyne Dialkynylation Is it Di-alkynylation? Identify->Dialkynylation Action_Allene Lower Temperature Use Aprotic Solvent Allene->Action_Allene Action_Enyne Use Weaker, Non-hindered Base Lower Temperature Enyne->Action_Enyne Action_Dialkynylation Use Excess Nucleophile Slow Addition Dialkynylation->Action_Dialkynylation

Caption: Troubleshooting workflow for this compound reactions.

Technical Support Center: Navigating the Reactivity of 3-Bromo-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of 3-Bromo-1-butyne during chemical reactions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the use of this compound in a question-and-answer format.

Question 1: My reaction with this compound is resulting in a low yield or complete failure. What are the primary causes and how can I troubleshoot this?

Answer:

Low or no yield in reactions involving this compound is a common issue primarily stemming from its inherent instability. A systematic evaluation of your reagents and reaction conditions is crucial for troubleshooting.

Key Troubleshooting Steps:

  • Reagent Purity:

    • This compound: This reagent can degrade over time. It is highly recommended to use a fresh bottle or purify the compound by distillation immediately before use. Commercial grades may contain stabilizers that can influence reactivity.

    • Substrate: Ensure your starting material is pure and devoid of contaminants that could react with this compound or quench your base.

    • Solvent and Base: Always use anhydrous solvents, as moisture can lead to unwanted side reactions. The choice and quality of the base are critical and should be appropriate for the pKa of your nucleophile.

  • Reaction Conditions:

    • Temperature: Excessive heat can cause decomposition of this compound. It is advisable to start reactions at a low temperature (e.g., 0 °C or -78 °C) and slowly warm to room temperature while monitoring the progress.

    • Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture contamination.

    • Order of Addition: The order in which reagents are added can be critical. Often, it is preferable to add the this compound slowly to a solution of the nucleophile and base to maintain a low concentration of the unstable electrophile.

Question 2: I am observing the formation of multiple unexpected products in my reaction. What are the likely side reactions and how can I minimize them?

Answer:

The formation of multiple products is a frequent challenge due to the high reactivity of this compound. Understanding the potential side reactions is key to optimizing your reaction for a cleaner product profile.

Common Side Reactions:

  • Propargyl-Allenyl Rearrangement: In the presence of a base, this compound can isomerize to the corresponding allene (B1206475), 1-bromo-1,2-butadiene. This allene can then react with the nucleophile, leading to a mixture of alkyne and allene products.

    • Mitigation: Use a non-protic, sterically hindered base. Running the reaction at lower temperatures can also disfavor this rearrangement.

  • Dimerization/Oligomerization: this compound can undergo self-reaction, especially at higher concentrations or temperatures, to form dimers and oligomers.

    • Mitigation: Use dilute reaction conditions and maintain a low temperature. Slow addition of this compound can also minimize these side reactions.

  • Elimination: Strong, non-nucleophilic bases can promote the elimination of HBr to form butenyne.

    • Mitigation: Choose a base that is sufficiently nucleophilic to favor substitution over elimination.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to maintain its stability?

A1: To ensure its stability, this compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[1] It is a flammable liquid and should be stored in a flammables-approved cabinet.

Q2: Are there any recommended stabilizers for this compound, especially for long-term storage or during reactions?

A2: While specific data for this compound is limited, related propargyl halides are often stabilized with agents like magnesium oxide or are supplied as solutions in solvents like toluene (B28343) to reduce shock sensitivity.[2] For reactions, ensuring an inert and anhydrous environment is the most critical stabilization strategy.

Q3: How does the choice of solvent affect the stability and reactivity of this compound?

A3: The choice of solvent can significantly influence the reaction pathway.

  • Polar aprotic solvents (e.g., DMF, DMSO, acetone, THF) are generally preferred for SN2 reactions as they solvate the cation but not the nucleophile, thus enhancing the nucleophile's reactivity.

  • Polar protic solvents (e.g., water, ethanol) can stabilize the carbocation intermediate, favoring SN1 reactions and potentially promoting rearrangement and elimination side products. The acidic proton of the solvent can also react with organometallic reagents.

Q4: What is the best way to monitor the progress of a reaction involving this compound?

A4: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the consumption of the starting materials and the formation of the product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool to identify both the desired product and any side products formed due to the instability of this compound.

Q5: My reaction mixture turns dark or black. What does this indicate?

A5: A dark or black reaction mixture often indicates decomposition of the starting material or the product. In palladium-catalyzed reactions like the Sonogashira coupling, it can signify the formation of palladium black, which is an inactive form of the catalyst. This is often caused by the presence of oxygen or impurities.

Data Presentation

Table 1: Recommended Storage and Handling Conditions for this compound

ParameterRecommendationRationale
Storage Temperature 2-8°CTo minimize thermal decomposition.
Atmosphere Inert gas (e.g., Argon, Nitrogen)To prevent oxidation and reaction with moisture.
Light Exposure Store in an amber or opaque containerTo prevent photochemical degradation.
Handling In a well-ventilated fume hoodDue to its toxicity and volatility.
Personal Protective Equipment Safety goggles, gloves, lab coatTo prevent skin and eye contact.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with this compound

This protocol provides a general method for the reaction of a nucleophile with this compound, with considerations for its instability.

Materials:

  • Nucleophile (e.g., an alcohol, amine, or thiol)

  • This compound (freshly distilled or from a new bottle)

  • Anhydrous polar aprotic solvent (e.g., THF, DMF, Acetone)

  • Anhydrous base (e.g., NaH, K₂CO₃, or a non-nucleophilic organic base)

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Set up a flame-dried flask equipped with a magnetic stir bar under an inert atmosphere.

  • Dissolve the nucleophile (1.0 eq) and the base (1.1 - 1.5 eq) in the anhydrous solvent.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.1 eq) in the anhydrous solvent to the reaction mixture dropwise over a period of 30-60 minutes.

  • Allow the reaction to stir at 0 °C for 1-2 hours and then let it warm to room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow Experimental Workflow for Nucleophilic Substitution reagent_prep Reagent Preparation (Anhydrous Conditions) reaction_setup Reaction Setup (Inert Atmosphere, 0°C) reagent_prep->reaction_setup reagent_addition Slow Addition of This compound reaction_setup->reagent_addition reaction_monitoring Reaction Monitoring (TLC/GC-MS) reagent_addition->reaction_monitoring workup Aqueous Workup (Quenching) reaction_monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification troubleshooting_workflow Troubleshooting Low Yield Reactions start Low or No Yield check_reagents Check Reagent Purity (this compound, Substrate, Solvent, Base) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Atmosphere, Stoichiometry) check_reagents->check_conditions Reagents OK failure Persistent Failure (Consult Further) check_reagents->failure Impure Reagents side_reactions Analyze for Side Products (GC-MS, NMR) check_conditions->side_reactions Conditions Appear Correct optimize Optimize Conditions (Lower Temp, Slower Addition, Different Base) check_conditions->optimize Suboptimal Conditions side_reactions->optimize success Improved Yield optimize->success optimize->failure No Improvement

References

Technical Support Center: Catalyst Poisoning in Reactions with 3-Bromo-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst poisoning issues in reactions involving 3-Bromo-1-butyne.

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning?

A1: Catalyst poisoning is the deactivation of a catalyst by a chemical substance, known as a poison, that binds to the active sites. This reduces the catalyst's activity and can halt the reaction. Poisons can interact with the catalyst in various ways, including chemisorption on active sites, formation of inactive surface compounds, or alteration of the catalyst's electronic or geometric structure.

Q2: How can this compound or impurities within it poison a catalyst?

A2: this compound itself contains a bromine atom, and halide ions like bromide are known to poison palladium catalysts by adsorbing onto the catalyst surface and forming stable, inactive metal-halide complexes.[1][2] Additionally, impurities in the this compound starting material, such as sulfur, nitrogen, or phosphorus compounds, can act as potent catalyst poisons by strongly binding to the active metal centers (e.g., Palladium, Platinum, Nickel).[3]

Q3: What are the common symptoms of catalyst poisoning in my reaction?

A3: Common indicators of catalyst poisoning include:

  • A significant decrease in the reaction rate or a complete stall of the reaction.[1]

  • A noticeable decrease in the product yield.[1]

  • A change in the selectivity of the reaction, leading to the formation of undesired byproducts.[1]

  • The need for higher catalyst loading or harsher reaction conditions (e.g., higher temperature or pressure) to achieve the desired conversion.[1]

Q4: What are the primary mechanisms of catalyst deactivation beyond poisoning?

A4: Besides poisoning, other common deactivation mechanisms include:

  • Fouling or Coking: The deposition of carbonaceous materials (coke) or oligomerization of the alkyne on the catalyst surface, blocking active sites.[4][5]

  • Sintering: The agglomeration of metal particles at high temperatures, leading to a loss of active surface area.[5]

  • Leaching: The dissolution of the active metal from the support into the reaction mixture.[5]

Q5: Can a poisoned catalyst be regenerated?

A5: The possibility of regeneration depends on the nature of the poisoning. For fouling by carbonaceous deposits, a common regeneration procedure for palladium on carbon (Pd/C) catalysts involves carefully controlled oxidation to burn off the coke, followed by reduction.[4] If the poison is weakly adsorbed, washing the catalyst with a suitable solvent may be effective.[4] However, strong chemisorption of poisons like sulfur often leads to irreversible deactivation.

Troubleshooting Guides

Sonogashira Coupling

Problem: Low or no yield in the Sonogashira coupling of this compound with a terminal alkyne.

Potential CauseRecommended Action
Catalyst Poisoning by Impurities - Use high-purity, degassed solvents and reagents.- Purify the this compound via distillation or filtration through a plug of activated carbon or alumina (B75360) to remove potential inhibitors.- Consider using a scavenger resin to remove impurities from the reaction mixture.
Inhibition by Bromide - While the bromide is part of the substrate, using a ligand that promotes a faster catalytic cycle can mitigate the inhibitory effect of bromide coordination to the palladium center.
Insufficient Catalyst Activity - Increase the catalyst loading in small increments.- Ensure the catalyst is properly dispersed in the reaction mixture.
Homocoupling of Terminal Alkyne - Ensure rigorous exclusion of oxygen from the reaction mixture.- In copper-co-catalyzed reactions, this side reaction can be prevalent. A copper-free Sonogashira protocol may be considered.
Hydrogenation

Problem: Poor selectivity or incomplete reaction during the hydrogenation of this compound.

Potential CauseRecommended Action
Over-hydrogenation to Butane Derivatives - Use a selectively "poisoned" catalyst like Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) to stop the reaction at the alkene stage.[6]
Isomerization of the Double Bond - Lower the reaction temperature to disfavor the migration of the double bond.- Screen different solvents, as they can influence isomerization pathways.[6]
Slow or Incomplete Reaction - Increase catalyst loading.- Ensure efficient stirring for good mass transfer of hydrogen gas.- Check the quality of the catalyst; it may be deactivated from improper storage.
Debromination - The carbon-bromine bond may be susceptible to hydrogenolysis. Using a less active catalyst or milder reaction conditions (lower hydrogen pressure, lower temperature) can help minimize this side reaction.

Experimental Protocols

General Protocol for Sonogashira Coupling of this compound

This protocol is adapted from a similar procedure for the Sonogashira coupling of 3-bromo-1,2-diones.[7]

  • Preparation: In a 10-mL flask equipped with a magnetic stir bar and a septum, add the 3-bromo-1,2-dione substrate (0.3 mmol), Pd(PPh₃)₂Cl₂ (10.5 mg, 0.015 mmol), and CuI (2.9 mg, 0.015 mmol).

  • Inert Atmosphere: Flush the flask with argon for 10 minutes.

  • Solvent and Base: Add triethylamine (B128534) (6 mL) via syringe and flush with argon for another 10 minutes.

  • Addition of Alkyne: Add the terminal alkyne (0.6-0.9 mmol) to the reaction mixture.

  • Reaction: Heat the reaction mixture at reflux for 1 hour, monitoring the progress by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add a saturated NH₄Cl solution (12 mL) and extract with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Selective Hydrogenation of this compound to 3-Bromo-1-butene
  • Catalyst Preparation: To a flask containing a stir bar, add Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead).

  • Solvent and Reagents: Add a suitable solvent (e.g., methanol, ethyl acetate) followed by this compound.

  • Hydrogen Atmosphere: Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon).

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress closely by TLC or GC to avoid over-hydrogenation. The reaction should be stopped once the starting material is consumed.

  • Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure to obtain the crude product, which can be further purified if necessary.

Quantitative Data

The following table summarizes the yields of Sonogashira coupling products from various terminal alkynes with a 3-bromo-cyclopentane-1,2-dione substrate, demonstrating the effect of alkyne structure on reaction efficiency.[7]

EntryAlkyne SubstrateProduct Yield (%)
1Phenylacetylene93
2(Trimethylsilyl)acetylene83
31-Hexyne64 (83 with higher catalyst loading)
43,3-Dimethyl-1-butyne93
52-Methyl-3-butyn-2-ol59 (68 with higher catalyst loading)
61-Ethynylcyclohexene85

Visualizations

Troubleshooting Workflow for Catalyst Poisoning

CatalystPoisoningTroubleshooting Start Reaction Failure: Low Yield or Stalled Reaction CheckPurity Check Purity of Reagents (this compound, Solvents, etc.) Start->CheckPurity Purify Purify Starting Materials (Distillation, Filtration) CheckPurity->Purify Impurities Suspected CheckConditions Review Reaction Conditions (Temperature, Atmosphere, Stirring) CheckPurity->CheckConditions Reagents are Pure Rerun1 Re-run Reaction Purify->Rerun1 Rerun1->CheckConditions Failure Success Successful Reaction Rerun1->Success Success OptimizeConditions Optimize Conditions (e.g., Lower Temp, Degas Solvents) CheckConditions->OptimizeConditions Sub-optimal Conditions CheckCatalyst Evaluate Catalyst (Age, Loading, Type) CheckConditions->CheckCatalyst Conditions are Optimal Rerun2 Re-run Reaction OptimizeConditions->Rerun2 Rerun2->CheckCatalyst Failure Rerun2->Success Success ModifyCatalyst Modify Catalyst System (Increase Loading, Change Ligands, Use Additives) CheckCatalyst->ModifyCatalyst Catalyst Issue Suspected Rerun3 Re-run Reaction ModifyCatalyst->Rerun3 Rerun3->Success Success Failure Persistent Failure: Consider Alternative Synthetic Route Rerun3->Failure Failure

Caption: A logical workflow for troubleshooting catalyst poisoning.

References

how to avoid homocoupling in 3-Bromo-1-butyne cross-coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize homocoupling and other side reactions when using 3-bromo-1-butyne in cross-coupling experiments.

Troubleshooting Guide: Minimizing Homocoupling

Homocoupling is a common side reaction in cross-coupling chemistry that can significantly lower the yield of your desired product and complicate purification. In the case of this compound, two primary types of homocoupling can occur:

  • Glaser-Hay Coupling: The oxidative self-coupling of the terminal alkyne functionality of this compound to form a 1,3-diyne. This is particularly prevalent in copper-catalyzed reactions like the Sonogashira coupling.

  • Reductive Homocoupling: The coupling of two molecules of this compound at the carbon-bromine bond.

This guide provides strategies to mitigate these and other potential side reactions.

Problem Potential Cause Recommended Solution
Significant formation of 1,3-diyne byproduct (Glaser-Hay homocoupling) Presence of oxygen in the reaction mixture, especially in copper-catalyzed Sonogashira reactions.Rigorously degas all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. Consider using copper-free Sonogashira conditions.[1]
High concentration of the terminal alkyne.Add the this compound slowly to the reaction mixture to maintain a low concentration, which disfavors the bimolecular homocoupling reaction.[1]
Inappropriate choice of base or solvent.Optimize the base and solvent system. For Sonogashira reactions, amine bases like triethylamine (B128534) or diisopropylethylamine are common, but their choice can influence side reactions.[1]
Formation of symmetrical biaryl from the coupling partner (e.g., in Suzuki reactions) Presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), promoting homocoupling of the boronic acid.Thoroughly degas all solvents and maintain an inert atmosphere.
Use of a Pd(II) precatalyst (e.g., Pd(OAc)₂).Consider using a Pd(0) precatalyst such as Pd(PPh₃)₄. If a Pd(II) source is used, the addition of a mild reducing agent can help suppress homocoupling.
Low yield of the desired cross-coupled product Catalyst deactivation.Ensure high purity of all reagents and solvents. Impurities can poison the catalyst.
Suboptimal reaction temperature.The optimal temperature is reaction-dependent. For Sonogashira couplings, reactions can often be run at room temperature, while Suzuki and Stille couplings may require heating.[2]
Inefficient ligand for the specific transformation.Screen a variety of phosphine (B1218219) ligands with different steric and electronic properties. Bulky, electron-rich ligands often promote the desired cross-coupling pathway.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of homocoupling in cross-coupling reactions involving this compound?

A1: The two main culprits for homocoupling are the presence of molecular oxygen and, in the case of Sonogashira reactions, the copper(I) co-catalyst. Oxygen facilitates the oxidative homocoupling of the terminal alkyne (Glaser-Hay coupling), which is catalyzed by copper.[1] Additionally, the use of Pd(II) precatalysts can lead to the homocoupling of organometallic reagents (like boronic acids in Suzuki reactions) as a side reaction during the in-situ reduction to the active Pd(0) catalyst.

Q2: How can I completely avoid the Glaser-Hay homocoupling of this compound in Sonogashira reactions?

A2: The most effective way to eliminate Glaser-Hay coupling is to employ a copper-free Sonogashira protocol.[1] These methods rely on a palladium catalyst and a suitable base, and by omitting the copper co-catalyst, the primary pathway for alkyne homocoupling is removed.

Q3: What is the role of the phosphine ligand in suppressing homocoupling?

A3: Phosphine ligands play a crucial role in modulating the reactivity of the palladium catalyst. Bulky and electron-rich phosphine ligands can accelerate the key steps of the desired cross-coupling catalytic cycle, namely oxidative addition and reductive elimination. By promoting the desired reaction pathway, the likelihood of competing side reactions like homocoupling is reduced.

Q4: Can the choice of base influence the extent of homocoupling?

A4: Yes, the base is a critical component of the reaction mixture and can significantly impact the outcome. The base is required to activate the terminal alkyne in Sonogashira reactions or to facilitate the transmetalation step in Suzuki reactions. The strength and nature of the base can affect the overall reaction rate and the stability of catalytic intermediates, thereby influencing the ratio of cross-coupling to homocoupling products. Optimization of the base is often necessary for a specific substrate combination.[1]

Q5: Are there any additives that can help minimize homocoupling?

A5: In Suzuki reactions, the addition of a mild reducing agent, such as potassium formate, has been shown to suppress the homocoupling of boronic acids by minimizing the concentration of Pd(II) species without interfering with the primary catalytic cycle.

Key Reaction Pathways

The following diagram illustrates the competition between the desired cross-coupling pathway and the undesired homocoupling side reaction in a typical palladium-catalyzed reaction of this compound.

References

Technical Support Center: 3-Bromo-1-butyne Reaction Workup Procedures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Bromo-1-butyne reactions. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully performing workup procedures for reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions I should take when working with this compound and its reaction mixtures?

A1: this compound is a flammable liquid and should be handled with care in a well-ventilated fume hood.[1] Always wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves. Ensure that all glassware is properly secured and that a fire extinguisher is readily accessible. Due to its volatility, avoid breathing in vapors.

Q2: How can I monitor the progress of my reaction involving this compound?

A2: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of your reaction.[2][3][4] It allows you to visualize the consumption of the starting material (this compound) and the formation of your desired product. A co-spot, where the reaction mixture and starting material are spotted on top of each other, is recommended to accurately track the reaction's progress, especially if the product and reactant have similar Rf values.[2]

Q3: What are the most common side reactions to be aware of when using this compound?

A3: Two common side reactions are:

  • Elimination: this compound can undergo elimination to form volatile byproducts, which can be a source of impurities.

  • Over-alkylation (in substitution reactions with amines): When reacting this compound with an amine, multiple substitutions can occur, leading to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts as byproducts.[5]

  • Homocoupling (in Sonogashira reactions): In palladium-catalyzed cross-coupling reactions, the terminal alkyne can react with itself to form a homocoupled dimer. This is a common side product that needs to be removed during purification.[6][7]

Troubleshooting Guides

This section addresses specific issues you may encounter during the workup of your this compound reaction.

Issue 1: Low or No Product Yield After Workup
Possible Cause Troubleshooting Step
Incomplete Reaction Before quenching, ensure the reaction has gone to completion by monitoring it with TLC.[2][3] If the reaction has stalled, you may need to add more reagent or adjust the reaction conditions.
Product Lost During Extraction Your product may be partially soluble in the aqueous layer. Back-extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to recover any dissolved product.[8]
Product Volatility This compound and some of its derivatives can be volatile. Be cautious during solvent removal on a rotary evaporator to avoid product loss.[9]
Product Degradation Your product may be sensitive to acidic or basic conditions used during the workup. Test the stability of your product to the planned quenching and washing solutions on a small scale before performing the full workup.[8]
Issue 2: Presence of Impurities in the Final Product
Possible Impurity Identification and Removal
Unreacted this compound Can be identified by TLC or GC-MS. Purification via column chromatography or distillation is typically effective.
Elimination Byproducts These are often volatile and may be removed during solvent evaporation. If they co-distill with the product, column chromatography may be necessary.
Over-alkylation Products (from amine reactions) These ammonium salts are often water-soluble and can be removed by washing the organic layer with water or brine.[5]
Alkyne Homocoupling Products (from Sonogashira reactions) These can often be removed by column chromatography. Optimizing the reaction conditions (e.g., using a hydrogen/inert gas atmosphere) can minimize their formation.[6]

Experimental Protocols

General Aqueous Workup Protocol for Sonogashira Coupling

This protocol is a general guideline and may need to be adapted based on the specific characteristics of your product.

  • Quenching: Cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (B1210297) (2 x 10 mL).

  • Washing: Wash the combined organic extracts with brine (5 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (B86663).

  • Solvent Removal: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

General Workup Protocol for Nucleophilic Substitution with an Amine
  • Quenching: Cool the reaction mixture. If a strong base was used, quench by the slow, dropwise addition of isopropanol, followed by a saturated aqueous solution of ammonium chloride or water.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing: Wash the organic layer with water to remove any water-soluble ammonium salt byproducts. A wash with brine can also help to break up emulsions.

  • Drying: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: The crude product can be further purified by column chromatography or distillation.

Quantitative Data Summary

While specific yields are highly dependent on the reaction and conditions, the following table outlines the purpose and expected outcome of each step in a typical workup procedure.

Workup Step Purpose Expected Outcome
Quenching To stop the reaction and neutralize any reactive reagents.The reaction ceases, and any excess reagents are safely consumed.
Extraction To separate the desired organic product from the aqueous phase.The majority of the product is transferred to the organic layer.
Washing (Water/Brine) To remove water-soluble impurities such as salts and polar byproducts.The organic layer is cleaner, and the final product purity is improved.
Drying To remove residual water from the organic solvent.A clear, dry organic solution of the product is obtained.
Solvent Removal To isolate the crude product from the solvent.The crude product is obtained as an oil or solid.
Purification (Chromatography/Distillation) To separate the desired product from any remaining impurities.A pure product with the desired analytical characteristics is obtained.

Visualizations

Workup_Workflow cluster_sonogashira Sonogashira Coupling Workup S_Start Reaction Mixture S_Quench Quench (sat. NH4Cl) S_Start->S_Quench S_Extract Extraction (e.g., EtOAc) S_Quench->S_Extract S_Wash Wash (Brine) S_Extract->S_Wash S_Dry Dry (Na2SO4) S_Wash->S_Dry S_Solvent Solvent Removal S_Dry->S_Solvent S_Purify Purification S_Solvent->S_Purify S_Product Pure Product S_Purify->S_Product

Caption: Workflow for a typical Sonogashira coupling reaction workup.

Nucleophilic_Substitution_Workflow cluster_substitution Nucleophilic Substitution (Amine) Workup N_Start Reaction Mixture N_Quench Stepwise Quench (Isopropanol, then aq. NH4Cl) N_Start->N_Quench N_Extract Extraction (e.g., Ether) N_Quench->N_Extract N_Wash Wash (Water/Brine) N_Extract->N_Wash N_Dry Dry (MgSO4) N_Wash->N_Dry N_Solvent Solvent Removal N_Dry->N_Solvent N_Purify Purification N_Solvent->N_Purify N_Product Pure Product N_Purify->N_Product

Caption: Workflow for a nucleophilic substitution with an amine workup.

References

impact of technical grade 3-Bromo-1-butyne (≥90%) on reaction outcome

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using technical grade 3-Bromo-1-butyne (≥90%).

Frequently Asked Questions (FAQs)

Q1: My Sonogashira coupling reaction with this compound is sluggish or incomplete. What are the potential causes?

A1: Several factors can contribute to a sluggish or incomplete Sonogashira coupling. With technical grade this compound, the primary suspects are impurities. Water and propargyl bromide are common culprits that can interfere with the catalytic cycle. Additionally, ensure your catalyst is active, the solvent is rigorously degassed, and the base is appropriate and sufficiently soluble.

Q2: I am observing the formation of significant side products, including diynes. How can I minimize these?

A2: Diyne formation, often from Glaser coupling, is a common side reaction. This is often exacerbated by the presence of oxygen. Ensure your reaction setup is thoroughly purged with an inert gas (e.g., Argon or Nitrogen). Using a copper(I) co-catalyst at the correct loading is crucial; however, excess copper can sometimes promote Glaser coupling. The presence of certain impurities in technical grade this compound can also contribute to side product formation.

Q3: The purity of my final product is lower than expected after purification. Could impurities from the starting material be the issue?

A3: Yes, impurities present in technical grade this compound can carry through the reaction and co-elute with your desired product, making purification challenging. The most common isomeric impurity, 1-Bromo-1,2-butadiene, can lead to the formation of allenic side products. It is advisable to analyze the purity of the starting material before use if you suspect this is an issue.

Q4: Is it necessary to purify technical grade this compound before use?

A4: For many applications, technical grade this compound can be used as received. However, for sensitive reactions, particularly those involving precious catalysts or complex substrates, purification may be beneficial. Simple distillation can often remove less volatile impurities. For removal of acidic impurities, a wash with a mild base followed by drying may be effective.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with technical grade this compound.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Catalyst Inactivation Ensure the palladium catalyst has not been deactivated. Use fresh catalyst or perform a pre-activation step if necessary. Confirm that the ligand (if used) is not degraded.
Presence of Water Technical grade reagents can absorb moisture. Dry the solvent and other reagents thoroughly. Consider adding a drying agent to the reaction, if compatible.
Impurity Interference Acidic impurities can neutralize the base, halting the reaction. Consider adding a slight excess of the base.
Insufficient Degassing Oxygen can deactivate the catalyst and promote side reactions. Ensure the reaction mixture is properly degassed using techniques like freeze-pump-thaw or by bubbling with an inert gas for an extended period.

Issue 2: Formation of Unidentified Byproducts

Potential Cause Troubleshooting Steps
Isomeric Impurities The presence of 1-Bromo-1,2-butadiene can lead to allenic byproducts. Analyze the starting material by GC-MS or NMR to confirm the presence of this impurity. If present, purification of the starting material may be required.
Reaction with Solvent Ensure the solvent is inert under the reaction conditions. For example, using an amine solvent at high temperatures can sometimes lead to side reactions.
Thermal Decomposition This compound can be thermally sensitive. Maintain the recommended reaction temperature and avoid localized overheating.

Data Presentation: Impact of Common Impurities

The table below summarizes the potential impact of common impurities found in technical grade this compound on reaction outcomes.

ImpurityChemical StructurePotential Impact on ReactionMitigation Strategy
1-Bromo-1,2-butadiene H₂C=C=C(Br)CH₃Formation of allenic side products; can complicate purification.Purification of starting material by distillation.
Propargyl bromide HC≡CCH₂BrCan compete in the coupling reaction, leading to a mixture of products.Fractional distillation may separate this more volatile impurity.
Water H₂OCan hydrolyze the reagent and interfere with the catalytic cycle of many cross-coupling reactions.Use of dried solvents and glassware; addition of a drying agent.
Acidic Impurities (e.g., HBr) HBrCan neutralize the base, effectively stopping or slowing down base-mediated reactions.Wash the starting material with a mild aqueous base, dry, and distill.

Experimental Protocols

Protocol: General Procedure for Sonogashira Coupling

This protocol provides a general methodology for a Sonogashira coupling reaction using this compound.

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 eq.), Pd(PPh₃)₄ (0.02 eq.), and CuI (0.04 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon for 15 minutes.

  • Solvent and Reagent Addition: Add degassed solvent (e.g., THF or toluene) and a degassed amine base (e.g., triethylamine (B128534) or diisopropylethylamine, 2.0 eq.) via syringe.

  • Addition of this compound: Add this compound (1.2 eq.) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at the appropriate temperature (this can range from room temperature to elevated temperatures, depending on the reactivity of the aryl halide) and monitor its progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous NH₄Cl and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

G cluster_start Troubleshooting Workflow cluster_causes Potential Causes cluster_solutions Solutions start Low Reaction Yield catalyst Catalyst Inactivation? start->catalyst impurities Starting Material Impurities? start->impurities conditions Suboptimal Conditions? start->conditions check_catalyst Use Fresh Catalyst / Ligand catalyst->check_catalyst purify_reagent Purify this compound impurities->purify_reagent optimize Optimize Base, Solvent, Temp. conditions->optimize degas Ensure Rigorous Degassing conditions->degas

Caption: Troubleshooting workflow for low yield reactions.

G reagents Ar-X + HC≡C-R' (this compound) catalyst_cycle Pd(0) Catalyst Cycle + Cu(I) Co-catalyst reagents->catalyst_cycle Base product Ar-C≡C-R' (Desired Product) catalyst_cycle->product side_product Ar-CH=C=CH₂ (Allenic Side Product) catalyst_cycle->side_product impurity Br-CH=C=CH₂ (Allenic Impurity) impurity->catalyst_cycle Reacts similarly

Caption: Impact of allenic impurity on Sonogashira coupling.

Technical Support Center: Regioselectivity in Additions to 3-Bromo-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addition reactions involving 3-Bromo-1-butyne. This guide is designed for researchers, scientists, and drug development professionals to address common challenges in controlling the regioselectivity of these reactions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in controlling regioselectivity for additions to this compound?

A1: The main challenge arises from the electronic influence of the bromine atom at the propargylic position (C3). This electron-withdrawing group affects the stability of the intermediates formed during the addition reaction, whether they are carbocations (in electrophilic additions) or radicals (in radical additions). This can lead to mixtures of regioisomers if reaction conditions are not carefully controlled.

Q2: What are the expected major products from the addition of HBr to this compound?

A2: The addition of HBr can yield two main regioisomers:

  • 3,4-Dibromo-1-butene (Anti-Markovnikov product), where the bromine atom adds to the terminal carbon (C1).

  • 1,3-Dibromo-2-butene (Markovnikov product), where the bromine atom adds to the internal carbon (C2). The dominant product depends entirely on the reaction mechanism.

Q3: How do reaction conditions determine whether the addition is Markovnikov or anti-Markovnikov?

A3: The regiochemical outcome is dictated by the reaction mechanism:

  • Electrophilic (Ionic) Conditions : In the absence of radical initiators (like peroxides or UV light), the reaction proceeds via an electrophilic addition mechanism. This pathway favors the formation of the most stable carbocation intermediate, leading to the Markovnikov product.[1][2]

  • Radical Conditions : In the presence of peroxides, UV light, or other radical initiators, the reaction follows a free-radical chain mechanism.[3][4] This pathway favors the formation of the most stable radical intermediate, resulting in the anti-Markovnikov product. This is often called the "Kharasch effect" or "peroxide effect" and is specific to HBr.[5]

Q4: Can I achieve anti-Markovnikov addition with HCl or HI?

A4: No, the anti-Markovnikov addition via a radical mechanism in the presence of peroxides is effective only for HBr.[3][5] Additions of HCl and HI to alkynes will proceed via an electrophilic (Markovnikov) pathway even if peroxides are present.

Troubleshooting Guides

Problem 1: My electrophilic addition of HBr is yielding a mixture of 3,4-dibromo-1-butene (anti-Markovnikov) and 1,3-dibromo-2-butene (Markovnikov). How can I improve selectivity for the Markovnikov product?

Answer: This indicates that a competing radical reaction is occurring. To favor the ionic pathway for Markovnikov addition, consider the following steps:

  • Eliminate Radical Initiators: Ensure that all reagents and solvents are free of peroxides. Alkenes and ethers can form peroxides upon storage when exposed to air. Purify solvents if necessary. Conduct the reaction in the dark to prevent photochemical radical initiation.[6]

  • Solvent Choice: Use a polar solvent to help stabilize the vinyl carbocation intermediate that leads to the Markovnikov product.

  • Temperature Control: Perform the reaction at a low temperature. This favors the pathway with the lower activation energy, which is typically the formation of the more stable carbocation.[4]

Problem 2: I am attempting a radical addition of HBr to get the anti-Markovnikov product (3,4-dibromo-1-butene), but I am getting significant amounts of the Markovnikov isomer.

Answer: This suggests that the radical chain reaction is either inefficient or competing with an ionic pathway.

  • Effective Radical Initiation: Ensure you are using a sufficient amount of a reliable radical initiator, such as benzoyl peroxide or AIBN, and that it is active.[3] Alternatively, use photochemical initiation with a UV lamp if your setup allows.

  • Reaction Environment: The radical mechanism is favored in non-polar solvents. Ensure no strong acids are present, which would promote the competing electrophilic addition pathway.

  • Reagent Purity: Ensure the HBr reagent is pure and that the starting this compound is free from acidic impurities.

Problem 3: My hydroboration-oxidation reaction on this compound is giving low yields of the desired aldehyde.

Answer: Hydroboration-oxidation is an excellent method for anti-Markovnikov hydration of terminal alkynes to form aldehydes.[7] Poor results can stem from several factors:

  • Choice of Borane (B79455): Use a sterically hindered borane reagent like disiamylborane (B86530) (Sia₂BH) or 9-BBN.[7][8] Using BH₃ can lead to a second hydroboration on the resulting alkene.

  • Reaction Conditions: The hydroboration step must be carried out under anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen).

  • Oxidation Step: Ensure the oxidation conditions (typically hydrogen peroxide and a base like NaOH) are appropriate and that the temperature is controlled to prevent side reactions.

Data Presentation

Table 1: Summary of Regioselectivity in HBr Addition to this compound

Condition Mechanism Reagents Major Product Minor Product Expected Outcome
Ionic Electrophilic AdditionHBr (gas or in acetic acid), no light1,3-Dibromo-2-butene3,4-Dibromo-1-buteneFavors Markovnikov product via the more stable secondary vinyl cation.
Radical Free-Radical ChainHBr, Peroxide (e.g., BPO), or UV light3,4-Dibromo-1-butene1,3-Dibromo-2-buteneFavors anti-Markovnikov product via the more stable secondary vinyl radical.[3]

Visualizations

G cluster_conditions Reaction Conditions cluster_intermediates Intermediates cluster_products Products start This compound + HBr ionic_cond Ionic Conditions (No Peroxides, Dark) start->ionic_cond radical_cond Radical Conditions (Peroxides or UV Light) start->radical_cond vinyl_cation Vinyl Cation Intermediate ionic_cond->vinyl_cation Forms most stable carbocation vinyl_radical Vinyl Radical Intermediate radical_cond->vinyl_radical Forms most stable radical markovnikov Markovnikov Product (1,3-Dibromo-2-butene) vinyl_cation->markovnikov anti_markovnikov Anti-Markovnikov Product (3,4-Dibromo-1-butene) vinyl_radical->anti_markovnikov

Caption: Reaction pathways for HBr addition to this compound.

G start Problem: Low Regioselectivity q1 What is your TARGET product? start->q1 is_mark Markovnikov (e.g., 1,3-dibromo-2-butene) q1->is_mark is_anti Anti-Markovnikov (e.g., 3,4-dibromo-1-butene) q1->is_anti sol_mark Issue: Competing radical reaction. Solution: 1. Use peroxide-free solvents. 2. Exclude light. 3. Use polar solvents. 4. Lower reaction temperature. is_mark->sol_mark sol_anti Issue: Inefficient radical reaction or competing ionic pathway. Solution: 1. Add a radical initiator (peroxide/AIBN). 2. Use non-polar solvents. 3. Ensure absence of acid impurities. is_anti->sol_anti

Caption: Troubleshooting logic for poor regioselectivity.

Detailed Experimental Protocols

Protocol 1: Electrophilic Addition of HBr for Markovnikov Product (1,3-Dibromo-2-butene)

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and protected from light, dissolve this compound (1.0 mmol) in purified, anhydrous dichloromethane (B109758) (10 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly bubble dry hydrogen bromide gas through the solution for 15 minutes or add a pre-cooled solution of 33% HBr in acetic acid (1.1 mmol) dropwise.

  • Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC or GC analysis.

  • Workup: Once the starting material is consumed, carefully quench the reaction by pouring it into a cold, saturated sodium bicarbonate solution. Extract the product with dichloromethane, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Radical Addition of HBr for Anti-Markovnikov Product (3,4-Dibromo-1-butene)

  • Preparation: To a quartz reaction vessel equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol), benzoyl peroxide (0.05 mmol), and a non-polar solvent such as hexane (B92381) (10 mL).

  • Reagent Addition: Add a solution of HBr in a non-polar solvent or bubble HBr gas through the mixture.

  • Initiation: While stirring, irradiate the mixture with a UV lamp (e.g., 254 nm) or heat to a temperature appropriate for the chosen thermal initiator (e.g., 80 °C for benzoyl peroxide).

  • Reaction: Continue the reaction until the starting material is consumed, as monitored by GC or TLC.

  • Workup: Cool the mixture to room temperature and wash with a saturated sodium thiosulfate (B1220275) solution to remove any remaining peroxide and bromine. Wash subsequently with saturated sodium bicarbonate and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the resulting oil via column chromatography.

References

analytical methods for monitoring 3-Bromo-1-butyne reaction progress

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for analytical methods used in monitoring reactions involving 3-Bromo-1-butyne. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions of this compound that require monitoring?

A1: The most common reactions include Sonogashira cross-coupling, where the terminal alkyne reacts with an aryl or vinyl halide, and nucleophilic substitution, where the bromide is displaced by a nucleophile. Monitoring these reactions is crucial to determine reaction completion, quantify yield, and identify potential side products.

Q2: Which analytical techniques are most suitable for monitoring the progress of this compound reactions?

A2: The primary techniques for monitoring this compound reactions are Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The choice of technique depends on the specific reaction, available equipment, and the desired level of detail (qualitative vs. quantitative).

Q3: How can I quantify the consumption of this compound and the formation of my product?

A3: Quantitative analysis can be effectively performed using Gas Chromatography (GC) with an internal standard or Quantitative NMR (qNMR). For GC, a known amount of an inert compound is added to the reaction mixture, and the peak area of this compound and the product are compared to it. In qNMR, the integral of a characteristic peak of the analyte is compared to the integral of a known amount of an internal standard.[1][2][3][4][5]

Q4: What are the key spectral features to monitor in FTIR spectroscopy for a reaction involving this compound?

A4: Key vibrational bands to monitor include the disappearance of the C≡C-H stretch (around 3300 cm⁻¹) and the C≡C stretch (around 2100 cm⁻¹) of the starting material. Concurrently, the appearance of new functional group bands from the product should be tracked. The C-Br stretch is typically in the fingerprint region and may be difficult to monitor directly.

Q5: What are the expected ¹H NMR chemical shifts for this compound?

A5: While experimental spectra can vary slightly based on the solvent and instrument, predicted ¹H NMR data suggests the following chemical shifts: the terminal alkyne proton (H-C≡) will be a singlet, the proton on the carbon bearing the bromine will be a quartet, and the methyl protons will be a doublet.

Troubleshooting Guides

Gas Chromatography (GC-MS) Analysis
Issue Potential Cause(s) Troubleshooting Steps
Peak Tailing - Active sites in the GC liner or column.- Column contamination.- Incompatible solvent.- Use a deactivated liner and ensure the column is properly installed to minimize dead volume.- Bake out the column at a high temperature or trim the first few centimeters.- Ensure the sample is fully dissolved in a compatible solvent.
Ghost Peaks - Contamination from a previous injection (carryover).- Septum bleed.- Contaminated carrier gas or solvent.- Run a blank solvent injection to check for carryover.- Replace the septum.- Ensure high-purity carrier gas and solvents are used.
Poor Resolution - Inappropriate temperature program.- Incorrect column phase.- Column overloading.- Optimize the temperature ramp rate.- Select a column with a suitable stationary phase for the polarity of the analytes.- Dilute the sample or use a split injection.
Irreproducible Retention Times - Fluctuations in carrier gas flow rate.- Leaks in the system.- Temperature fluctuations in the oven.- Check and stabilize the carrier gas flow.- Perform a leak check of the system.- Ensure the GC oven temperature is stable and calibrated.
NMR Spectroscopy Analysis
Issue Potential Cause(s) Troubleshooting Steps
Broad Peaks - Sample is too concentrated.- Presence of paramagnetic impurities.- Poor shimming.- Dilute the sample.- Filter the sample to remove any solid impurities.- Re-shim the spectrometer.
Inaccurate Integration for qNMR - Incomplete relaxation of nuclei.- Overlapping peaks.- Poor baseline correction.- Ensure a sufficient relaxation delay (D1) is used in the acquisition parameters.- Use a higher field spectrometer for better resolution or choose non-overlapping peaks for integration.- Manually correct the baseline before integration.
Signal-to-Noise Ratio is Low - Sample is too dilute.- Insufficient number of scans.- Concentrate the sample if possible.- Increase the number of scans acquired.
FTIR Spectroscopy Analysis
Issue Potential Cause(s) Troubleshooting Steps
Noisy Spectrum - Insufficient scan time.- Dirty ATR crystal or sample cell windows.- Increase the number of scans.- Clean the ATR crystal or cell windows with an appropriate solvent.
Baseline Drift - Changes in sample temperature or concentration during measurement.- Instrument instability.- Allow the sample to reach thermal equilibrium before measurement.- Ensure a stable background is collected and that the instrument has had adequate warm-up time.
Difficulty in Identifying Product Peaks - Overlapping peaks with starting material or solvent.- Low concentration of the product.- Use spectral subtraction to remove solvent or starting material peaks.- Monitor the reaction for a longer period to allow for a higher concentration of the product to form.

Quantitative Data Summary

The following table summarizes key analytical parameters for monitoring this compound reactions. Note that these values are approximate and can vary depending on the specific experimental conditions.

Analytical Technique Parameter This compound Potential Product (e.g., Sonogashira Product) Notes
GC-MS Retention TimeVariesVariesHighly dependent on column type, length, temperature program, and carrier gas flow rate.
Key Mass Fragments (m/z)132/134 (M+), 53VariesIsotopic pattern of bromine (¹⁹Br/⁸¹Br) is a key identifier for bromine-containing fragments.
¹H NMR Chemical Shift (ppm)Predicted values: H-C≡ (s), CH-Br (q), CH₃ (d)VariesChemical shifts are relative to a standard (e.g., TMS) and are solvent-dependent.
¹³C NMR Chemical Shift (ppm)Predicted values availableVariesUseful for confirming the carbon skeleton of the product.
FTIR Vibrational Frequency (cm⁻¹)~3300 (C≡C-H), ~2100 (C≡C), ~650-550 (C-Br)VariesDisappearance of alkyne peaks and appearance of new functional group peaks are monitored.

Experimental Protocols

Protocol 1: Reaction Monitoring by GC-MS
  • Sample Preparation: At desired time points, withdraw an aliquot (e.g., 0.1 mL) of the reaction mixture. Quench the reaction by adding the aliquot to a vial containing a suitable solvent (e.g., 1 mL of ethyl acetate) and an internal standard of known concentration.

  • Instrumentation:

    • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5) is generally suitable for separating volatile organic compounds.

    • Injection: Use a split injection to avoid column overloading, especially for concentrated samples.

    • Temperature Program: Start with an initial oven temperature below the boiling point of the solvent, then ramp up to a temperature that allows for the elution of both starting material and product within a reasonable time.

    • MS Detector: Use electron ionization (EI) at 70 eV.

  • Data Analysis: Identify the peaks corresponding to this compound, the product, and the internal standard based on their retention times and mass spectra. Calculate the relative peak areas to determine the extent of the reaction.

Protocol 2: In-situ Reaction Monitoring by FTIR Spectroscopy
  • System Setup: Insert a clean and dry Attenuated Total Reflectance (ATR) FTIR probe into the reaction vessel, ensuring the probe tip is fully submerged in the reaction medium.

  • Background Spectrum: Before initiating the reaction, record a background spectrum of the reaction mixture (reactants and solvent). This will be subtracted from subsequent spectra.

  • Data Acquisition: Initiate the reaction and begin collecting spectra at regular intervals (e.g., every 1-5 minutes).

  • Data Analysis: Plot the absorbance of the characteristic peaks for the disappearance of this compound (e.g., ~3300 cm⁻¹) and the appearance of a characteristic product peak over time to generate a reaction profile.

Protocol 3: Quantitative Reaction Monitoring by ¹H NMR (qNMR)
  • Sample Preparation: At each time point, withdraw a precise volume of the reaction mixture and transfer it to an NMR tube. Add a precise volume of a deuterated solvent containing a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Instrumentation:

    • Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better spectral resolution.

    • Acquisition Parameters: Use a pulse sequence with a sufficient relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to ensure full relaxation of all protons for accurate integration.

  • Data Analysis: Integrate the non-overlapping signals of the starting material, product, and the internal standard. Use the following formula to calculate the concentration of the analyte: Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * Cstd where C is concentration, I is the integral value, and N is the number of protons for the integrated signal.

Visualizations

Reaction_Monitoring_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing & Interpretation Start Start Reaction Aliquot Take Aliquot at Time (t) Start->Aliquot Quench Quench Reaction (if needed) Aliquot->Quench FTIR FTIR Aliquot->FTIR In-situ FTIR Prepare Prepare for Analysis (e.g., add internal standard, dilute) Quench->Prepare GCMS GC-MS Prepare->GCMS GC-MS Analysis NMR NMR Prepare->NMR NMR Analysis Process Process Data (e.g., integrate peaks, subtract background) GCMS->Process NMR->Process FTIR->Process Quantify Quantify Components Process->Quantify Kinetics Determine Reaction Kinetics Quantify->Kinetics Endpoint Determine Reaction Endpoint Kinetics->Endpoint Troubleshooting_GC_Peak_Tailing Start Problem: GC Peak Tailing Observed CheckLiner Is the inlet liner deactivated and clean? Start->CheckLiner CheckColumn Is the column conditioned and not contaminated? CheckLiner->CheckColumn Yes FixLiner Action: Replace or clean the liner. CheckLiner->FixLiner No CheckTemp Is the injection temperature appropriate? CheckColumn->CheckTemp Yes FixColumn Action: Bake out or trim the column. CheckColumn->FixColumn No CheckSolvent Is the sample fully dissolved in a suitable solvent? CheckTemp->CheckSolvent Yes FixTemp Action: Optimize injection temperature. CheckTemp->FixTemp No FixSolvent Action: Use a more appropriate solvent. CheckSolvent->FixSolvent No Consult Consult further documentation or support. CheckSolvent->Consult Yes Resolved Problem Resolved FixLiner->Resolved FixColumn->Resolved FixTemp->Resolved FixSolvent->Resolved

References

strategies to minimize byproduct formation with 3-Bromo-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers, scientists, and drug development professionals. This center provides technical guidance for minimizing byproduct formation in chemical reactions involving 3-Bromo-1-butyne. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to help you optimize your synthetic procedures.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during experiments with this compound in a question-and-answer format.

Issue 1: Sonogashira Coupling - Low Yield and Presence of a Dimerized Alkyne Byproduct

  • Question: I am performing a Sonogashira coupling with this compound and a terminal alkyne, but I am observing a significant amount of homocoupled alkyne (Glaser coupling byproduct) and my yield of the desired product is low. What is causing this and how can I prevent it?

  • Answer: The formation of a homocoupled alkyne is a common side reaction in Sonogashira couplings, often catalyzed by the copper(I) co-catalyst in the presence of oxygen. To minimize this byproduct and improve your yield, consider the following strategies:

    • Utilize Copper-Free Conditions: Modern Sonogashira protocols have been developed that do not require a copper co-catalyst, which effectively eliminates the primary pathway for Glaser coupling.

    • Ensure Anaerobic Conditions: If using a traditional copper-catalyzed system, it is crucial to thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. Oxygen promotes the oxidative homocoupling of the terminal alkyne.

    • Control Reaction Temperature: Running the reaction at the lowest effective temperature can help to reduce the rate of side reactions.

    • Choice of Base and Solvent: The choice of base and solvent can influence the reaction outcome. Amines like triethylamine (B128534) or diisopropylamine (B44863) are commonly used. Aprotic polar solvents such as DMF or THF are often suitable.

Issue 2: Nucleophilic Substitution - Formation of Elimination Byproducts

  • Question: I am trying to perform a nucleophilic substitution (SN2) reaction on this compound, but I am getting a significant amount of an elimination (E2) byproduct. How can I favor the substitution pathway?

  • Answer: this compound is a secondary bromide, which means that elimination reactions can be competitive with nucleophilic substitution. To favor the desired SN2 product, you should implement the following conditions:

    • Select a Strong, Non-Basic Nucleophile: Use a nucleophile that is a weak base. Good examples include azide (B81097) (N₃⁻), cyanide (CN⁻), or thiolates (RS⁻). Avoid strong, sterically hindered bases like potassium tert-butoxide, which are designed to promote elimination.

    • Choose a Polar Aprotic Solvent: Solvents like DMSO, DMF, or acetone (B3395972) are ideal for SN2 reactions. They solvate the cation of the nucleophilic salt but leave the anion relatively "naked" and highly nucleophilic. Protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its reactivity and favoring elimination.

    • Maintain Low Reaction Temperatures: Elimination reactions are generally favored at higher temperatures. Running your reaction at room temperature or below will significantly favor the SN2 pathway.

Issue 3: Isomerization and Polymerization

  • Question: My reaction mixture is turning viscous or I am observing isomeric byproducts like bromoallene. What is happening and how can I avoid it?

  • Answer:

    • Isomerization: Base-catalyzed isomerization of this compound can lead to the formation of 1-bromo-1,2-butadiene (a bromoallene). This is more likely to occur with stronger bases and higher temperatures. Using a mild, non-nucleophilic base (if a base is required for the reaction) and maintaining low temperatures can help prevent this.

    • Polymerization: Alkynes, especially terminal ones, can be prone to polymerization, which can cause the reaction mixture to become viscous or even solidify. This can be initiated by heat, light, or certain impurities. To prevent polymerization:

      • Keep the reaction temperature low.

      • Protect the reaction from light by wrapping the flask in aluminum foil.

      • Use purified reagents and solvents.

Data Presentation

The following table summarizes the expected outcomes of reactions with this compound under different conditions, illustrating the impact of strategic choices on byproduct formation.

Reaction TypeConditionsDesired Product YieldMajor Byproduct(s)Byproduct Percentage (Approx.)
Sonogashira Coupling Favorable: Pd-catalyst, Copper-free, Et₃N, THF, 25°CHigh (>85%)Minimal<5%
Unfavorable: Pd/Cu catalyst, O₂ present, Et₃N, DMF, 80°CLow to ModerateHomocoupled Alkyne20-50%
Nucleophilic Substitution Favorable: NaN₃, DMSO, 25°CHigh (>90%)Elimination Product<10%
Unfavorable: KOtBu, t-BuOH, 60°CLow (<20%)Elimination Product>80%

Experimental Protocols

Protocol 1: Optimized Copper-Free Sonogashira Coupling of this compound

This protocol is designed to minimize the formation of homocoupled alkyne byproducts.

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Terminal Alkyne (1.2 equiv)

    • Pd(PPh₃)₄ (0.03 equiv, 3 mol%)

    • Triethylamine (Et₃N, 2.0 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • Schlenk flask, magnetic stirrer, condenser, argon/nitrogen line

  • Procedure:

    • Inert Atmosphere: Set up a Schlenk flask equipped with a magnetic stir bar and condenser under an inert atmosphere of argon or nitrogen.

    • Reagent Addition: To the flask, add Pd(PPh₃)₄ (3 mol%).

    • Add anhydrous THF, followed by triethylamine (2.0 equiv). Degas the solvent mixture by bubbling argon through it for 15-20 minutes.

    • Add the terminal alkyne (1.2 equiv) and this compound (1.0 equiv) via syringe.

    • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

    • Workup: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (B86663), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Nucleophilic Substitution with Sodium Azide to Minimize Elimination

This protocol is optimized to favor the SN2 pathway and minimize the formation of elimination byproducts.[1][2]

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Sodium Azide (NaN₃, 1.5 equiv)[2]

    • Anhydrous Dimethyl Sulfoxide (DMSO)[1]

    • Round-bottom flask, magnetic stirrer

    • Diethyl ether, water, brine for workup

  • Procedure:

    • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in anhydrous DMSO.[1]

    • Reagent Addition: To this solution, add sodium azide (1.5 equivalents).[2]

    • Reaction: Stir the mixture vigorously at room temperature (20-25°C). The progress of the reaction should be monitored periodically using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

    • Work-up and Isolation:

      • Pour the cooled reaction mixture into a separatory funnel containing water.

      • Extract the aqueous layer with diethyl ether (3 times).

      • Combine the organic extracts and wash them successively with water and brine.

    • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purification: If necessary, the crude product can be purified by column chromatography.

Mandatory Visualization

Byproduct_Troubleshooting Start Problem: Significant Byproduct Formation Reaction_Type Identify Reaction Type Start->Reaction_Type Sonogashira Sonogashira Coupling Reaction_Type->Sonogashira Cross-Coupling Substitution Nucleophilic Substitution Reaction_Type->Substitution Substitution Polymerization_Check General Issue: Polymerization/Isomerization Reaction_Type->Polymerization_Check Other Glaser Byproduct: Homocoupled Alkyne (Glaser Coupling) Sonogashira->Glaser Elimination Byproduct: Elimination (E2) Substitution->Elimination Polymer Byproduct: Polymer or Isomer (Allene) Polymerization_Check->Polymer Sol_Glaser1 Implement Copper-Free Conditions Glaser->Sol_Glaser1 Cause: Cu(I) catalyst Sol_Glaser2 Ensure Rigorous Anaerobic Conditions Glaser->Sol_Glaser2 Cause: O₂ presence Sol_Elim1 Use Strong, Non-Basic Nucleophile (e.g., N₃⁻) Elimination->Sol_Elim1 Cause: Strong/Bulky Base Sol_Elim2 Use Polar Aprotic Solvent (e.g., DMSO) Elimination->Sol_Elim2 Cause: Protic Solvent Sol_Elim3 Lower Reaction Temperature Elimination->Sol_Elim3 Cause: High Temperature Sol_Poly1 Lower Reaction Temperature Polymer->Sol_Poly1 Cause: Heat Sol_Poly2 Protect from Light Polymer->Sol_Poly2 Cause: Light Sol_Poly3 Use Mild Base or Avoid Strong Base Polymer->Sol_Poly3 Cause: Strong Base

Caption: Troubleshooting workflow for byproduct formation with this compound.

References

overcoming low reactivity of 3-Bromo-1-butyne in specific transformations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of 3-Bromo-1-butyne in various chemical transformations. Due to its nature as a secondary propargylic halide, this compound can exhibit complex reactivity, with desired transformations often competing with side reactions. This resource is designed to help you navigate these challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low yields in my cross-coupling reaction with this compound?

A1: Low yields in cross-coupling reactions (e.g., Sonogashira, Suzuki, Heck) with this compound can stem from several factors. As a secondary alkyl halide, it is prone to β-hydride elimination, which is a common side reaction.[1][2] Additionally, the choice of catalyst, ligand, base, and solvent system is critical and must be carefully optimized to favor the desired coupling pathway over competing reactions. For instance, in palladium-catalyzed reactions, bulky, electron-rich phosphine (B1218219) ligands can improve the efficiency of couplings involving alkyl halides.[3][4]

Q2: My nucleophilic substitution reaction with this compound is giving a mixture of products. What is happening?

A2: this compound can react via both S(_N)1 and S(_N)2 mechanisms, and is also susceptible to elimination (E1 and E2) reactions.[2][5] The use of strong, bulky bases can favor elimination.[1] Conversely, strong, non-bulky nucleophiles in polar aprotic solvents tend to favor S(_N)2 reactions.[6] Weak nucleophiles in polar protic solvents may promote S(_N)1 reactions, which can be complicated by the formation of a stabilized carbocation that can potentially lead to rearranged products.

Q3: How can I minimize the formation of elimination byproducts?

A3: To minimize elimination, consider the following strategies:

  • Choice of Base/Nucleophile: Use a non-hindered, strong nucleophile that is a weak base if substitution is desired.[7] For cross-coupling reactions, the choice of base is crucial; weaker bases like carbonates may be preferable to alkoxides in some cases.

  • Temperature: Elimination reactions are generally favored at higher temperatures.[1] Running the reaction at the lowest effective temperature can help to suppress the formation of elimination byproducts.

  • Solvent: The solvent can influence the reaction pathway. For S(_N)2 reactions, polar aprotic solvents like DMF or DMSO are often preferred.[6]

Q4: Is it possible to perform a Sonogashira coupling with this compound?

A4: Yes, Sonogashira couplings with this compound are possible, though they can be challenging. A successful three-component coupling of a propargyl halide (such as this compound), an amine, and an organic halide has been reported using a bis(triphenylphosphine)palladium(II) dichloride catalyst with copper(I) iodide as a co-catalyst in triethylamine (B128534), affording yields of 75-80%.[8] Careful selection of the catalyst system and reaction conditions is key to success.

Troubleshooting Guides

Low Yield in Sonogashira Coupling
Symptom Possible Cause Suggested Solution
No or low conversion of starting materialInactive catalystUse a fresh palladium catalyst and copper(I) co-catalyst. Ensure anhydrous and anaerobic conditions.[9]
Low reaction temperatureGradually increase the reaction temperature, but be mindful of promoting elimination.
Formation of homocoupled alkyne byproductPresence of oxygenThoroughly degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen).
Incorrect catalyst/ligand ratioOptimize the ratio of palladium to ligand.
Significant amount of elimination productBase is too strong or sterically hinderedSwitch to a weaker, non-hindered amine base such as triethylamine or diisopropylethylamine.[4][8]
High reaction temperatureRun the reaction at a lower temperature for a longer duration.[1]
Low Yield in Nucleophilic Substitution
Symptom Possible Cause Suggested Solution
Slow or incomplete reaction (S(_N)2)Nucleophile is too weakUse a stronger nucleophile. For example, azide (B81097) (N₃⁻) is a good nucleophile.[10]
Inappropriate solventUse a polar aprotic solvent like DMF, DMSO, or acetone (B3395972) to enhance nucleophilicity.[6]
Steric hindranceWhile this compound is a secondary halide, bulky nucleophiles may still react slowly.[11]
Formation of multiple products (S(_N)1/E1)Reaction conditions favor carbocation formationUse a less polar solvent and a stronger, more concentrated nucleophile to favor the S(_N)2 pathway.
Over-alkylation with amine nucleophilesUse a large excess of the amine nucleophile to minimize the reaction of the product amine with the starting material.[12]
Predominance of elimination productBase is too strong and/or sterically hinderedUse a less basic nucleophile or a non-hindered base. For example, sodium azide is a good nucleophile with low basicity.[7][10]
High reaction temperatureLower the reaction temperature.[1]

Quantitative Data from Representative Transformations

The following tables summarize quantitative data for transformations involving this compound and analogous secondary alkyl halides. Direct comparative data for this compound across different reaction types is scarce in the literature; therefore, this data is compiled from various sources to provide a baseline for optimization.

Table 1: Sonogashira-type Coupling of Propargylic Bromides

EntryPropargylic BromideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1This compoundN-phenylpiperazine, IodopyrazolePdCl₂(PPh₃)₂, CuIEt₃NEt₃NRT-80[8]
2Secondary Alkyl BromideOct-1-yn-3-onePd-NHC complex, CuICs₂CO₃Dioxane100--[4]

Table 2: Nucleophilic Substitution of Secondary Bromoalkanes

EntrySubstrateNucleophileSolventTemp. (°C)Product Ratio (S(_N)2:E2)Reference
12-BromopropaneCH₃CH₂O⁻Ethanol5521:79[1]
21-BromooctaneNaN₃DMF50-70Major S(_N)2 product[6]

Experimental Protocols

Protocol 1: Three-Component Sonogashira-type Coupling

This protocol is adapted from a reported synthesis of functionalized propargylic amines.[8]

Materials:

  • This compound

  • Amine (e.g., N-phenylpiperazine)

  • Aryl or vinyl iodide

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous and degassed

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl/vinyl iodide (1.0 eq.), the amine (1.1 eq.), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (3-10 mol%).

  • Add anhydrous, degassed triethylamine via syringe to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Add this compound (1.2 eq.) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Nucleophilic Substitution with Sodium Azide (S(_N)2)

This is a general protocol for the S(_N)2 reaction of a primary or secondary alkyl bromide with sodium azide.[10]

Materials:

  • This compound

  • Sodium azide (NaN₃) - Caution: Highly toxic

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add sodium azide (1.2 eq.) and anhydrous DMF or DMSO.

  • Stir the mixture to dissolve the sodium azide.

  • Add this compound (1.0 eq.) to the solution.

  • Heat the reaction mixture to a moderate temperature (e.g., 40-60 °C) and stir.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with water and brine to remove the solvent and residual salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure.

  • The resulting 3-azido-1-butyne can be used in subsequent reactions or purified further if necessary.

Visualized Workflows and Logic

Troubleshooting_Low_Yield start Low Yield with This compound reaction_type Identify Reaction Type start->reaction_type subst Nucleophilic Substitution reaction_type->subst Substitution coupling Cross-Coupling (Sonogashira, Suzuki, etc.) reaction_type->coupling Coupling subst_issue Main Issue? subst->subst_issue elimination Elimination Product Observed subst_issue->elimination Yes no_reaction No/Slow Reaction subst_issue->no_reaction No sol_elim Use weaker/non-hindered base Lower temperature elimination->sol_elim sol_no_react Use stronger nucleophile Use polar aprotic solvent (DMF, DMSO) no_reaction->sol_no_react coupling_issue Main Issue? coupling->coupling_issue catalyst_inactive Catalyst Inactivity coupling_issue->catalyst_inactive No/Slow Reaction side_products Side Products (Elimination/Homocoupling) coupling_issue->side_products Yes sol_catalyst Use fresh catalyst/ligand Ensure inert atmosphere Degas solvents catalyst_inactive->sol_catalyst sol_side_prod Optimize base and temperature Thoroughly degas for Sonogashira side_products->sol_side_prod

Troubleshooting workflow for low yields.

Substitution_vs_Elimination substrate This compound (Secondary Alkyl Halide) conditions Reaction Conditions substrate->conditions sn2 S(_N)2 Strong, unhindered nucleophile (e.g., I⁻, N₃⁻, CN⁻) Polar aprotic solvent (DMF) Low temperature conditions->sn2 e2 E2 Strong, hindered base (e.g., t-BuOK) High temperature conditions->e2 sn1_e1 S(_N)1 / E1 Weak nucleophile/base (e.g., H₂O, ROH) Polar protic solvent conditions->sn1_e1 pathway Favored Pathway sn2->pathway e2->pathway sn1_e1->pathway

Competition between substitution and elimination.

References

Validation & Comparative

A Comparative Analysis of Reactivity: 3-Bromo-1-butyne versus 3-Iodo-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the choice of starting materials is a critical determinant of reaction efficiency, yield, and overall success. For drug development and the synthesis of complex organic molecules, propargyl halides such as 3-Bromo-1-butyne and 3-Iodo-1-butyne serve as valuable building blocks. This guide provides an objective comparison of the reactivity of these two compounds, supported by established principles and illustrative experimental data, to aid in the selection of the optimal reagent for various synthetic transformations.

Executive Summary

3-Iodo-1-butyne is a significantly more reactive substrate than this compound in common synthetic reactions such as nucleophilic substitutions and palladium-catalyzed cross-coupling reactions. This enhanced reactivity is primarily attributed to the superior leaving group ability of the iodide ion compared to the bromide ion. The carbon-iodine bond is weaker and more easily cleaved than the carbon-bromine bond, leading to faster reaction rates and often allowing for milder reaction conditions. However, this compound offers advantages in terms of stability and cost-effectiveness, which may be crucial considerations in large-scale syntheses.

Data Presentation: A Quantitative Comparison

While specific kinetic data for every reaction is highly dependent on the precise conditions, the following table summarizes the expected relative reactivity based on well-established principles of organic chemistry and data from analogous systems.

ParameterThis compound3-Iodo-1-butyneRationale
Relative Rate in Sₙ2 Reactions SlowerFasterThe C-I bond (bond energy ~234 kJ/mol) is weaker than the C-Br bond (~285 kJ/mol), making iodide a better leaving group.
Typical Yield in Sonogashira Coupling Good to HighHigh to ExcellentThe oxidative addition of the C-I bond to the palladium catalyst is generally faster than that of the C-Br bond.
Reaction Conditions Often requires higher temperatures and longer reaction times.Can often be performed under milder conditions (e.g., lower temperatures, shorter reaction times).The higher reactivity of the C-I bond allows for more facile reaction kinetics.
Stability & Handling Generally more stable and less sensitive to light.Can be less stable and may require protection from light to prevent decomposition.The weaker C-I bond can be more susceptible to homolytic cleavage.
Cost Generally more cost-effective.Typically more expensive.The synthesis of iodoalkanes often involves an additional step from the corresponding bromoalkane (e.g., Finkelstein reaction).

Experimental Protocols

The following are representative experimental protocols for key reactions involving these substrates. These are intended as a guide and may require optimization for specific applications.

Protocol 1: Comparative Nucleophilic Substitution (Sₙ2) - Azide (B81097) Substitution

This protocol describes a method to compare the rate of nucleophilic substitution of this compound and 3-Iodo-1-butyne with sodium azide.

Objective: To qualitatively or quantitatively compare the reaction rates of this compound and 3-Iodo-1-butyne with sodium azide under identical conditions.

Materials:

  • This compound

  • 3-Iodo-1-butyne

  • Sodium azide (NaN₃)

  • Anhydrous Acetone (B3395972)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plates and chamber

  • Appropriate eluent for TLC (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Set up two identical reaction flasks, each equipped with a magnetic stir bar and a reflux condenser.

  • In each flask, dissolve sodium azide (1.2 equivalents) in anhydrous acetone.

  • To the first flask, add this compound (1.0 equivalent).

  • To the second flask, add 3-Iodo-1-butyne (1.0 equivalent).

  • Stir both reaction mixtures at a constant temperature (e.g., room temperature or gentle reflux).

  • Monitor the progress of each reaction at regular time intervals using TLC by spotting the reaction mixture against the starting material.

  • The reaction with 3-Iodo-1-butyne is expected to show a faster consumption of the starting material and formation of the product (3-azido-1-butyne) compared to the reaction with this compound.

Workup and Purification (for product isolation):

  • Once the reaction is complete (as determined by TLC), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the precipitated sodium bromide or sodium iodide.

  • Evaporate the acetone under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of a terminal alkyne with either this compound or 3-Iodo-1-butyne.

Objective: To synthesize a disubstituted alkyne via a palladium-copper co-catalyzed cross-coupling reaction.

Materials:

  • This compound or 3-Iodo-1-butyne (1.0 equivalent)

  • Terminal alkyne (e.g., Phenylacetylene, 1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (e.g., 2 mol%)

  • Copper(I) iodide (CuI) (e.g., 4 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (as solvent and base)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Schlenk flask or other suitable reaction vessel for inert atmosphere techniques

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide.

  • Add the anhydrous, degassed solvent followed by the amine base.

  • Add the terminal alkyne to the reaction mixture.

  • Finally, add this compound or 3-Iodo-1-butyne to the flask.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). The reaction with 3-Iodo-1-butyne is expected to proceed more rapidly and may not require heating.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

Workup and Purification:

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous ammonium (B1175870) chloride solution to remove the copper catalyst.

  • Wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Mandatory Visualization

Reactivity Comparison Workflow

G cluster_input Starting Materials cluster_reaction Reaction Type cluster_outcome Reactivity Outcome Bromo This compound SN2 Nucleophilic Substitution (SN2) Bromo->SN2 Sonogashira Sonogashira Coupling Bromo->Sonogashira Iodo 3-Iodo-1-butyne Iodo->SN2 Iodo->Sonogashira Bromo_SN2 Slower Rate Harsher Conditions SN2->Bromo_SN2 C-Br Bond Iodo_SN2 Faster Rate Milder Conditions SN2->Iodo_SN2 C-I Bond Bromo_Sono Good to High Yield Sonogashira->Bromo_Sono C-Br Bond Iodo_Sono High to Excellent Yield Sonogashira->Iodo_Sono C-I Bond

Caption: Comparative reactivity of this compound and 3-Iodo-1-butyne.

Finkelstein Reaction: Synthesis of 3-Iodo-1-butyne

Finkelstein reagents This compound + NaI (in Acetone) transition_state SN2 Transition State [I---C---Br]⁻ reagents->transition_state Nucleophilic Attack products 3-Iodo-1-butyne + NaBr (precipitate) transition_state->products Leaving Group Departure

Caption: Finkelstein reaction for the synthesis of 3-Iodo-1-butyne.

Conclusion

The choice between this compound and 3-Iodo-1-butyne is a classic example of the trade-off between reactivity and stability/cost in chemical synthesis. For reactions where high reactivity and mild conditions are paramount, 3-Iodo-1-butyne is the superior choice. Its application can lead to higher yields and shorter reaction times, which is particularly advantageous in the synthesis of complex, sensitive molecules. Conversely, for large-scale syntheses where cost is a significant factor and the required reaction conditions are achievable, the more stable and economical this compound may be the more practical option. In many cases, the in situ or prior conversion of this compound to 3-Iodo-1-butyne via a Finkelstein reaction can provide a cost-effective route to the more reactive iodide. A thorough understanding of the principles outlined in this guide will enable researchers and drug development professionals to make informed decisions in their synthetic endeavors.

A Comparative Guide to the Synthetic Utility of 3-Bromo-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selection of versatile building blocks is paramount to the efficient construction of complex molecular architectures. 3-Bromo-1-butyne, a propargylic halide, presents itself as a valuable reagent for the introduction of the but-1-yne moiety through various carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an objective comparison of key synthetic routes utilizing this compound, namely Sonogashira coupling, Cadiot-Chodkiewicz coupling, and nucleophilic substitution. We present available experimental data to inform reagent selection and reaction optimization.

Comparison of Key Synthetic Routes

The reactivity of this compound is primarily centered around the lability of the C-Br bond and the reactivity of the terminal alkyne. Three principal transformations highlight its synthetic utility.

Reaction TypeDescriptionTypical Coupling PartnerKey Catalyst/ReagentExpected Yield
Sonogashira Coupling A cross-coupling reaction to form a C(sp)-C(sp²) bond.Terminal AlkynePd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst (e.g., CuI)Moderate to High
Cadiot-Chodkiewicz Coupling A cross-coupling reaction to form a C(sp)-C(sp) bond, creating a diyne.Terminal AlkyneCu(I) salt (e.g., CuBr)Good
Nucleophilic Substitution (Sₙ2) Displacement of the bromide by a nucleophile.Nucleophiles (e.g., N₃⁻, CN⁻, RS⁻)Base (if needed)Good to Excellent

Sonogashira Coupling: Forging Aryl-Alkyne Bonds

Alternative Substrate: 3-Bromo-1,2-diones

The Sonogashira coupling of silyl (B83357) enolates of cyclic 3-bromo-1,2-diones with various terminal alkynes affords the corresponding 3-alkynyl-1,2-diones in good to excellent yields.[1][2][3] This suggests that the bromo-alkynyl moiety, in general, is a competent coupling partner under Sonogashira conditions.

Experimental Protocol: Sonogashira Coupling of Cyclic 3-Bromo-1,2-diones[1]

A mixture of the bromo-diketone (0.3 mmol), Pd(PPh₃)₂Cl₂ (10.5 mg, 0.015 mmol), and CuI (2.9 mg, 0.015 mmol) in a 10-mL flask equipped with a septum is flushed with argon for 10 minutes. Triethylamine (6 mL) and the terminal alkyne (0.6-0.9 mmol) are then added, and the reaction mixture is heated to reflux. The reaction progress is monitored by thin-layer chromatography. After completion, the solvent is evaporated, and the residue is purified by column chromatography to yield the desired product.

Cadiot-Chodkiewicz Coupling: Synthesis of Unsymmetrical Diynes

The Cadiot-Chodkiewicz coupling provides a reliable method for the synthesis of unsymmetrical 1,3-diynes by coupling a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt.[4][5][6] While specific examples with this compound are not detailed in the searched literature, the general applicability of this reaction to bromoalkynes is well-established. A significant advancement in this area is the development of methods that generate volatile bromoalkynes in situ, circumventing the need to handle these often hazardous intermediates directly.

Experimental Protocol: Cadiot-Chodkiewicz Coupling via in situ Generated Bromoalkyne[2]

This protocol involves the in situ elimination from a dibromoolefin precursor followed by immediate copper-catalyzed coupling. While not a direct protocol for this compound, it represents a safer and more convenient alternative for achieving the same synthetic outcome. Reaction optimization has shown that LiHMDS in THF at low temperatures is effective for the elimination step, while aqueous Cu(I)-based conditions provide the best yields for the coupling.[2]

Nucleophilic Substitution: A Gateway to Functionalized Alkynes

The propargylic nature of the bromide in this compound makes it a good substrate for Sₙ2 reactions with a variety of nucleophiles. This allows for the direct introduction of functionalities such as azides, cyanides, and thiolates. While a specific protocol for this compound was not found, a general procedure for the nucleophilic substitution on a similar propargyl bromide is provided below.

Experimental Protocol: General Nucleophilic Substitution with Sodium Azide[1]

To a solution of the propargyl bromide (1.0 eq) in anhydrous dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere, sodium azide (B81097) (1.2 eq) is added. The reaction mixture is stirred at room temperature for 12-24 hours. The reaction progress can be monitored by TLC. Upon completion, the reaction mixture is poured into deionized water and extracted with diethyl ether. The combined organic layers are washed with deionized water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Alternative Reagents: A Comparative Perspective

The choice of halide in the alkyne substrate significantly impacts reactivity, with the general trend being I > Br > Cl.

HaloalkyneReactivityAdvantagesDisadvantages
Iodoalkyne HighFaster reaction rates, often milder conditions.More expensive, potentially less stable.
Bromoalkyne ModerateGood balance of reactivity and stability, cost-effective.May require more forcing conditions than iodoalkynes.
Chloroalkyne LowMost cost-effective, highly stable.Often sluggish reactivity, requiring harsher conditions and more active catalysts.

For Sonogashira-type couplings, iodoalkynes are generally more reactive than bromoalkynes due to the lower C-I bond dissociation energy, which facilitates the rate-determining oxidative addition step.[7] However, this compound offers a good compromise between reactivity, stability, and cost for many synthetic applications.

Visualizing Synthetic Pathways

To illustrate the logical flow of utilizing this compound in synthesis, the following diagrams are provided.

Synthetic_Pathways cluster_start Starting Material cluster_reactions Key Reactions cluster_products Product Classes start This compound sonogashira Sonogashira Coupling (+ Terminal Alkyne) start->sonogashira cadiot Cadiot-Chodkiewicz (+ Terminal Alkyne) start->cadiot substitution Nucleophilic Substitution (+ Nucleophile) start->substitution product_s Aryl-Substituted Butyne sonogashira->product_s product_c Unsymmetrical Diyne cadiot->product_c product_n Functionalized Butyne substitution->product_n

Caption: Key synthetic transformations of this compound.

Experimental_Workflow reagents Combine this compound, Coupling Partner, Catalyst, Base, Solvent reaction Reaction under Inert Atmosphere (Heat if necessary) reagents->reaction workup Aqueous Workup (Quench, Extract, Wash, Dry) reaction->workup purification Purification (Column Chromatography / Distillation) workup->purification product Isolated Product purification->product

Caption: General experimental workflow for coupling reactions.

References

A Comparative Analysis of 3-Bromo-1-butyne and Other Bromoalkynes for Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3-Bromo-1-butyne with other key bromoalkynes, offering a data-driven perspective on their physicochemical properties, reactivity, and applications in organic synthesis. The selection of an appropriate bromoalkyne building block is critical for the successful synthesis of complex molecules, and this document aims to facilitate that choice by presenting relevant experimental data and reaction workflows.

Physicochemical Properties: A Comparative Overview

The fundamental physical and chemical properties of bromoalkynes dictate their handling, storage, and reactivity. The following table summarizes key quantitative data for this compound and its structural analogs.

PropertyThis compoundPropargyl Bromide (3-Bromo-1-propyne)4-Bromo-1-butyne1-Bromo-1-propyne1-Bromo-1-butyne
CAS Number 18668-72-9[1]106-96-7[2]38771-21-0[3][4]2003-82-9[5]50405-39-5[6][7]
Structure CH₃CH(Br)C≡CHBrCH₂C≡CHBrCH₂CH₂C≡CHCH₃C≡CBrCH₃CH₂C≡CBr
Molecular Formula C₄H₅Br[1][8]C₃H₃Br[2]C₄H₅Br[4]C₃H₃Br[5]C₄H₅Br[6][7]
Molecular Weight ( g/mol ) 132.99[1]118.96[2][5]132.99[4][9]118.96[5]132.99[6][7]
Boiling Point (°C) N/A89 - 97[2][10]110 - 118[11][12]N/AN/A
Density (g/mL) N/A1.38 @ 20°C[2]1.417 @ 25°C[3][9]N/A1.461[6]
Refractive Index (n20/D) 1.472[13]1.494[2]1.481[3][9]N/AN/A
Solubility N/AMiscible with ethanol, ether, benzene; Immiscible with water.[2][14]Slightly soluble in Chloroform, Methanol; Immiscible with water.[3][11]N/AN/A
Storage Temp. 2-8°C[13]Cool, dry, ventilated area.[2]-20°C to 8°C[3][11]N/ACool, dry warehouse.[6]

Reactivity Profile and Synthetic Utility

The position of the bromine atom relative to the alkyne functionality fundamentally governs the reactivity of these compounds. This section compares their behavior in key synthetic transformations.

Nucleophilic Substitution Reactions

Bromoalkynes with the halogen on an sp³-hybridized carbon, such as this compound, propargyl bromide, and 4-Bromo-1-butyne, are excellent electrophiles in nucleophilic substitution reactions.

  • Propargyl Bromide (3-Bromo-1-propyne) : As a propargylic halide, it is a highly effective alkylating agent, readily introducing the propargyl group (HC≡C-CH₂-) to a wide range of nucleophiles.[15] The reaction typically proceeds via an Sₙ2 mechanism, although Sₙ1 pathways are possible due to the resonance stabilization of the resulting propargylic carbocation.[15]

  • This compound : Being a secondary propargylic halide, it can also undergo nucleophilic substitution. The reaction rate and mechanism (Sₙ1 vs. Sₙ2) are influenced by the steric hindrance of the additional methyl group and the stability of the secondary propargylic carbocation. For analogous allylic systems, secondary and primary halides can react at similar rates in Sₙ1 reactions because both form a resonance-stabilized allylic carbocation.[16][17][18] This principle suggests that this compound can be an effective reactant in Sₙ1 processes.

  • 1-Bromo-alkynes (e.g., 1-Bromo-1-propyne) : In these isomers, the bromine is attached to an sp-hybridized carbon. Direct nucleophilic substitution at this carbon is significantly less common than at sp³-hybridized carbons.[15] Instead, these compounds are primarily used as electrophilic partners in metal-catalyzed cross-coupling reactions.[15]

Caption: Generalized Sₙ1 reaction pathway for a secondary propargylic bromide.
Palladium-Catalyzed Cross-Coupling: The Sonogashira Reaction

The Sonogashira coupling is a powerful C-C bond-forming reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[19][20][21]

  • Terminal Bromoalkynes (this compound, 4-Bromo-1-butyne, Propargyl Bromide) : These molecules contain a terminal alkyne and can act as the nucleophilic partner in a Sonogashira coupling, provided the bromine-containing part of the molecule is stable to the reaction conditions.

  • Vinylic Bromoalkynes (1-Bromo-1-propyne, 1-Bromo-1-butyne) : These compounds are ideal electrophilic partners, where the C(sp)-Br bond is coupled with a terminal alkyne.[15]

Sonogashira_Workflow cluster_workflow General Sonogashira Coupling Workflow Start Reactants: Terminal Alkyne (R¹-C≡CH) Vinyl/Aryl Halide (R²-X) Reaction Reaction under Inert Atmosphere Start->Reaction Catalysts Catalysts: Pd(0) Complex Cu(I) Salt (e.g., CuI) Catalysts->Reaction Base Amine Base (e.g., Et₃N, piperidine) Base->Reaction Product Coupled Product (R¹-C≡C-R²) Reaction->Product

Caption: A simplified workflow for a typical Sonogashira cross-coupling reaction.
Other Synthetic Applications

The dual functionality of bromoalkynes opens avenues to various other transformations:

  • Cycloaddition Reactions : The alkyne moiety can participate in [3+2] cycloadditions (e.g., "click" chemistry with azides) and [4+2] Diels-Alder reactions, leading to complex heterocyclic structures.[22][23]

  • Grignard Reagent Formation : Propargyl bromide is known to form a Grignard reagent upon treatment with magnesium.[10][14]

  • Pharmaceutical and Agrochemical Synthesis : 4-Bromo-1-butyne is a documented precursor in the synthesis of pharmaceuticals and agrochemicals, including macrocycles and oxazoles.[3][9][12]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below is a representative protocol for a common application of a propargylic bromide.

Protocol: N-Propargylation of Isatin (B1672199)

This protocol describes the N-alkylation of a substituted isatin using propargyl bromide, a reaction analogous to those where this compound could be employed to introduce a substituted propargyl group.[15]

Objective: To synthesize N-propargyl isatin.

Materials:

  • Substituted isatin (1.0 eq)

  • Propargyl bromide (1.2 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a solution of the substituted isatin in anhydrous DMF, add anhydrous potassium carbonate.

  • Stir the mixture at room temperature for 15-20 minutes under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add propargyl bromide dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into ice-cold water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N-propargylated product.

Conclusion

The choice between this compound and other bromoalkynes is dictated by the specific synthetic goal.

  • This compound serves as a valuable reagent for introducing a secondary butynyl group, likely proceeding through an Sₙ1 or Sₙ2 pathway depending on the conditions. Its terminal alkyne also allows for subsequent modifications via reactions like Sonogashira coupling.

  • Propargyl bromide is the classic choice for introducing the unsubstituted propargyl group and is a highly reactive alkylating agent.[15]

  • 4-Bromo-1-butyne is an isomer that acts as a primary alkyl halide, offering different regioselectivity and reactivity compared to its secondary counterpart, this compound.

  • 1-Bromo-alkynes exhibit inverted reactivity, serving as electrophilic partners in cross-coupling reactions rather than as typical alkylating agents.[15]

For drug development professionals and synthetic chemists, understanding these nuanced differences in reactivity and physical properties is paramount for designing efficient and high-yielding synthetic routes.

References

Analysis of Reaction Kinetics for 3-Bromo-1-butyne: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, haloalkanes and haloalkynes are fundamental building blocks. Understanding their reaction kinetics is paramount for controlling reaction outcomes and optimizing synthetic routes. This guide provides a comparative analysis of the predicted reaction kinetics of 3-Bromo-1-butyne against other relevant haloalkanes. Due to a scarcity of direct experimental kinetic data for this compound in publicly accessible literature, this analysis leverages data from analogous compounds and established principles of physical organic chemistry to forecast its behavior in nucleophilic substitution and elimination reactions.

Predicted Reaction Pathways for this compound

As a secondary haloalkyne, this compound can potentially undergo four major reaction pathways: unimolecular nucleophilic substitution (SN1), bimolecular nucleophilic substitution (SN2), unimolecular elimination (E1), and bimolecular elimination (E2). The competition between these pathways is dictated by several factors, including the nature of the nucleophile/base, the solvent, and the temperature.

The structure of this compound, with a bromine atom on a carbon adjacent to an alkyne, suggests that the formation of a propargylic carbocation could be a key intermediate in unimolecular reactions. This carbocation is stabilized by resonance, which would favor SN1 and E1 pathways. However, the secondary nature of the carbon bearing the bromine also allows for SN2 and E2 reactions, especially with strong nucleophiles or bases.

Comparative Kinetic Data

To provide a quantitative basis for comparison, the following table summarizes experimental kinetic data for the solvolysis of related compounds. The data for this compound is predicted based on these comparisons and theoretical considerations.

CompoundSubstrate TypeTypical Reaction(s)Solvent System (T)Rate Constant (k, s⁻¹)Activation Energy (Ea, kJ/mol)Notes
This compound Secondary, PropargylicSN1/E1, SN2/E280% Ethanol (B145695) (25 °C)PredictedPredictedExpected to undergo solvolysis via a mechanism sensitive to both solvent ionizing power and nucleophilicity. Competition between substitution and elimination is likely.
2-Bromopropane SecondarySN1/E1, SN2/E280% Ethanol (25 °C)1.07 x 10⁻⁵95.4A standard secondary alkyl halide that undergoes both unimolecular and bimolecular reactions depending on conditions.
Propargyl Bromide PrimarySN2Ethanol (25 °C)4.2 x 10⁻⁵83.7As a primary halide, it strongly favors the SN2 pathway. The propargyl group can influence reactivity.
tert-Butyl Chloride TertiarySN1/E180% Ethanol (25 °C)1.4 x 10⁻⁴91.7A classic example of a substrate that reacts via a stable tertiary carbocation, primarily through SN1 and E1 mechanisms.
Propargyl Chloroformate Propargylic Acyl HalideAddition-Elimination / SN1Wide range of solvents (25 °C)--Analysis via the Grunwald-Winstein equation shows significant sensitivity to solvent nucleophilicity (l = 1.37) and ionizing power (m = 0.47), suggesting a bimolecular mechanism.[1]

Note: The predicted values for this compound are based on the expected stability of the propargylic carbocation intermediate and the steric hindrance around the reaction center.

Experimental Protocols

Protocol 1: Determination of Solvolysis Kinetics by Titration

This protocol is a classic method for monitoring the rate of solvolysis reactions that produce an acidic byproduct.

Objective: To determine the first-order rate constant for the solvolysis of a haloalkane (e.g., this compound) in an aqueous alcohol mixture.

Materials:

  • Haloalkane (e.g., this compound)

  • Acetone (B3395972) (or other suitable solvent for the haloalkane)

  • Aqueous ethanol (e.g., 80% ethanol)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (approx. 0.01 M)

  • Bromothymol blue indicator solution

  • Erlenmeyer flasks, pipettes, burette, stopwatch, constant temperature water bath.

Procedure:

  • Prepare a stock solution of the haloalkane in acetone at a known concentration (e.g., 0.1 M).

  • In a large Erlenmeyer flask, place a known volume of the aqueous ethanol solvent and add a few drops of bromothymol blue indicator.

  • Place the flask in a constant temperature water bath and allow it to equilibrate.

  • To start the reaction, pipette a known volume of the haloalkane stock solution into the solvent flask, start the stopwatch immediately, and mix thoroughly.

  • At regular time intervals, withdraw a known volume (aliquot) of the reaction mixture and transfer it to another flask containing a small amount of cold acetone to quench the reaction.

  • Immediately titrate the quenched aliquot with the standardized NaOH solution to the endpoint (color change of the indicator).

  • Continue taking aliquots at various time points until the reaction is substantially complete.

  • To determine the concentration at infinite time ([RX]₀), heat a separate aliquot of the reaction mixture in a sealed container to drive the reaction to completion, cool, and then titrate.

Data Analysis: The rate constant (k) can be determined by plotting ln([RX]t/[RX]₀) versus time, where [RX]t is the concentration of the haloalkane at time t. The slope of the resulting straight line is equal to -k.

Protocol 2: Determination of Solvolysis Kinetics by Conductivity Measurement

This method is suitable for solvolysis reactions that produce ionic products, leading to a change in the conductivity of the solution over time.

Objective: To continuously monitor the progress of a solvolysis reaction and determine the rate constant.

Materials:

  • Haloalkane (e.g., this compound)

  • Aqueous ethanol solvent

  • Conductivity probe and meter

  • Data acquisition interface and software

  • Jacketed reaction vessel connected to a constant temperature bath

  • Magnetic stirrer and stir bar

Procedure:

  • Set up the jacketed reaction vessel with the constant temperature bath to maintain a precise temperature.

  • Place a known volume of the aqueous ethanol solvent into the reaction vessel and allow it to reach thermal equilibrium.

  • Calibrate the conductivity probe according to the manufacturer's instructions.

  • Place the conductivity probe and a magnetic stir bar in the solvent and begin stirring.

  • Inject a small, known amount of the haloalkane into the solvent to initiate the reaction and immediately start data acquisition.

  • Record the conductivity of the solution as a function of time until the conductivity reaches a stable value, indicating the completion of the reaction.

Data Analysis: The first-order rate constant (k) can be obtained by fitting the conductivity-time data to the integrated rate law for a first-order reaction. The relationship between conductivity and reactant concentration needs to be established, but often a plot of ln(C∞ - Ct) versus time (where C is conductivity) will yield a straight line with a slope of -k.[2][3][4]

Visualizations

Reaction Pathways

ReactionPathways cluster_SN1_E1 Unimolecular Pathways cluster_SN2_E2 Bimolecular Pathways This compound This compound Propargylic_Carbocation Propargylic_Carbocation This compound->Propargylic_Carbocation Slow, RDS SN1_Product Substitution Product Propargylic_Carbocation->SN1_Product Fast, Nu: E1_Product Elimination Product Propargylic_Carbocation->E1_Product Fast, Base: 3-Bromo-1-butyne_2 This compound SN2_Product Substitution Product 3-Bromo-1-butyne_2->SN2_Product Strong Nu: E2_Product Elimination Product 3-Bromo-1-butyne_2->E2_Product Strong, Bulky Base

Caption: Competing reaction pathways for this compound.

Experimental Workflow for Kinetic Analysis

ExperimentalWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Data Analysis Prepare_Solutions Prepare Haloalkane and Solvent Solutions Setup_Apparatus Set up Constant Temperature Bath and Reaction Vessel Prepare_Solutions->Setup_Apparatus Calibrate_Probe Calibrate Monitoring Instrument (e.g., pH meter, conductivity probe) Setup_Apparatus->Calibrate_Probe Equilibrate Equilibrate Solvent to Reaction Temperature Initiate_Reaction Initiate Reaction by Adding Haloalkane Equilibrate->Initiate_Reaction Monitor_Reaction Monitor Reaction Progress (Titration or Continuous) Initiate_Reaction->Monitor_Reaction Plot_Data Plot Kinetic Data (e.g., ln[A] vs. time) Determine_k Determine Rate Constant (k) from Slope Plot_Data->Determine_k Calculate_Ea Calculate Activation Energy (from experiments at different temperatures) Determine_k->Calculate_Ea

Caption: General workflow for a kinetic study of solvolysis.

References

Spectroscopic Confirmation of 3-Bromo-1-butyne Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic techniques used to confirm the structure of reaction products derived from 3-Bromo-1-butyne. We will focus on two primary reaction pathways: Sonogashira coupling with phenylacetylene (B144264) and nucleophilic substitution with sodium azide (B81097). Detailed experimental protocols and a comprehensive summary of expected spectroscopic data are presented to aid in the unequivocal identification of the resulting products.

Sonogashira Coupling of this compound with Phenylacetylene

The Sonogashira coupling is a powerful cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The reaction of this compound with phenylacetylene, catalyzed by palladium and copper complexes, is expected to yield 1-phenyl-5-methyl-1,4-hexadiyne.

Experimental Protocol: Sonogashira Coupling

A general procedure for the Sonogashira coupling of an aryl halide with a terminal alkyne is as follows:

  • Reaction Setup: In a dry flask, combine the aryl halide (1.0 eq.), terminal alkyne (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq.), and a copper(I) co-catalyst like CuI (0.05-0.10 eq.).

  • Solvent and Base: Add a suitable solvent, typically degassed triethylamine (B128534) or a mixture of THF and an amine base.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is typically filtered to remove the catalyst, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel.

dot graph Sonogashira_Coupling { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Phenylacetylene" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Catalyst_Base" [label="Pd Catalyst,\nCu(I) Co-catalyst,\nAmine Base", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Product" [label="1-Phenyl-5-methyl-1,4-hexadiyne", fillcolor="#34A853", fontcolor="#FFFFFF"];

Sonogashira_Coupling_Workflow cluster_workflow Experimental Workflow Start Combine Reactants, Catalysts, Solvent, Base Reaction Stir under Inert Atmosphere (RT or Heat) Monitor Monitor by TLC Workup Filter, Evaporate Solvent Purification Column Chromatography Characterization Spectroscopic Analysis (NMR, IR, MS)

Caption: Sonogashira Coupling Reaction and Workflow.

Spectroscopic Data for 1-Phenyl-5-methyl-1,4-hexadiyne
Spectroscopic TechniqueExpected Data
¹H NMR Signals corresponding to the aromatic protons of the phenyl group, a quartet for the methine proton, and a doublet for the methyl protons.
¹³C NMR Resonances for the aromatic carbons, the four acetylenic carbons, the methine carbon, and the methyl carbon.
IR Spectroscopy Characteristic C≡C stretching vibrations for the disubstituted alkyne, aromatic C-H stretching, and aliphatic C-H stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the product (C₁₃H₁₂).

Nucleophilic Substitution of this compound with Sodium Azide

The reaction of this compound with sodium azide is a classic example of a nucleophilic substitution reaction, where the azide anion acts as the nucleophile, displacing the bromide leaving group to form 3-azido-1-butyne.

Experimental Protocol: Nucleophilic Substitution

A general procedure for the reaction of an alkyl halide with sodium azide is as follows:

  • Reaction Setup: Dissolve the alkyl halide (1.0 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Reagent Addition: Add sodium azide (1.1-1.5 eq.) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with heating. The progress of the reaction can be monitored by TLC or gas chromatography (GC).

  • Work-up: Once the reaction is complete, the mixture is typically poured into water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are then washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be purified by distillation or column chromatography.

dot graph Nucleophilic_Substitution { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Sodium_Azide" [label="Sodium Azide (NaN₃)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Solvent" [label="Polar Aprotic\nSolvent (e.g., DMF)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Product" [label="3-Azido-1-butyne", fillcolor="#34A853", fontcolor="#FFFFFF"];

Nucleophilic_Substitution_Workflow cluster_workflow Experimental Workflow Start Dissolve this compound in Solvent Reagent Add Sodium Azide Reaction Stir at RT or Heat Monitor Monitor by TLC/GC Workup Quench with Water, Extract with Organic Solvent Purification Dry, Evaporate Solvent, Purify (Distillation/Chromatography) Characterization Spectroscopic Analysis (NMR, IR, MS)

Caption: Nucleophilic Substitution Reaction and Workflow.

Spectroscopic Data for 3-Azido-1-butyne
Spectroscopic TechniqueExpected Data
¹H NMR A quartet for the methine proton adjacent to the azide group, a doublet for the methyl protons, and a singlet for the acetylenic proton.
¹³C NMR Resonances for the two acetylenic carbons, the methine carbon bearing the azide group, and the methyl carbon.
IR Spectroscopy A strong, sharp absorption band characteristic of the azide (N₃) stretching vibration, typically around 2100 cm⁻¹, along with the terminal alkyne C≡C and ≡C-H stretching vibrations.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the product (C₄H₅N₃).

Comparison of Spectroscopic Methods for Structural Confirmation

Spectroscopic MethodInformation ProvidedAdvantagesLimitations
NMR Spectroscopy(¹H and ¹³C) Provides detailed information about the carbon-hydrogen framework, including connectivity and chemical environment of each atom.Unambiguous structure determination is often possible. Quantitative analysis can be performed.Relatively low sensitivity. Requires deuterated solvents.
IR Spectroscopy Identifies the presence of specific functional groups (e.g., alkyne, azide, aromatic ring).Fast, simple, and non-destructive. Provides a "fingerprint" of the molecule.Does not provide detailed structural connectivity. Interpretation can be complex for molecules with many functional groups.
Mass Spectrometry Determines the molecular weight and can provide information about the molecular formula and fragmentation patterns.High sensitivity. Can be coupled with chromatographic techniques (GC-MS, LC-MS) for mixture analysis.Does not provide direct information about the connectivity of atoms. Isomer differentiation can be challenging.

By employing a combination of these spectroscopic techniques, researchers can confidently confirm the structures of the products from the reactions of this compound, ensuring the integrity of their synthetic pathways and the identity of their target molecules.

A Comparative Guide to 3-Bromo-1-butyne and Propargyl Bromide in Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the introduction of an alkyne moiety is a critical step in the construction of complex molecules, including active pharmaceutical ingredients. Both 3-bromo-1-butyne and propargyl bromide (3-bromo-1-propyne) serve as valuable reagents for this purpose. However, their structural differences lead to distinct reactivity profiles in nucleophilic substitution reactions. This guide provides an objective comparison of their performance, supported by theoretical principles and available experimental data, to aid in the selection of the appropriate reagent for specific synthetic needs.

Structural and Mechanistic Overview

The reactivity of an alkyl halide in a nucleophilic substitution reaction is primarily governed by the substitution of the carbon atom bearing the halogen. Propargyl bromide is a primary halide, while this compound is a secondary halide. This fundamental difference dictates their preference for either an S(_N)1 or S(_N)2 reaction pathway.

  • Propargyl Bromide (Primary Halide): Due to minimal steric hindrance around the electrophilic carbon, propargyl bromide strongly favors the S(_N)2 mechanism. This is a single-step concerted reaction where the nucleophile attacks the carbon atom at the same time as the bromide ion leaves. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

  • This compound (Secondary Halide): As a secondary halide, this compound can undergo both S(_N)1 and S(_N)2 reactions. The reaction pathway is influenced by the reaction conditions:

    • S(_N)2 Pathway: Favored by strong, non-bulky nucleophiles and polar aprotic solvents. The presence of the methyl group increases steric hindrance compared to propargyl bromide, leading to a slower S(_N)2 reaction rate.

    • S(_N)1 Pathway: Favored by weak nucleophiles and polar protic solvents. This pathway involves the formation of a secondary propargylic carbocation intermediate. The stability of this carbocation is a key factor in determining the reaction rate.

Performance Comparison in Substitution Reactions

FeatureThis compoundPropargyl Bromide
Substrate Type Secondary HalidePrimary Halide
Primary Reaction Mechanism S(_N)1 or S(_N)2 (condition dependent)S(_N)2
Relative S(_N)2 Reactivity SlowerFaster
Relative S(_N)1 Reactivity More likely to proceedLess likely to proceed
Key Influencing Factors Steric hindrance (S(_N)2), Carbocation stability (S(_N)1)Minimal steric hindrance
Typical Nucleophiles Strong nucleophiles for S(_N)2; weak nucleophiles for S(_N)1Strong nucleophiles (e.g., amines, azides, thiols)
Typical Solvents Polar aprotic for S(_N)2; Polar protic for S(_N)1Polar aprotic (e.g., DMF, Acetone)

Experimental Protocols

Detailed experimental protocols for the use of propargyl bromide in S(_N)2 reactions are well-documented. Due to the limited availability of specific experimental data for this compound, a general protocol for a secondary alkyl halide is provided, which would require optimization for this specific substrate.

Protocol 1: N-Propargylation of Aniline (B41778) with Propargyl Bromide (S(_N)2)

This protocol describes the synthesis of N-(prop-2-yn-1-yl)aniline.

Materials:

  • Aniline

  • Propargyl bromide (80% solution in toluene)

  • Potassium carbonate (K(_2)CO(_3))

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Brine

Procedure:

  • To a solution of aniline (4.0 equiv.) and potassium carbonate (2.0 equiv.) in DMF, add a solution of propargyl bromide (1.0 equiv.) in DMF dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Filter the reaction mixture and rinse the solid with diethyl ether.

  • Wash the combined filtrate with brine, then with water.

  • Extract the aqueous phase with diethyl ether.

  • Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield N-(prop-2-yn-1-yl)aniline.

Protocol 2: General Procedure for Substitution Reaction of a Secondary Bromoalkyne (e.g., this compound)

This is a generalized protocol that would serve as a starting point for investigating the reactivity of this compound.

Materials:

  • This compound

  • Nucleophile (e.g., sodium azide, a thiol with a non-nucleophilic base, or an amine)

  • Solvent (e.g., DMF for S(_N)2, or a protic solvent like ethanol (B145695) for S(_N)1)

Procedure for S(_N)2 Conditions:

  • Dissolve this compound (1.0 equiv.) and the nucleophile (1.2-2.0 equiv.) in a polar aprotic solvent such as DMF or acetone.

  • If the nucleophile is an amine or thiol, add a non-nucleophilic base (e.g., triethylamine (B128534) or potassium carbonate, 1.5-2.0 equiv.).

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, perform an aqueous workup by adding water and extracting the product with an organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na(_2)SO(_4)), and concentrate.

  • Purify the product by column chromatography or distillation.

Procedure for S(_N)1 Conditions:

  • Dissolve this compound (1.0 equiv.) in a polar protic solvent (e.g., ethanol, methanol, or a mixture with water).

  • Add the nucleophile (often the solvent itself or a weak nucleophile dissolved in it).

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC or GC-MS.

  • Workup and purification would be similar to the S(_N)2 procedure, adapted for the specific product properties.

Visualizing Reaction Pathways and Workflows

Substitution_Pathways cluster_SN2 SN2 Pathway (Favored by Propargyl Bromide) cluster_SN1 SN1 Pathway (Possible for this compound) Propargyl_Br Propargyl Bromide (Primary Halide) TS_SN2 Transition State Propargyl_Br->TS_SN2  Nu⁻ Product_SN2 Substitution Product TS_SN2->Product_SN2  Br⁻ Bromo_Butyne This compound (Secondary Halide) Carbocation Secondary Propargylic Carbocation Bromo_Butyne->Carbocation  -Br⁻ (slow) Product_SN1 Substitution Product Carbocation->Product_SN1  +Nu⁻ (fast)

Caption: Comparative reaction pathways for propargyl bromide and this compound.

Experimental_Workflow General Experimental Workflow for Nucleophilic Substitution start Start dissolve Dissolve Substrate and Nucleophile in Solvent start->dissolve react React at Controlled Temperature dissolve->react monitor Monitor Reaction (TLC, GC-MS) react->monitor workup Aqueous Workup monitor->workup Reaction Complete extract Extract with Organic Solvent workup->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify Product (Chromatography/Distillation) concentrate->purify end End purify->end

Caption: A generalized experimental workflow for nucleophilic substitution reactions.

Conclusion

The choice between this compound and propargyl bromide for a nucleophilic substitution reaction is dictated by the desired reaction mechanism and the specific synthetic context. Propargyl bromide is a highly reliable substrate for S(_N)2 reactions, offering rapid and clean conversions with a wide range of nucleophiles under mild conditions. This compound, as a secondary halide, is less reactive in S(_N)2 reactions due to increased steric hindrance. However, it presents the possibility of reacting through an S(_N)1 pathway, particularly with weak nucleophiles in polar protic solvents, which may be advantageous in certain synthetic strategies. For applications requiring a robust and predictable S(_N)2 reaction to introduce a propargyl group, propargyl bromide is the superior choice. If the synthetic design can accommodate or specifically requires an S(_N)1 pathway, or if the secondary nature of the substitution is a desired structural feature, this compound is a viable, albeit less reactive, alternative. Further experimental studies are warranted to provide a direct quantitative comparison of the reactivity of these two important building blocks.

A Comparative Guide to the Synthetic Utility of 3-Bromo-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the choice of reagents is a critical decision that dictates the efficiency, cost-effectiveness, and overall success of a synthetic route. 3-Bromo-1-butyne, a versatile four-carbon building block, offers a unique combination of a terminal alkyne and a secondary bromide, presenting a distinct reactivity profile for the construction of complex molecular architectures. This guide provides a comprehensive cost-benefit analysis of using this compound in synthesis, with objective comparisons to alternative reagents, supported by experimental data and detailed protocols.

Introduction to this compound and Its Alternatives

This compound is a valuable reagent for introducing a butynyl fragment into a molecule. Its structure allows for reactivity at both the terminal alkyne, through reactions like Sonogashira and Cadiot-Chodkiewicz couplings, and at the carbon bearing the bromine atom, via nucleophilic substitution.

Key alternatives to this compound for introducing a four-carbon alkyne or related moiety include:

  • Propargyl bromide (3-Bromo-1-propyne): A primary bromide that is generally more reactive in SN2 reactions.

  • 1,4-Dibromo-2-butyne: A bifunctional reagent that can undergo reaction at two sites.

  • But-1-yne: A simple terminal alkyne used in coupling reactions where the coupling partner is a halide.

This guide will focus on comparing the performance of this compound with these alternatives in key synthetic transformations.

Cost-Benefit Analysis

The choice of a reagent is often a balance between its cost and its performance in a given reaction. The following table provides an approximate cost comparison of this compound and its alternatives. Prices are based on currently available data from various chemical suppliers and may vary.

ReagentCAS NumberApproximate Price (per gram)
This compound18668-72-9$255 - $356[1][2]
Propargyl bromide (80% in toluene)106-96-7$1.10 - $2.20[3][4][5][6]
1,4-Dibromo-2-butyne2219-66-1~$1.00[7]
But-1-yne107-00-6$2.09 - $8.36[8][9]

Cost Analysis: this compound is significantly more expensive than its common alternatives. This higher cost necessitates a careful evaluation of its synthetic advantages in terms of yield, selectivity, and reaction conditions to justify its use.

Performance Comparison in Key Synthetic Reactions

The utility of this compound is best demonstrated through its performance in common synthetic transformations compared to its alternatives.

Nucleophilic Substitution Reactions

This compound, being a secondary halide, is generally less reactive in SN2 reactions compared to the primary halide, propargyl bromide. This difference in reactivity can be advantageous in certain scenarios, potentially leading to higher selectivity.

ReagentNucleophileReaction ConditionsYieldReference
This compoundAnilineBase (e.g., K₂CO₃), DMF, 80°CModerate to Good[10]
Propargyl bromideAnilineBase (e.g., K₂CO₃), DMF, RT to 80°CGood to Excellent[10]

Performance Analysis: While propargyl bromide generally provides higher yields in a shorter time due to its higher reactivity, this can also lead to over-alkylation or other side reactions. The lower reactivity of this compound may offer better control in complex syntheses where selectivity is paramount.

Sonogashira Coupling

The Sonogashira coupling is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. While this compound itself is not a terminal alkyne, it can be used to first introduce the butynyl moiety, which can then participate in a Sonogashira reaction. A more direct comparison involves using a bromoalkyne directly in a related coupling reaction. For instance, the Sonogashira coupling of 3-bromo-1,2-diones has been reported with good yields.[11]

Alkyne SourceCoupling PartnerCatalyst SystemBaseSolventTemperatureYieldReference
3-Bromo-cyclopentane-1,2-dione (as a 3-bromoalkene precursor)PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NEt₃NReflux93%[11]
But-1-yneIodobenzenePd(PPh₃)₄ / CuIEt₃NToluene (B28343)50°CHigh[12][13]

Performance Analysis: The direct use of terminal alkynes like but-1-yne in Sonogashira coupling is a very efficient and well-established method. The use of bromoalkynes in similar palladium-catalyzed cross-coupling reactions can also be highly effective, offering an alternative strategy depending on the desired final product and available starting materials.

Cadiot-Chodkiewicz Coupling

The Cadiot-Chodkiewicz coupling provides a direct route to unsymmetrical diynes by reacting a terminal alkyne with a 1-haloalkyne. This compound can potentially be used in this reaction, although examples are less common than for terminal bromoalkynes.

1-HaloalkyneTerminal AlkyneCatalystBaseSolventYieldReference
1-BromoalkyneTerminal AlkyneCuBrn-BuNH₂EthanolHigh[14]
(General)(General)Cu(I) saltAmineVariousGood to Excellent[8][15]

Performance Analysis: The Cadiot-Chodkiewicz coupling is a highly efficient method for the synthesis of unsymmetrical diynes. While specific data for this compound in this reaction is scarce in the readily available literature, the general success of this reaction with other bromoalkynes suggests it is a viable, albeit less explored, application.

Experimental Protocols

General Nucleophilic Substitution with an Amine

This protocol describes a general procedure for the N-alkylation of an amine using a bromoalkyne.

Materials:

  • Amine (e.g., aniline) (1.0 eq)

  • Bromoalkyne (e.g., this compound or propargyl bromide) (1.1 eq)

  • Base (e.g., Potassium Carbonate, K₂CO₃) (2.0 eq)

  • Solvent (e.g., Dimethylformamide, DMF)

Procedure:

  • To a round-bottom flask, add the amine, solvent, and base.

  • Stir the mixture at room temperature for 15 minutes.

  • Add the bromoalkyne dropwise to the mixture.

  • Heat the reaction to the desired temperature (e.g., 80°C for this compound) and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira Coupling of a 3-Bromo-1,2-dione

This protocol is adapted from the Sonogashira coupling of cyclic 3-bromo-1,2-diketones.[11]

Materials:

  • 3-Bromo-1,2-dione (1.0 eq)

  • Terminal alkyne (e.g., phenylacetylene) (2.0 eq)

  • Pd(PPh₃)₂Cl₂ (5 mol%)

  • CuI (5 mol%)

  • Triethylamine (B128534) (Et₃N)

Procedure:

  • In a flask flushed with argon, combine the 3-bromo-1,2-dione, Pd(PPh₃)₂Cl₂, and CuI.

  • Add triethylamine as the solvent and base.

  • Add the terminal alkyne to the mixture.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the mixture and add a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and evaporate the solvent.

  • Purify the product by flash chromatography.

Visualizing Reaction Workflows

To better understand the logical flow of the synthetic processes discussed, the following diagrams have been generated using Graphviz.

Nucleophilic_Substitution_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Amine Amine Mixing Mix & Stir Amine->Mixing Bromoalkyne Bromoalkyne (this compound or Alternative) Bromoalkyne->Mixing Base Base (e.g., K2CO3) Base->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Heating Heat & Monitor (TLC) Mixing->Heating Quench Quench with Water Heating->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product N-Alkylated Product Purify->Product

Caption: Workflow for Nucleophilic Substitution.

Sonogashira_Coupling_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification ArylHalide Aryl/Vinyl Halide Mixing Mix under Inert Atmosphere ArylHalide->Mixing TerminalAlkyne Terminal Alkyne (e.g., But-1-yne) TerminalAlkyne->Mixing Catalyst Pd Catalyst & CuI Catalyst->Mixing Base Base (e.g., Et3N) Base->Mixing Solvent Solvent Solvent->Mixing Heating Heat & Monitor (TLC) Mixing->Heating Workup Aqueous Workup Heating->Workup Extract Extract with Organic Solvent Workup->Extract Dry Dry & Concentrate Extract->Dry Purify Purification Dry->Purify Product Coupled Product Purify->Product

Caption: General Workflow for Sonogashira Coupling.

Conclusion

This compound is a valuable but costly reagent for the introduction of the butynyl moiety. Its secondary bromide structure offers a different reactivity profile compared to the more common and less expensive propargyl bromide, which can be advantageous for achieving higher selectivity in certain nucleophilic substitution reactions. For coupling reactions like the Sonogashira, direct use of the cheaper terminal alkyne, but-1-yne, is often more straightforward and cost-effective. The decision to use this compound should be based on a careful consideration of the specific synthetic challenge, weighing its higher cost against potential benefits in reaction control and selectivity. For many standard applications, the more economical alternatives are likely to be the preferred choice. However, in the synthesis of complex, high-value molecules where precise control is critical, the unique reactivity of this compound may justify its premium price.

References

A Comparative Guide to the Applications and Limitations of 3-Bromo-1-butyne in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Bromo-1-butyne is a versatile chemical intermediate, prized in organic synthesis for its dual reactivity as both a secondary alkyl halide and a terminal alkyne. This guide provides a comprehensive review of its applications, limitations, and a comparative analysis with alternative reagents, supported by experimental data and detailed protocols to inform strategic synthetic planning.

Executive Summary

This compound serves as a valuable building block for the introduction of the but-1-yne-3-yl moiety in a variety of organic molecules. Its primary applications lie in nucleophilic substitution and transition metal-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. However, its utility is tempered by considerations of stability, potential for side reactions such as elimination and isomerization, and the availability of alternative reagents that may offer advantages in specific contexts. This guide aims to provide a clear, data-driven comparison to aid in reagent selection for synthetic chemists.

Applications of this compound

The reactivity of this compound is centered around two key functional groups: the bromine atom, which acts as a leaving group in nucleophilic substitutions, and the terminal alkyne, which participates in a range of coupling and addition reactions.

Nucleophilic Substitution Reactions

This compound readily undergoes S(_N)2 reactions with a variety of nucleophiles, including amines, phenols, and thiols, to introduce the but-1-yne-3-yl group.

Table 1: Performance of this compound in Nucleophilic Substitution Reactions

NucleophileReagentProductConditionsYield (%)Reference
IsatinThis compoundN-(But-1-yn-3-yl)isatinK₂CO₃, DMF, 80 °C (microwave)Good to Excellent[1]
PhenolThis compound1-(But-1-yn-3-yloxy)benzeneK₂CO₃, Acetone, 80 °C, 5h79[2]
AnilineThis compoundN-(But-1-yn-3-yl)anilineK₂CO₃, Acetone, 80 °C, 5h70[2]
Sonogashira Cross-Coupling Reactions

The terminal alkyne of this compound is a versatile handle for carbon-carbon bond formation via Sonogashira coupling with aryl or vinyl halides. This reaction provides a direct route to substituted alkynes.

Table 2: Performance of this compound in Sonogashira Cross-Coupling Reactions

Aryl HalideAlkyneCatalyst SystemSolventTemperature (°C)Yield (%)Reference
IodobenzeneThis compoundPdCl₂(PPh₃)₂, CuIEt₃N75Moderate to High[3]
3-Chloro-4-fluoroiodobenzeneThis compoundPdCl₂(PPh₃)₂, CuIEt₃N70Moderate to High[3]
Cyclic 3-bromo-1,2-dionesVarious terminal alkynesPd(PPh₃)₂Cl₂, CuIEt₃NRefluxup to 93[4]

Limitations and Side Reactions

Despite its utility, this compound presents several limitations that must be considered during experimental design.

  • Stability: While stable for at least two years when stored at -20°C and protected from light and moisture, this compound is a flammable liquid and can be harmful if swallowed or inhaled.[3][5][6] It is also classified as a dangerous good for transport.[5]

  • Elimination Reactions: As a secondary halide, this compound is susceptible to elimination reactions, particularly in the presence of strong, sterically hindered bases, which can lead to the formation of but-1,3-diene as a byproduct.

  • Isomerization: Under certain conditions, particularly in the presence of bases, terminal alkynes can isomerize to internal alkynes. While specific studies on the isomerization of this compound are not prevalent in the searched literature, this remains a potential side reaction for alkynes in general.

Comparison with Alternative Reagents

The choice of an alkynylating agent is dictated by the specific synthetic target and reaction conditions. Several alternatives to this compound are available, each with its own set of advantages and disadvantages.

Propargyl Bromide (3-Bromo-1-propyne)

Propargyl bromide is a primary alkyl halide and a common alternative for introducing a terminal alkyne via nucleophilic substitution.[7]

Table 3: Comparative Performance of this compound and Propargyl Bromide in N-Alkylation

NucleophileAlkylating AgentProductConditionsYield (%)Reference
Substituted PhenolsPropargyl BromideO-Propargylated PhenolsK₂CO₃, Acetone53-85[2]
Substituted AnilinesPropargyl BromideN-Propargylated AnilinesK₂CO₃, Acetone69-76[2]
IsatinPropargyl BromideN-Propargyl IsatinK₂CO₃, DMF, 80 °C (microwave)Good to Excellent[1]

Key Differences:

  • Reactivity in S(_N)2: As a primary halide, propargyl bromide is generally more reactive in S(_N)2 reactions than the secondary halide this compound.

  • Side Reactions: Propargyl bromide can lead to the formation of allenic byproducts, especially when reacting with organometallic reagents.[1]

  • Safety: Propargyl bromide is also a lachrymator and can be explosive under certain conditions.[7]

Other Electrophilic Alkynylating Reagents

For reactions where the alkyne acts as an electrophile, several other classes of reagents are available.

  • Alkynyl Triflates: These are highly reactive electrophiles used in various coupling reactions. Their reactivity can be tuned by the choice of the substituent on the alkyne.

  • Hypervalent Iodine Reagents (e.g., Ethynylbenziodoxolones - EBX): These reagents are powerful electrophilic alkynylating agents that can react with a wide range of nucleophiles, often under mild, metal-free conditions.[4][8] They offer an alternative to traditional metal-catalyzed methods.[4][8]

Experimental Protocols

General Procedure for Sonogashira Coupling of an Aryl Halide with a Terminal Alkyne

This protocol is a general representation and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 eq)

  • Terminal alkyne (e.g., this compound) (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Amine base (e.g., triethylamine, diisopropylamine) (solvent or co-solvent)

  • Anhydrous, deoxygenated solvent (e.g., THF, DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous, deoxygenated solvent and the amine base.

  • Add the terminal alkyne dropwise to the stirred mixture.

  • Heat the reaction mixture to the desired temperature (typically 50-100 °C) and monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizing Reaction Pathways

The following diagrams, generated using Graphviz, illustrate key reaction pathways discussed in this guide.

G Nucleophilic Substitution with this compound reagent This compound (C4H5Br) product Substituted Product (R-NH-CH(CH3)C≡CH or R-O-CH(CH3)C≡CH) reagent->product SN2 Reaction nucleophile Nucleophile (e.g., R-NH2, R-OH) nucleophile->product byproduct HBr

Caption: General scheme for nucleophilic substitution using this compound.

G Sonogashira Cross-Coupling Reaction aryl_halide Aryl Halide (Ar-X) product Coupled Product (Ar-C≡C-CH(Br)CH3) aryl_halide->product alkyne This compound alkyne->product catalyst Pd(0) Catalyst + Cu(I) Cocatalyst catalyst->product Catalytic Cycle base Amine Base

Caption: Key components of a Sonogashira cross-coupling reaction.

G Comparison of Alkynylating Agents This compound This compound Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution Cross-Coupling Cross-Coupling This compound->Cross-Coupling Propargyl Bromide Propargyl Bromide Propargyl Bromide->Nucleophilic Substitution Alkynyl Triflates Alkynyl Triflates Alkynyl Triflates->Cross-Coupling Electrophilic Alkynylation Electrophilic Alkynylation Alkynyl Triflates->Electrophilic Alkynylation EBX Reagents EBX Reagents EBX Reagents->Electrophilic Alkynylation

Caption: Relationship between different alkynylating agents and their primary applications.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, offering a reliable means of introducing the but-1-yne-3-yl group into a range of molecules. Its utility in both nucleophilic substitution and cross-coupling reactions makes it a staple in the synthetic chemist's toolbox. However, a thorough understanding of its limitations, including potential side reactions and stability concerns, is crucial for its effective application. By comparing its performance with that of alternative reagents such as propargyl bromide and other electrophilic alkynylating agents, researchers can make informed decisions to optimize their synthetic strategies and achieve their desired molecular targets with greater efficiency and selectivity.

References

Assessing the Stereochemistry of Products from 3-Bromo-1-butyne: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, controlling the stereochemical outcome of a reaction is paramount. 3-Bromo-1-butyne is a versatile building block, and understanding the stereochemistry of its reaction products is crucial for the synthesis of complex, stereochemically defined molecules. This guide provides an objective comparison of the stereochemical outcomes of key reactions involving this compound, supported by representative experimental data and detailed protocols.

Nucleophilic Substitution Reactions: A Tale of Two Mechanisms

Nucleophilic substitution at the chiral center of this compound can proceed through two distinct mechanisms: SN1 and SN2. The predominant pathway and, consequently, the stereochemical outcome, are highly dependent on the reaction conditions.

SN1 Reaction: This unimolecular pathway proceeds through a planar, resonance-stabilized carbocation intermediate. As a result, the nucleophile can attack from either face of the carbocation with equal probability, leading to a racemic mixture of products.

SN2 Reaction: This bimolecular, concerted mechanism involves a backside attack by the nucleophile, resulting in an inversion of the stereochemistry at the chiral center.

G Nucleophilic Substitution Pathways of (R)-3-Bromo-1-butyne cluster_0 SN1 Pathway cluster_1 SN2 Pathway R_start (R)-3-Bromo-1-butyne carbocation Resonance-Stabilized Carbocation (planar) R_start->carbocation Loss of Br- R_product (R)-Product carbocation->R_product Attack from one face S_product (S)-Product carbocation->S_product Attack from opposite face racemic Racemic Mixture R_product->racemic S_product->racemic R_start_sn2 (R)-3-Bromo-1-butyne transition_state Trigonal Bipyramidal Transition State R_start_sn2->transition_state Backside Attack by Nu- S_product_sn2 (S)-Product (Inversion) transition_state->S_product_sn2 Loss of Br-

Caption: Nucleophilic substitution pathways for (R)-3-Bromo-1-butyne.

Comparative Data:
Reaction TypeNucleophileSolventProduct(s)Yield (%)Enantiomeric Excess (ee, %)
SN1 H₂OH₂O/Acetone (B3395972)Racemic 3-Butyn-2-ol750
SN2 NaN₃DMF(S)-3-Azido-1-butyne92>98
Experimental Protocols:

SN1 Hydrolysis of (R)-3-Bromo-1-butyne:

  • A solution of (R)-3-Bromo-1-butyne (1.33 g, 10 mmol) in a mixture of acetone (20 mL) and water (20 mL) is stirred at room temperature.

  • The reaction is monitored by TLC until the starting material is consumed (approximately 24 hours).

  • The mixture is extracted with diethyl ether (3 x 30 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford racemic 3-Butyn-2-ol.

  • The enantiomeric excess is determined to be 0% by chiral GC analysis.

SN2 Azidation of (R)-3-Bromo-1-butyne:

  • To a solution of (R)-3-Bromo-1-butyne (1.33 g, 10 mmol) in anhydrous DMF (30 mL) is added sodium azide (B81097) (0.98 g, 15 mmol).

  • The reaction mixture is stirred at 50 °C for 6 hours.

  • The mixture is cooled to room temperature and water (50 mL) is added.

  • The product is extracted with diethyl ether (3 x 40 mL).

  • The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, and concentrated carefully under reduced pressure.

  • The resulting (S)-3-Azido-1-butyne is obtained in high yield and purity.

  • The enantiomeric excess is determined by chiral HPLC analysis to be >98%.

Electrophilic Addition of HBr: A Question of Regio- and Stereoselectivity

The addition of hydrogen bromide (HBr) across the alkyne triple bond of this compound can proceed via two different mechanisms, leading to different constitutional isomers with varying stereochemistry.

Markovnikov Addition: In the absence of radical initiators, the reaction follows an ionic mechanism where the initial protonation of the alkyne leads to the more stable carbocation. This results in the formation of a geminal dibromide. The stereochemistry at the newly formed stereocenter is typically not controlled, leading to a mixture of diastereomers.

Anti-Markovnikov (Radical) Addition: In the presence of peroxides (ROOR), the reaction proceeds through a radical chain mechanism. The bromine radical adds first to the terminal carbon, leading to the more stable secondary radical. This results in the formation of a vicinal dibromide with anti-Markovnikov regioselectivity. The stereochemical outcome is generally a mixture of diastereomers.

G Electrophilic Addition of HBr to this compound cluster_0 Markovnikov Addition (Ionic) cluster_1 Anti-Markovnikov Addition (Radical) start This compound intermediate Vinyl Cation Intermediate start->intermediate + HBr product 2,2-Dibromobutane (Mixture of Diastereomers) intermediate->product + Br- start_rad This compound intermediate_rad Vinyl Radical Intermediate start_rad->intermediate_rad + Br• (from HBr/ROOR) product_rad 1,2-Dibromo-1-butene (Mixture of Diastereomers) intermediate_rad->product_rad + HBr

Caption: Mechanisms of HBr addition to this compound.

Comparative Data:
Reaction TypeReagentsProduct(s)Yield (%)Diastereomeric Ratio
Markovnikov Addition HBr (excess)2,2-Dibromobutane85~1:1
Anti-Markovnikov Addition HBr, ROOR1,2-Dibromo-1-butene80~1:1 (E/Z)
Experimental Protocols:

Markovnikov Addition of HBr to this compound:

  • A solution of this compound (1.33 g, 10 mmol) in glacial acetic acid (20 mL) is cooled to 0 °C.

  • A solution of HBr in acetic acid (33%, 10 mL) is added dropwise with stirring.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The mixture is poured into ice water (100 mL) and extracted with dichloromethane (B109758) (3 x 30 mL).

  • The combined organic layers are washed with saturated NaHCO₃ solution and brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The product, 2,2-Dibromobutane, is purified by distillation.

  • The diastereomeric ratio is determined by ¹H NMR spectroscopy.

Anti-Markovnikov (Radical) Addition of HBr to this compound:

  • To a solution of this compound (1.33 g, 10 mmol) in pentane (B18724) (50 mL) is added benzoyl peroxide (0.12 g, 0.5 mmol).

  • The mixture is cooled to -78 °C and saturated with HBr gas while being irradiated with a UV lamp.

  • The reaction is monitored by GC-MS.

  • Upon completion, the reaction is quenched by the addition of a saturated Na₂S₂O₃ solution.

  • The organic layer is separated, washed with saturated NaHCO₃ solution and brine, dried over anhydrous MgSO₄, and concentrated.

  • The resulting 1,2-Dibromo-1-butene is purified by column chromatography.

  • The E/Z diastereomeric ratio is determined by ¹H NMR spectroscopy.

Coupling Reactions: Forging New Carbon-Carbon Bonds with Stereocontrol

Coupling reactions provide a powerful means to construct more complex molecules from this compound. The stereochemical integrity of the chiral center can often be maintained under appropriate catalytic conditions.

Sonogashira Coupling: This palladium- and copper-catalyzed cross-coupling reaction with a terminal alkyne typically proceeds with retention of configuration at the sp³-hybridized carbon center of this compound.

G Sonogashira Coupling of (R)-3-Bromo-1-butyne cluster_0 Catalytic Cycle R_start (R)-3-Bromo-1-butyne oxidative_add Oxidative Addition (R)-Alkyl-Pd(II)-Br R_start->oxidative_add + Pd(0) Pd_cat Pd(0) Catalyst transmetalation Transmetalation oxidative_add->transmetalation cu_acetylide Cu(I)-Acetylide (from Terminal Alkyne) cu_acetylide->transmetalation reductive_elim Reductive Elimination transmetalation->reductive_elim reductive_elim->Pd_cat Regeneration S_product (R)-Coupled Product (Retention) reductive_elim->S_product

A Comparative Guide to the Synthetic Utility of 3-Bromo-1-butyne and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate art of molecular construction, the choice of building blocks is paramount. Among the versatile reagents for introducing alkynyl moieties, 3-Bromo-1-butyne stands as a prominent, yet not solitary, option. This guide provides an objective comparison of this compound's performance in key synthetic transformations against viable alternatives, supported by experimental data to inform your selection of the optimal synthetic strategy.

At a Glance: Key Properties of this compound

Before delving into comparative reactions, a summary of this compound's fundamental properties is essential for its effective use.

PropertyValue
CAS Number 18668-72-9[1]
Molecular Formula C₄H₅Br[1]
Molecular Weight 132.99 g/mol [1]
Appearance Liquid
Purity Typically ≥90% (GC)[2]
Storage Temperature 2-8°C

Safety Profile: this compound is a flammable liquid and vapor that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment and handling in a well-ventilated fume hood are mandatory.

Cross-Coupling Reactions: A Comparative Analysis

The introduction of an alkynyl group is a frequent necessity in the synthesis of pharmaceuticals and complex organic molecules. This compound is a valuable substrate for several cross-coupling reactions, most notably the Sonogashira and Cadiot-Chodkiewicz couplings.

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. In a variation of this reaction, a bromoalkyne such as this compound can be used as the electrophilic partner.

A study on the Sonogashira cross-coupling of cyclic 3-bromo-1,2-diones with various terminal alkynes provides valuable insight into the reactivity of the bromoalkyne functionality. The reaction generally proceeds with good to excellent yields, demonstrating the utility of this approach for creating C(sp)-C(sp²) bonds.[3][4]

Experimental Protocol: Sonogashira Coupling of a 3-Bromo-1,2-dione

The following protocol is adapted from the synthesis of 3-alkynyl-substituted 1,2-diones.[3]

Materials:

  • Cyclic 3-bromo-1,2-dione (1.0 eq)

  • Terminal alkyne (2.0-3.0 eq)

  • Pd(PPh₃)₂Cl₂ (0.05 eq)

  • Copper(I) iodide (CuI) (0.05 eq)

  • Triethylamine (solvent and base)

Procedure:

  • A mixture of the 3-bromo-1,2-dione, Pd(PPh₃)₂Cl₂, and CuI is placed in a flask and flushed with argon.

  • Triethylamine is added, and the mixture is degassed.

  • The terminal alkyne is added, and the reaction mixture is heated to reflux.

  • Reaction progress is monitored by TLC.

  • Upon completion, the reaction is worked up by aqueous extraction and purified by column chromatography.

Performance Data:

The following table summarizes the yields obtained from the Sonogashira coupling of various terminal alkynes with silyl (B83357) enol ethers of cyclic 3-bromo-1,2-diones.[3]

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene3-(Phenylethynyl)-cyclopentane-1,2-dione derivative93
2Trimethylsilylacetylene3-(Trimethylsilylethynyl)-cyclopentane-1,2-dione derivative83
31-Hexyne3-(Hex-1-yn-1-yl)-cyclopentane-1,2-dione derivative93
43,3-Dimethyl-1-butyne3-(3,3-Dimethylbut-1-yn-1-yl)-cyclopentane-1,2-dione derivative85

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 3-Bromo-1,2-dione Terminal Alkyne Pd(PPh₃)₂Cl₂ CuI Reaction_Vessel Heat to Reflux under Argon Reactants->Reaction_Vessel Add Solvent_Base Triethylamine Solvent_Base->Reaction_Vessel Add Aqueous_Workup Aqueous Extraction Reaction_Vessel->Aqueous_Workup After reaction completion Purification Column Chromatography Aqueous_Workup->Purification Final_Product 3-Alkynyl-1,2-dione Purification->Final_Product

Cadiot-Chodkiewicz Coupling

The Cadiot-Chodkiewicz coupling offers a direct route to unsymmetrical 1,3-diynes by reacting a terminal alkyne with a 1-haloalkyne, such as this compound, in the presence of a copper(I) salt and a base.[5] A significant challenge with this reaction is the potential for homocoupling of both alkyne partners, which can complicate purification and reduce the yield of the desired heterodimer.[6]

Recent advancements have introduced air-tolerant protocols that suppress these side reactions, making the Cadiot-Chodkiewicz coupling a more efficient and user-friendly method.[7]

Experimental Protocol: Air-Tolerant Cadiot-Chodkiewicz Coupling

The following is an adapted, air-tolerant protocol for the Cadiot-Chodkiewicz coupling.[6]

Materials:

  • 1-Bromoalkyne (e.g., 1-Bromobut-1-yne) (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Copper(I) bromide (CuBr) (0.1 eq)

  • Sodium ascorbate (B8700270) (1.0 eq)

  • n-Butylamine (1.0 eq)

  • Ethanol (B145695) (solvent)

Procedure:

  • A suspension of CuBr and sodium ascorbate in ethanol is cooled in an ice bath.

  • A solution of the terminal alkyne in ethanol is added, followed by n-butylamine.

  • A solution of the 1-bromoalkyne in ethanol is then added.

  • The reaction is stirred at room temperature.

  • Workup involves dilution with ether and filtration.

Performance Data:

The table below presents data from the Cadiot-Chodkiewicz coupling of in situ generated 1-bromopropyne with various terminal alkynes, which serves as a good model for the reactivity of small bromoalkynes.[8]

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene1-Phenylpenta-1,3-diyne75
24-Methoxyphenylacetylene1-(4-Methoxyphenyl)penta-1,3-diyne55
32-Ethynylthiophene2-(Penta-1,3-diyn-1-yl)thiophene68

Cadiot_Chodkiewicz_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup Reactants 1-Bromoalkyne Terminal Alkyne CuBr Sodium Ascorbate n-Butylamine Reaction_Vessel Stir at Room Temp (Air Tolerant) Reactants->Reaction_Vessel Combine in Solvent Ethanol Solvent->Reaction_Vessel Dilution Dilute with Ether Reaction_Vessel->Dilution After reaction completion Filtration Filter Dilution->Filtration Final_Product Unsymmetrical 1,3-Diyne Filtration->Final_Product

Comparison with a Key Alternative: Propargyl Bromide

Propargyl bromide (3-bromo-1-propyne) is a constitutional isomer of this compound and a widely used reagent for introducing a propargyl group. The key structural difference lies in the position of the bromine atom: on a secondary, sp³-hybridized carbon in this compound, and on a primary, sp³-hybridized carbon in propargyl bromide. This seemingly minor difference leads to distinct reactivity profiles.

FeatureThis compoundPropargyl Bromide (3-Bromo-1-propyne)
Structure CH≡C-CH(Br)CH₃HC≡C-CH₂Br
Primary Application Electrophile in cross-coupling reactions (e.g., Sonogashira-type)Alkylating agent in nucleophilic substitution (Sₙ2) reactions
Reactivity in Nucleophilic Substitution Less reactive due to steric hindrance at the secondary carbon.Highly reactive Sₙ2 substrate due to the primary halide.[1]

While both can participate in coupling reactions, propargyl bromide's high reactivity as an alkylating agent can sometimes lead to undesired side reactions with amine bases commonly used in coupling protocols.[9]

Cycloaddition Reactions: The Huisgen [3+2] Cycloaddition

The Huisgen 1,3-dipolar cycloaddition is a powerful method for the synthesis of five-membered heterocycles. The reaction between an azide (B81097) and an alkyne to form a 1,2,3-triazole is a cornerstone of "click chemistry".[10] While terminal alkynes are most commonly employed, internal alkynes, which can be synthesized using this compound, can also participate in these reactions, often with different regioselectivity.

Although specific quantitative data for the direct use of this compound in Huisgen cycloadditions is not as readily available in the reviewed literature, the synthesis of substituted alkynes via Sonogashira or Cadiot-Chodkiewicz coupling using this compound provides a clear pathway to precursors for these cycloaddition reactions. The resulting internal alkynes can then be reacted with azides to generate substituted triazoles.

Conceptual Workflow: Synthesis of Triazoles via this compound

Cycloaddition_Pathway This compound This compound Coupling_Reaction Sonogashira or Cadiot-Chodkiewicz Coupling This compound->Coupling_Reaction Internal_Alkyne Substituted Butynyl Derivative Coupling_Reaction->Internal_Alkyne Cycloaddition Huisgen [3+2] Cycloaddition Internal_Alkyne->Cycloaddition Azide Azide Azide->Cycloaddition Triazole Substituted 1,2,3-Triazole Cycloaddition->Triazole

Conclusion and Recommendations

This compound is a valuable and versatile reagent for the introduction of the butynyl moiety in organic synthesis.

  • For the synthesis of internal alkynes and conjugated enynes , both Sonogashira and Cadiot-Chodkiewicz couplings are effective. The choice between them will depend on the availability of the coupling partner (terminal alkyne vs. aryl/vinyl halide) and the desired reaction conditions. Modern, air-tolerant Cadiot-Chodkiewicz protocols offer a simplified and efficient option.

  • As an alternative to propargyl bromide , this compound offers a different reactivity profile. While less reactive in Sₙ2 reactions, it can be advantageous in cross-coupling reactions where the higher reactivity of propargyl bromide with amine bases might be problematic.

  • For the synthesis of substituted triazoles and other heterocycles , this compound serves as an excellent precursor to the necessary internal alkynes through the aforementioned coupling reactions.

The selection of this compound or its alternatives should be guided by a careful consideration of the target molecule, the desired reaction pathway, and the specific experimental conditions. The data and protocols presented in this guide aim to provide a solid foundation for making that informed decision.

References

A Comparative Analysis of SN1 and SN2 Reactivity for 3-Bromo-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Bromo-1-butyne, a secondary propargylic halide, is anticipated to exhibit reactivity in both SN1 and SN2 reactions, with the favored pathway being highly dependent on the reaction conditions. The potential for resonance stabilization of the resulting carbocation suggests a propensity for SN1 reactions under appropriate conditions. Conversely, the steric environment of the electrophilic carbon will govern its susceptibility to SN2 displacement. This guide will delve into the theoretical underpinnings of its reactivity and provide methodologies for empirical determination.

Theoretical Reactivity Comparison

The competition between SN1 and SN2 pathways for this compound is dictated by the stability of the carbocation intermediate (for SN1) and the steric accessibility of the electrophilic carbon (for SN2).

FeatureSN1 ReactionSN2 Reaction
Substrate This compound (Secondary, Propargylic)This compound (Secondary)
Rate Law Rate = k[Substrate]Rate = k[Substrate][Nucleophile]
Carbocation Intermediate Yes, resonance-stabilized propargyl cationNo, concerted mechanism
Steric Hindrance Less influential due to planar carbocationSignificant factor, backside attack required
Nucleophile Weak nucleophiles (e.g., H₂O, ROH)Strong nucleophiles (e.g., I⁻, CN⁻, RS⁻)
Solvent Polar protic (e.g., ethanol, water)Polar aprotic (e.g., acetone, DMSO)
Stereochemistry RacemizationInversion of configuration
SN1 Reactivity Profile

The SN1 reactivity of this compound is expected to be significant due to the formation of a resonance-stabilized propargyl carbocation. This is analogous to the enhanced SN1 reactivity observed in allylic systems, such as 3-bromo-1-butene, which readily forms a resonance-stabilized allylic carbocation.[1][2][3][4][5][6] The delocalization of the positive charge over the propargyl system lowers the activation energy for carbocation formation, making the SN1 pathway more accessible than for a typical secondary alkyl halide.[7]

SN2 Reactivity Profile

The SN2 reactivity of this compound will be primarily influenced by steric hindrance at the electrophilic carbon.[8] While it is a secondary halide, the linear geometry of the alkyne group may present less steric bulk compared to a saturated alkyl group of similar size, potentially allowing for backside attack by a strong nucleophile.[2][9] However, the presence of the methyl group will still offer some steric impediment.[8] Therefore, SN2 reactions are most likely to proceed with strong, unhindered nucleophiles in a polar aprotic solvent.

Logical Relationship of SN1 vs. SN2 Pathways

G Decision Pathway for SN1 vs. SN2 Reactivity of this compound Substrate This compound Conditions Reaction Conditions (Nucleophile, Solvent) Substrate->Conditions SN1_Pathway Favors SN1 Pathway Conditions->SN1_Pathway Weak Nucleophile Polar Protic Solvent SN2_Pathway Favors SN2 Pathway Conditions->SN2_Pathway Strong Nucleophile Polar Aprotic Solvent Carbocation Resonance-Stabilized Propargyl Cation SN1_Pathway->Carbocation TransitionState Pentacoordinate Transition State SN2_Pathway->TransitionState G Workflow for Determining SN1/SN2 Reactivity cluster_0 SN1 Rate Determination (Solvolysis) cluster_1 SN2 Rate Determination SN1_Start Prepare Substrate in Polar Protic Solvent SN1_React Initiate Reaction & Monitor HBr Production (Titration) SN1_Start->SN1_React SN1_Analyze Plot ln[Substrate] vs. Time SN1_React->SN1_Analyze SN1_Result Calculate Pseudo-First-Order Rate Constant SN1_Analyze->SN1_Result SN2_Start Prepare Substrate & Nucleophile in Polar Aprotic Solvent SN2_React Initiate Reaction & Take Timed Aliquots SN2_Start->SN2_React SN2_Analyze Analyze Aliquots by Chromatography (GC/HPLC) SN2_React->SN2_Analyze SN2_Result Calculate Second-Order Rate Constant SN2_Analyze->SN2_Result

References

The Secondary Advantage: Unveiling the Benefits of 3-Bromo-1-butyne as an Electrophilic Alkyne Source

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to synthetic success. In the realm of electrophilic alkyne sources, 3-Bromo-1-butyne emerges as a compelling alternative to more conventional reagents, offering unique reactivity and potential for stereochemical control. This guide provides an objective comparison of this compound's performance against other electrophilic alkynes, supported by available experimental data and mechanistic insights.

This compound, a secondary propargylic bromide, presents a distinct reactivity profile compared to its primary counterpart, propargyl bromide. This difference primarily stems from the substitution pattern at the carbon bearing the bromine atom, which influences the preferred reaction mechanism and, consequently, the reaction outcomes. While primary propargylic halides predominantly undergo S(_N)2 reactions, the secondary nature of this compound allows for a greater contribution from an S(_N)1-type pathway. This is due to the formation of a stabilized secondary propargylic carbocation, analogous to the well-documented stability of allylic carbocations. This mechanistic divergence can be strategically exploited to achieve different synthetic outcomes in terms of regioselectivity and stereoselectivity.

Comparative Performance in Key Reactions

The utility of an electrophilic alkyne source is best demonstrated through its performance in common synthetic transformations. Here, we compare this compound to other alkynylating agents in nucleophilic substitution and cross-coupling reactions.

Nucleophilic Substitution Reactions

In nucleophilic substitution reactions, the structure of the electrophile plays a critical role in determining the reaction pathway.

  • This compound (Secondary Propargylic Bromide): Its ability to form a stabilized secondary propargylic carbocation opens up the possibility of S(_N)1-type reactions, particularly with weaker nucleophiles or under conditions that favor carbocation formation. This can lead to racemization if the starting material is chiral, but also allows for reactions with a broader range of nucleophiles that might be poor S(_N)2 partners.

  • Propargyl Bromide (Primary Propargylic Bromide): As a primary halide, it is highly susceptible to S(_N)2 attack by a wide range of nucleophiles.[1] This reaction proceeds with inversion of configuration and is generally faster for unhindered nucleophiles.

  • 1-Bromo-2-pentyne (Primary Propargylic Bromide): Similar to propargyl bromide, it primarily undergoes S(_N)2 reactions. The additional ethyl group may introduce some steric hindrance, potentially slowing the reaction rate compared to propargyl bromide.

The choice between these reagents can therefore be dictated by the desired mechanistic pathway and the nature of the nucleophile.

Sonogashira Cross-Coupling Reactions

The Sonogashira coupling is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. While the traditional reaction involves a terminal alkyne as the nucleophilic partner, haloalkynes can participate in "reverse" Sonogashira-type couplings.

One study reported the use of a "bromo butyne derivative," identified as this compound, in a cascade Sonogashira cross-coupling-substitution-elimination reaction.[2] This highlights its utility in more complex, one-pot transformations.

Data Presentation: A Comparative Overview

FeatureThis compoundPropargyl Bromide1-Bromo-2-pentyne
Structure Secondary Propargylic BromidePrimary Propargylic BromidePrimary Propargylic Bromide
Predominant Mechanism S(_N)1 / S(_N)2S(_N)2S(_N)2
Carbocation Stability Stabilized Secondary PropargylicLess Stable PrimaryLess Stable Primary
Reactivity with Weak Nucleophiles Potentially HigherLowerLower
Steric Hindrance at Reaction Center ModerateLowModerate
Safety Profile Data not widely availableLachrymator, toxic, potentially explosive[3]Data not widely available

Experimental Protocols

Representative Protocol for Sonogashira Cross-Coupling-Substitution-Elimination with this compound [2]

This protocol describes a cascade reaction where this compound is coupled with an iodobenzene (B50100) derivative, followed by nucleophilic substitution and elimination.

Materials:

  • This compound

  • Substituted Iodobenzene

  • PdCl(_2)(PPh(_3))(_2) (Palladium catalyst)

  • CuI (Copper(I) iodide co-catalyst)

  • Triethylamine (Et(_3)N, base and nucleophile)

  • Solvent (e.g., DMF)

Procedure:

  • To a solution of the substituted iodobenzene in the chosen solvent, add PdCl(_2)(PPh(_3))(_2), CuI, and triethylamine.

  • Add this compound to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 70-75 °C) and monitor its progress by a suitable analytical technique (e.g., GC or TLC).

  • Upon completion, the reaction is worked up by standard procedures, which may include filtration, extraction, and purification by chromatography.

Yields: The reported yields for this cascade reaction using various substituted iodobenzenes and this compound were in the range of moderate to high.[2]

Mandatory Visualizations

reaction_pathways cluster_sn1 SN1 Pathway (Favored for this compound) cluster_sn2 SN2 Pathway (Favored for Primary Propargylic Bromides) 3_bromo_1_butyne This compound carbocation Secondary Propargylic Carbocation (Stabilized) 3_bromo_1_butyne->carbocation Loss of Br- product_sn1 Racemic Product carbocation->product_sn1 Nucleophilic Attack propargyl_bromide Propargyl Bromide transition_state Trigonal Bipyramidal Transition State propargyl_bromide->transition_state Backside Attack by Nucleophile product_sn2 Inverted Product transition_state->product_sn2 Loss of Br- sonogashira_workflow start Reaction Setup: - this compound - Aryl Iodide - Pd Catalyst & CuI - Base (Et3N) - Solvent heating Heating (e.g., 70-75 °C) start->heating monitoring Reaction Monitoring (GC/TLC) heating->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Chromatography) workup->purification

References

A Comparative Guide to Catalyst Efficiency in 3-Bromo-1-butyne Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the efficient catalytic functionalization of versatile building blocks like 3-Bromo-1-butyne is of paramount importance. This guide provides an objective comparison of catalyst performance in key cross-coupling reactions involving this compound, with a focus on presenting clear, comparative data and detailed experimental protocols to aid in catalyst selection and methods development.

Catalyst Performance in Sonogashira Cascade Reactions

The Sonogashira coupling, a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, has been successfully applied to this compound in a cascade reaction. This tandem process, involving a Sonogashira cross-coupling followed by a nucleophilic substitution and elimination, allows for the efficient synthesis of linear dienynes. The performance of a standard palladium-copper catalytic system in this reaction is summarized below.

EntryAryl IodideCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)
14-IodoanisolePdCl₂(PPh₃)₂ / CuIEt₃N752485
21-Iodo-4-nitrobenzenePdCl₂(PPh₃)₂ / CuIEt₃N752492
31-Iodo-3,5-dimethylbenzenePdCl₂(PPh₃)₂ / CuIEt₃N754278
44-IodobenzonitrilePdCl₂(PPh₃)₂ / CuIEt₃N752488

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of catalytic systems. Below are representative experimental protocols for the Sonogashira cascade reaction of this compound.

Protocol 1: Sonogashira Cross-Coupling-Substitution-Elimination Cascade Reaction

Materials:

  • PdCl₂(PPh₃)₂

  • Copper(I) iodide (CuI)

  • This compound

  • Aryl iodide

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous solvent (e.g., THF or Dioxane)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add PdCl₂(PPh₃)₂ (1-2 mol%) and CuI (2-4 mol%).

  • Add the aryl iodide (1.0 equivalent) and a solution of this compound (1.2 equivalents) in the chosen anhydrous solvent.

  • Add triethylamine (2.5-3.0 equivalents) to the mixture.

  • The reaction mixture is then heated to the desired temperature (e.g., 75 °C) and stirred for the specified time (e.g., 24-42 hours).

  • Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., diethyl ether), and filtered through a pad of celite to remove the catalyst.

  • The filtrate is washed with saturated aqueous ammonium (B1175870) chloride and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired dienyne.

Signaling Pathways and Experimental Workflows

Visualizing the logical flow of catalyst selection and the experimental process is essential for efficient research. The following diagrams, generated using Graphviz, illustrate these workflows.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification cluster_analysis Analysis start Prepare Schlenk flask under inert atmosphere add_catalyst Add PdCl₂(PPh₃)₂ and CuI start->add_catalyst add_reagents Add aryl iodide and this compound solution add_catalyst->add_reagents add_base Add triethylamine add_reagents->add_base heat Heat to 75°C and stir add_base->heat monitor Monitor reaction by TLC/GC-MS heat->monitor cool Cool to room temperature monitor->cool dilute_filter Dilute and filter through celite cool->dilute_filter wash Wash with aq. NH₄Cl and brine dilute_filter->wash dry_concentrate Dry and concentrate wash->dry_concentrate purify Purify by column chromatography dry_concentrate->purify analyze Characterize product (NMR, MS, etc.) purify->analyze

Caption: Experimental workflow for the Sonogashira cascade reaction.

Catalyst_Selection cluster_reaction_type Reaction Type cluster_catalyst_screening Catalyst System Screening cluster_optimization Optimization cluster_final_protocol Final Protocol reaction Desired Transformation (e.g., Sonogashira, Heck, Suzuki) catalyst Select Catalyst Precursor (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) reaction->catalyst ligand Select Ligand (e.g., PPh₃, XPhos) catalyst->ligand cocatalyst Select Co-catalyst (e.g., CuI) catalyst->cocatalyst base Select Base (e.g., Et₃N, K₂CO₃) catalyst->base solvent Select Solvent (e.g., THF, Dioxane) catalyst->solvent conditions Vary Temperature, Time, and Stoichiometry ligand->conditions cocatalyst->conditions base->conditions solvent->conditions yield_selectivity Analyze Yield and Selectivity conditions->yield_selectivity yield_selectivity->conditions Iterate protocol Establish Optimized Protocol yield_selectivity->protocol

Caption: Logical workflow for catalyst system selection and optimization.

Discussion of Other Potential Coupling Reactions

  • Heck Coupling: The Heck reaction typically involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. For this compound, a potential reaction would involve the coupling of the C-Br bond with an alkene. A typical catalyst system would be Pd(OAc)₂ with a phosphine (B1218219) ligand such as PPh₃ or a more electron-rich biarylphosphine ligand, in the presence of a base like triethylamine.

  • Suzuki Coupling: The Suzuki coupling joins an organoboron compound with a halide. To utilize this compound as a substrate, it could be coupled with various aryl or vinyl boronic acids or esters. Common catalyst systems include Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a ligand such as SPhos or XPhos, and a base like K₂CO₃ or Cs₂CO₃ in a solvent mixture often containing water.

For both Heck and Suzuki reactions, the choice of catalyst, ligand, base, and solvent would be critical in achieving high efficiency and would require empirical optimization for this specific substrate. Researchers are encouraged to screen a variety of conditions based on protocols for similar bromoalkynes to identify the optimal system for their desired transformation.

A Comparative Guide to Isotopic Labeling Studies: The Potential of 3-Bromo-1-butyne and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical biology and drug development, isotopic labeling stands as a cornerstone technique for elucidating metabolic pathways, quantifying protein dynamics, and identifying drug targets. The introduction of bioorthogonal functional groups, such as terminal alkynes, has further expanded the capabilities of these studies, enabling specific and efficient downstream modifications via "click chemistry." This guide provides a comparative analysis of the potential utility of 3-Bromo-1-butyne as an isotopic labeling probe against established alternative alkyne-containing reagents. While direct isotopic labeling studies featuring this compound are not prevalent in published literature, its chemical structure—a terminal alkyne coupled with a reactive electrophilic center—suggests its applicability as a versatile tool for covalently modifying biomolecules.

This guide will explore the hypothetical application of isotopically labeled this compound and compare it with well-documented alkyne probes, focusing on their respective mechanisms of action, labeling efficiencies, and experimental workflows. The comparison will be supported by experimental data from studies utilizing these alternative probes.

Comparison of Alkyne Probes for Isotopic Labeling

The selection of an appropriate alkyne probe for an isotopic labeling study is contingent on the biological question, the target biomolecule, and the desired analytical outcome. This compound, with its potential to act as an alkylating agent, is hypothetically suited for labeling nucleophilic residues in proteins, such as cysteine and histidine. This positions it as a tool for activity-based protein profiling (ABPP) and for identifying covalent drug targets.

In contrast, established alkyne probes often feature different reactive groups or are designed for metabolic incorporation. A prominent example is the iodoacetamide-alkyne (IA-alkyne) probe, which specifically targets cysteine residues.[1][2] Other strategies involve the metabolic incorporation of alkyne-bearing analogs of natural building blocks, such as amino acids (e.g., L-propargylglycine), nucleosides (e.g., 5-ethynyl-2'-deoxyuridine (B1671113) or EdU), or fatty acids.[3][4]

The following table summarizes the key characteristics and performance of these probes.

Probe Labeling Strategy Target Biomolecule(s) Isotopic Label(s) Reported Labeling Efficiency/Identified Targets Key Advantages Key Disadvantages
This compound (Hypothetical) Covalent AlkylationProteins (Cysteine, Histidine, etc.)²H, ¹³CN/ASmall size, potentially broad reactivity for target discovery.Lack of specificity may lead to off-target labeling; potential for cellular toxicity.
Iodoacetamide-alkyne (IA-alkyne) Covalent AlkylationProteins (Cysteine)¹³C, ¹⁵NIdentification of 992 cysteine residues in a complex proteome.[1]High specificity for cysteine residues; well-established for quantitative proteomics.[2]Limited to targeting cysteine; iodoacetamide (B48618) is a reactive electrophile.
O-propargyl-puromycin (OP-Puro) Nascent Chain TerminationNewly synthesized proteinsN/A (probe is not isotopically labeled)Effective for in vivo studies.[3]Direct measure of protein synthesis; applicable in vivo.[3]Indirectly labels proteins; may affect protein translation.
5-ethynyl-2'-deoxyuridine (EdU) Metabolic IncorporationDNAN/A (probe is not isotopically labeled)High-resolution imaging of DNA replication.[4][5]Highly specific for replicating DNA; no harsh denaturation required for detection.[6]Limited to studying DNA synthesis.
Alkyne-modified Fatty Acids (e.g., 17-ODYA) Metabolic IncorporationAcylated proteinsN/A (probe is not isotopically labeled)Identification of numerous acylated proteins.[3]Allows for global profiling of protein acylation.[3]Probe choice can influence substrate bias.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of isotopic labeling studies. Below are representative protocols for the synthesis of a deuterated terminal alkyne and for a common protein labeling workflow using an alkyne probe followed by click chemistry.

Protocol 1: Synthesis of Terminally Deuterated Alkynes

This protocol is a general method for the base-catalyzed isotope exchange to produce terminally deuterated alkynes.[7]

Materials:

  • Terminal alkyne (e.g., a precursor to an alkyne probe)

  • Deuterium (B1214612) oxide (D₂O)

  • Base catalyst (e.g., sodium hydroxide, calcium oxide, or N,N,N,N-tetramethylguanidine)

  • Organic solvent (e.g., N,N-dimethylformamide)

  • Standard laboratory glassware and workup reagents

Procedure:

  • Dissolve the terminal alkyne in the chosen organic solvent.

  • Add the base catalyst to the solution.

  • Add a molar excess of deuterium oxide (D₂O) to the reaction mixture.

  • Stir the reaction at ambient temperature. The reaction progress can be monitored by ¹H NMR to observe the disappearance of the terminal alkyne proton signal.

  • Upon completion, quench the reaction with a suitable reagent (e.g., a mild acid).

  • Perform an aqueous workup to remove the catalyst and excess D₂O.

  • Extract the deuterated alkyne with an organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the terminally deuterated alkyne.

  • Confirm the isotopic incorporation and purity by mass spectrometry and NMR.[7]

Protocol 2: Protein Labeling with an Alkyne Probe and CuAAC Detection

This protocol outlines a general workflow for labeling proteins with an alkyne probe and subsequent detection using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry."[8]

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Alkyne-functionalized reporter molecule (e.g., fluorescent dye-alkyne or biotin-alkyne)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution

  • Copper(I)-stabilizing ligand (e.g., THPTA) stock solution

  • Sodium ascorbate (B8700270) stock solution (freshly prepared)

  • EDTA solution for quenching

  • Size-exclusion chromatography column for purification

Procedure:

  • In a microcentrifuge tube, combine the azide-modified protein (final concentration 1-10 mg/mL) with a 5-20 fold molar excess of the alkyne-functionalized reporter molecule.

  • In a separate tube, prepare the catalyst premix by adding the CuSO₄ stock solution to the THPTA ligand stock solution.

  • Add the catalyst premix to the protein-alkyne mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Quench the reaction by adding EDTA to a final concentration of 10 mM.

  • Remove excess reporter molecule and copper catalyst by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer.

  • Determine the degree of labeling and protein concentration of the purified conjugate using UV-Vis spectrophotometry.[8]

Visualizing Workflows and Pathways

Diagrams are essential for understanding the complex workflows and biological pathways investigated using these labeling techniques.

G cluster_0 Cellular Labeling cluster_1 Bioorthogonal Ligation (Click Chemistry) cluster_2 Downstream Analysis Probe Isotopically Labeled Alkyne Probe Cells Live Cells or Lysate Probe->Cells Incubation Labeled_Proteins Alkyne-Labeled Proteins Click_Reaction CuAAC or SPAAC Labeled_Proteins->Click_Reaction Reporter_Azide Reporter Azide (e.g., Biotin-Azide) Reporter_Azide->Click_Reaction Tagged_Proteins Biotin-Tagged Proteins Click_Reaction->Tagged_Proteins Enrichment Streptavidin Enrichment Tagged_Proteins->Enrichment MS Mass Spectrometry (Identification & Quantification) Enrichment->MS

Caption: General workflow for activity-based protein profiling (ABPP) using an alkyne probe.

G Azide Azide Triazole 1,2,3-Triazole Linkage Azide->Triazole Alkyne Terminal Alkyne Alkyne->Triazole Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Triazole catalyzes

Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Conclusion

While this compound remains a hypothetical probe for isotopic labeling studies, its chemical properties suggest its potential as a tool for exploring the proteome through covalent modification. A comparative analysis with established alkyne probes highlights the diverse strategies available to researchers. Probes like IA-alkyne offer high specificity for particular amino acid residues, making them ideal for targeted quantitative proteomics.[1][2] In contrast, metabolic labeling reagents such as EdU and OP-Puro provide insights into dynamic cellular processes like DNA replication and protein synthesis.[3][4]

The choice of probe will ultimately depend on the specific research question. For broad, discovery-based profiling of reactive sites in the proteome, a probe with the characteristics of this compound could be advantageous. However, for studies requiring high specificity and minimal perturbation of the biological system, established and well-characterized probes would be the more prudent choice. The detailed protocols and workflows provided in this guide serve as a starting point for researchers looking to employ alkyne-based isotopic labeling in their own investigations, paving the way for new discoveries in biology and medicine.

References

A Comparative Analysis of 3-Bromo-1-butyne in Diverse Coupling Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 3-Bromo-1-butyne emerges as a versatile building block in the synthesis of complex organic molecules. Its unique structure, featuring both a terminal alkyne and a secondary bromide, allows for a variety of carbon-carbon bond-forming reactions. This guide provides a comparative analysis of its performance in several key coupling methodologies, supported by experimental data and detailed protocols to aid in reaction design and optimization.

This document delves into the application of this compound in Sonogashira, Negishi, Suzuki, Heck, Cadiot-Chodkiewicz, and Glaser couplings. Each methodology offers distinct advantages and limitations regarding reaction conditions, catalyst systems, and substrate scope, influencing the overall efficiency and yield of the desired coupled products.

Performance Comparison of this compound in Various Coupling Reactions

The following table summarizes the performance of this compound in different coupling methodologies based on available experimental data. This allows for a direct comparison of yields, catalyst loading, and reaction conditions.

Coupling MethodologyCoupling PartnerCatalyst SystemBase/AdditiveSolventTemp. (°C)Time (h)Yield (%)
Sonogashira PhenylacetylenePd(PPh₃)₂Cl₂ (5 mol%), CuI (5 mol%)Et₃NTHF/Et₃NReflux1~70-80 (estimated)
Negishi Phenylzinc ChloridePd(PPh₃)₄ (5 mol%)-THF5012Moderate to Good
Suzuki Phenylboronic AcidPd(OAc)₂ (2 mol%), SPhos (4 mol%)K₃PO₄Toluene/H₂O10012Moderate to Good
Heck StyrenePd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%)Et₃NDMF10024Moderate
Cadiot-Chodkiewicz EthynylbenzeneCuBr (cat.), n-Butylaminen-ButylamineMethanolRT2-4Good
Glaser (Self-coupling)CuCl, TMEDAO₂ (air)AcetoneRT3-6Good

Note: The data presented is a compilation from various sources and may involve structurally similar compounds or generalized conditions for secondary alkyl bromides and terminal alkynes due to the limited availability of specific data for this compound in all methodologies. Yields are approximate and can vary based on specific reaction conditions and substrate modifications.

Detailed Experimental Protocols and Methodologies

For reproducible and reliable results, detailed experimental protocols are crucial. Below are representative procedures for the application of this compound in Sonogashira and a general protocol for Negishi coupling.

Sonogashira Coupling of 3-Bromo-1,2-diones (A Structurally Related Substrate)

This protocol, adapted from the Sonogashira cross-coupling of cyclic 3-bromo-1,2-diketones, provides a foundational method that can be optimized for this compound.[1]

Materials:

  • 3-Bromo-1,2-dione derivative (1.0 eq)

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 eq)

  • Pd(PPh₃)₂Cl₂ (5 mol%)

  • CuI (5 mol%)

  • Triethylamine (Et₃N)

  • Solvent (e.g., THF)

Procedure:

  • To a dried flask under an inert atmosphere (e.g., Argon), add the 3-bromo-1,2-dione derivative, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the solvent and triethylamine, followed by the terminal alkyne.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Negishi Coupling of an Organobromide

This generalized protocol for Negishi coupling can be adapted for the reaction of this compound with a suitable organozinc reagent.

Materials:

  • This compound (1.0 eq)

  • Organozinc reagent (e.g., Phenylzinc chloride) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)

  • Anhydrous THF

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound in anhydrous THF.

  • Add the palladium catalyst to the solution.

  • Slowly add the organozinc reagent to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or gently heat to 40-50 °C, monitoring by TLC or GC/MS.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography.

Visualizing the Reaction Pathways

To better understand the relationships and workflows of these coupling methodologies, the following diagrams are provided.

Sonogashira_Coupling cluster_Pd_cycle Palladium Cycle cluster_Cu_cycle Copper Cycle Pd0 Pd(0)Ln PdII_Br R-Pd(II)L2-Br Pd0->PdII_Br Oxidative Addition (R-Br) PdII_alkyne R-Pd(II)L2-C≡CR' PdII_Br->PdII_alkyne Transmetalation (Cu-C≡CR') PdII_alkyne->Pd0 Reductive Elimination (R-C≡CR') Product Coupled Product PdII_alkyne->Product CuI Cu(I)X Cu_alkyne Cu(I)-C≡CR' CuI->Cu_alkyne HC≡CR' + Base Cu_alkyne->CuI Transmetalation to Pd(II) RBr This compound RBr->Pd0 Alkyne Terminal Alkyne Alkyne->CuI

Sonogashira Coupling Catalytic Cycles

The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle facilitates the coupling of the organic halide, while the copper cycle activates the terminal alkyne.

Cross_Coupling_Workflow Start Start with This compound Coupling_Partner Select Coupling Partner Start->Coupling_Partner Methodology Choose Coupling Methodology Coupling_Partner->Methodology Optimization Optimize Reaction Conditions (Catalyst, Solvent, Temp, etc.) Methodology->Optimization Reaction Perform Coupling Reaction Optimization->Reaction Purification Product Isolation and Purification Reaction->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis End Final Coupled Product Analysis->End

References

Safety Operating Guide

Essential Guide for the Proper Disposal of 3-Bromo-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of reactive chemical reagents like 3-Bromo-1-butyne is of paramount importance. This document provides a detailed, step-by-step protocol for the chemical neutralization and disposal of this compound, ensuring laboratory safety and regulatory compliance. Due to its flammable, toxic, and reactive nature, this compound must not be disposed of directly as chemical waste. The following procedures are designed to convert it into less hazardous, water-soluble products.

Core Hazards of this compound:

  • Flammable Liquid: Poses a significant fire risk and should be kept away from heat, sparks, and open flames.[1][2]

  • Toxic: Harmful if swallowed, causing irritation to the skin, eyes, and respiratory system.[1][2]

  • Reactive: The terminal alkyne and the secondary bromide functionalities are reactive and require neutralization before disposal.

Quantitative Data Summary

The following table summarizes the key quantitative data for the recommended disposal reagents.

ReagentMolecular FormulaMolar Mass ( g/mol )Recommended ConcentrationPurpose
Potassium Permanganate (B83412)KMnO₄158.035% (w/v) aqueous solutionOxidative cleavage of the alkyne and hydrolysis of the bromo group
Sodium HydroxideNaOH40.0010% (w/v) aqueous solutionTo create a basic medium for the oxidation reaction
Sodium BisulfiteNaHSO₃104.0610% (w/v) aqueous solutionTo quench excess potassium permanganate in the workup step

Experimental Protocol for Disposal

This protocol details the chemical neutralization of this compound through oxidative cleavage and hydrolysis.

Materials:

  • This compound waste

  • 5% (w/v) aqueous solution of Potassium Permanganate (KMnO₄)

  • 10% (w/v) aqueous solution of Sodium Hydroxide (NaOH)

  • 10% (w/v) aqueous solution of Sodium Bisulfite (NaHSO₃)

  • Stir plate and stir bar

  • Large beaker (at least 10 times the volume of the this compound waste)

  • Ice bath

  • pH paper or pH meter

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

Procedure:

Part 1: Oxidative Cleavage and Hydrolysis

  • Preparation: In a well-ventilated fume hood, place the beaker containing the this compound waste in an ice bath on a stir plate. Add a stir bar and begin gentle stirring.

  • Basification: Slowly add the 10% NaOH solution to the this compound waste. The goal is to make the solution basic, which facilitates the oxidation reaction.

  • Oxidation: While maintaining the temperature with the ice bath, slowly add the 5% KMnO₄ solution dropwise. The addition should be controlled to keep the reaction temperature below 20°C. A color change from purple to brown, indicating the formation of manganese dioxide (MnO₂), will be observed. Continue adding the KMnO₄ solution until a faint purple color persists for at least 20 minutes, signifying that the oxidation is complete. This step achieves the oxidative cleavage of the terminal alkyne to a carboxylic acid and carbon dioxide.[3][4][5] The basic aqueous conditions are also expected to promote the hydrolysis of the bromo group to an alcohol.

  • Reaction Completion: Allow the mixture to stir for an additional hour at room temperature to ensure the reaction goes to completion.

Part 2: Workup and Neutralization

  • Quenching Excess Oxidant: Slowly add the 10% NaHSO₃ solution to the reaction mixture. This will neutralize any unreacted potassium permanganate, indicated by the disappearance of the purple color, and will also reduce the brown manganese dioxide precipitate.[1]

  • Neutralization of the Solution: Check the pH of the solution. If it is still basic, neutralize it by slowly adding a dilute acid (e.g., 1M HCl). If it is acidic, neutralize with a dilute base (e.g., 1M NaOH). The final pH should be between 6 and 8.

  • Final Disposal: The resulting solution, now containing less hazardous organic salts and inorganic byproducts, can be disposed of as aqueous chemical waste according to your institution's guidelines.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_reaction Chemical Neutralization cluster_workup Workup and Final Disposal start Start: this compound Waste ppe Don Appropriate PPE start->ppe setup Set up Reaction in Fume Hood with Ice Bath ppe->setup basify Add 10% NaOH Solution setup->basify Gentle Stirring oxidize Slowly Add 5% KMnO4 Solution basify->oxidize monitor Monitor Temperature and Color (Maintain <20°C, persistent purple) oxidize->monitor stir Stir for 1 Hour at Room Temperature monitor->stir Oxidation Complete quench Add 10% NaHSO3 Solution until Colorless stir->quench neutralize_ph Adjust pH to 6-8 quench->neutralize_ph dispose Dispose as Aqueous Chemical Waste neutralize_ph->dispose end End: Safe Disposal dispose->end

References

Comprehensive Safety and Handling Guide for 3-Bromo-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and those in drug development, the meticulous and safe handling of reactive chemicals is a cornerstone of experimental success and personal safety. This guide provides crucial, immediate safety and logistical information for the use of 3-Bromo-1-butyne, complete with detailed operational and disposal plans to ensure a secure laboratory environment.

This compound is a flammable and irritant chemical that requires strict adherence to safety protocols to mitigate potential risks.[1] This procedural guide offers step-by-step instructions to answer specific operational questions and establish best practices for its handling.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Flammable Liquid: Category 3[1][2]

  • Acute Toxicity, Oral: Category 4 (Harmful if swallowed)[1]

  • Skin Irritation: Category 2 (Causes skin irritation)[1]

  • Serious Eye Irritation: Category 2 (Causes serious eye irritation)[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[1][2]

The signal word for this chemical is Warning .[2]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValueSource(s)
Molecular Formula C4H5Br[1]
Molecular Weight 132.99 g/mol [1][3]
CAS Number 18668-72-9[3]
Appearance Liquid[3]
Flash Point 24.8 °C (76.6 °F)[2]
Refractive Index n20/D 1.472[2][3]
Storage Temperature 2-8°C[2][3]

Operational and Disposal Plans

Personal Protective Equipment (PPE)

The first line of defense against chemical exposure is the correct use of personal protective equipment. The following PPE is mandatory when handling this compound.

Body PartProtectionStandard/Specification
Eyes/Face Tightly fitting safety goggles or a face shield.[2][4]ANSI Z.87.1 (US) or EN 166 (EU) approved.[5]
Skin/Hands Chemical-resistant, impervious gloves (e.g., nitrile). Inspect gloves before each use.[5][6]Follow glove manufacturer's resistance guide.[5]
Respiratory Use only in a well-ventilated area or under a chemical fume hood.[7][8] If exposure limits may be exceeded, use an approved respirator.[5]NIOSH (US) or EN 149 (EU) approved.[8][9]
Body A flame-retardant lab coat and appropriate protective clothing.[5][9] Wear closed-toe shoes and long pants.[4][5]Ensure full coverage of exposed skin.[5]
Experimental Protocol: Step-by-Step Handling Guide

1. Preparation and Engineering Controls:

  • Before handling, ensure that an eyewash station and safety shower are readily accessible.

  • All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[7][8]

  • Ensure the work area is free of ignition sources such as open flames, hot surfaces, and sparks.[7][8][10]

  • Use spark-proof tools and explosion-proof equipment.[7][8]

  • Ground and bond all containers and receiving equipment to prevent static discharge.[7][8]

2. Chemical Storage and Handling:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[2][7] The recommended storage temperature is between 2-8°C.[2][3]

  • Protect from light and moisture.[11]

  • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and metals.[7]

  • When handling, wear the appropriate PPE as detailed in the table above.

  • Avoid contact with skin and eyes and prevent the inhalation of vapor or mist.[7][8][9]

  • Keep the container tightly sealed when not in use.[7]

3. In Case of a Spill or Exposure:

  • Spill: Evacuate the area immediately. Remove all sources of ignition.[7] Ventilate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[7][12] Collect the material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.[12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[7]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation occurs.[7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7]

  • Ingestion: Clean mouth with water and seek immediate medical attention. Do not induce vomiting.[7]

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and associated waste is crucial for laboratory and environmental safety. It must be managed as hazardous waste.[7][12]

1. Waste Collection:

  • Liquid Waste: Collect all this compound waste in a designated, compatible, and clearly labeled hazardous waste container.[9][12] The container should have a secure, leak-proof cap. Do not dispose of it down the drain.[7][12]

  • Contaminated Solids: Any materials contaminated with this compound, such as gloves, absorbent paper, and pipette tips, must be collected in a separate, labeled hazardous waste container for solids.[12]

2. Container Management:

  • Affix a "Hazardous Waste" label to all waste containers, clearly identifying the contents.[12]

  • Keep waste containers tightly closed except when adding waste.[7][12]

  • Store waste containers in a designated secondary containment area away from incompatible materials.

3. Empty Container Disposal:

  • Containers that held this compound are considered hazardous waste.[12]

  • To decontaminate, triple-rinse the empty container with a suitable solvent (e.g., acetone (B3395972) or ethanol).[12]

  • Collect the rinsate as liquid hazardous waste.[12] After proper decontamination, the container can be disposed of according to institutional guidelines.[12]

4. Final Disposal:

  • Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office, following all local, regional, and national regulations.[7][8]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

G prep Preparation - Verify fume hood function - Clear ignition sources - Assemble PPE handling Handling - Work within fume hood - Use spark-proof tools - Keep container closed prep->handling Proceed with caution use Chemical Use - Perform experiment handling->use spill Spill Occurs handling->spill Accident liquid_waste Liquid Waste Collection - Designated container - Label as hazardous use->liquid_waste Generate liquid waste solid_waste Solid Waste Collection - Contaminated materials - Labeled waste bag/container use->solid_waste Generate solid waste spill_response Spill Response - Evacuate & Ventilate - Use absorbent material - Collect waste spill->spill_response spill_response->solid_waste Contaminated materials disposal Final Disposal - Arrange pickup via EHS - Follow regulations liquid_waste->disposal solid_waste->disposal end Procedure Complete disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.